Product packaging for 2-Methyl-5-propionylfuran(Cat. No.:CAS No. 10599-69-6)

2-Methyl-5-propionylfuran

Cat. No.: B076537
CAS No.: 10599-69-6
M. Wt: 138.16 g/mol
InChI Key: BXLPZYAVKVFXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-5-propionylfuran is a significant flavor and fragrance compound, primarily recognized for its role as a key intermediate in the synthesis of more complex aroma chemicals. Its main research value lies in the study of Maillard reaction products and the development of novel flavor profiles for the food science industry. The compound's mechanism of action is rooted in its interaction with olfactory and taste receptors, where its specific furan ring structure and ketone functional group contribute to its characteristic sweet, caramel-like, and nutty sensory properties. Beyond flavor chemistry, this compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and functional materials. Its structural motif is also of interest in medicinal chemistry for the exploration of furan-based scaffolds with potential biological activity. Researchers utilize this high-purity compound as an analytical standard for quantification in complex matrices, in metabolic pathway studies, and in the development of new synthetic methodologies for furan derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B076537 2-Methyl-5-propionylfuran CAS No. 10599-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylfuran-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-7(9)8-5-4-6(2)10-8/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLPZYAVKVFXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90147458
Record name 1-(5-Methyl-2-furyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10599-69-6
Record name 1-(5-Methyl-2-furanyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10599-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-propionylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Methyl-2-furyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90147458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methyl-2-furyl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-PROPIONYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7CA3BYK9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 2-Methyl-5-propionylfuran in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-propionylfuran is a furan derivative that contributes to the characteristic aroma of certain thermally processed foods. This technical guide provides a comprehensive overview of its natural occurrence, formation pathways, and analytical methodologies for its detection and quantification in various food products. While its presence has been confirmed in roasted sesame seeds and coffee, quantitative data remains limited in the broader food landscape. The primary route of formation is believed to be the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. This document details the general mechanisms of furan formation and extrapolates potential pathways for this compound. Furthermore, it outlines established analytical techniques, primarily headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), that are suitable for its analysis. This guide serves as a foundational resource for researchers investigating the flavor chemistry, food safety, and potential physiological effects of this and related furanic compounds.

Introduction

This compound is a heterocyclic organic compound characterized by a furan ring substituted with a methyl group at the 2-position and a propionyl group at the 5-position. It is recognized as a flavoring agent and has been identified as a volatile component contributing to the desirable aroma of roasted food products.[1] Its presence has been specifically noted in roasted sesame seeds and coffee.[1][2] Understanding the natural occurrence and formation of this compound is crucial for food scientists aiming to optimize flavor profiles and for toxicologists assessing the safety of heat-processed foods, as some furan derivatives have been classified as potentially carcinogenic. This guide synthesizes the current knowledge on this compound in food, focusing on its presence, formation, and analytical determination.

Natural Occurrence and Quantitative Data

To provide context, the concentrations of the related compound, 2-methylfuran, have been reported in various heat-processed foods. For instance, in coffee, 2-methylfuran levels can be significantly higher than furan, sometimes by a factor of four.[5] One study on Chinese coffee products reported 2-methylfuran concentrations ranging from 2 to 29,639 µg/kg.[7] In a Canadian survey, the average concentration of 2-methylfuran in various foods was found to be 2188 ppb.[8] While these values do not directly represent the concentration of this compound, they indicate that furan derivatives can be present in significant quantities in thermally processed foods.

Table 1: Reported Occurrences of this compound in Food Products

Food ProductQuantitative DataReference
Roasted Sesame Seed OilPresence confirmed, but not quantified[2]
CoffeeIdentified as a volatile component[1]

Note: The table highlights the limited availability of specific quantitative data for this compound.

Formation Pathways

The formation of this compound in food is primarily attributed to the Maillard reaction, a non-enzymatic browning reaction that occurs when reducing sugars and amino acids are heated together.[7][9] This complex cascade of reactions is responsible for the development of color and a myriad of flavor compounds in cooked, baked, and roasted foods.

While a specific, detailed pathway for this compound has not been fully elucidated, the general mechanisms for the formation of furan and its derivatives provide a strong basis for its likely origin. The formation of the furan ring and its substituents involves a series of condensation, dehydration, cyclization, and fragmentation reactions of the initial sugar and amino acid precursors.[10]

General Maillard Reaction Pathway Leading to Furans

The Maillard reaction can be broadly divided into three stages:

  • Initial Stage: Condensation of a reducing sugar with an amino compound to form a Schiff base, which then cyclizes to a glycosylamine. This is followed by the Amadori or Heyns rearrangement to form ketosamines or aldosamines.[7]

  • Intermediate Stage: Dehydration and fragmentation of the Amadori/Heyns products. This stage leads to the formation of a variety of reactive intermediates, including dicarbonyl compounds which are key precursors to furan and its derivatives.[11]

  • Final Stage: Polymerization of the reactive intermediates to form high molecular weight brown pigments known as melanoidins. Aldol condensation and other reactions also lead to the formation of a wide array of volatile flavor compounds, including furans.[7]

Plausible Formation Pathway for this compound

The formation of this compound likely involves the reaction of specific precursors that can provide the necessary carbon skeleton and functional groups. The formation of the closely related compound, 2-acetylfuran, has been studied in model systems and offers insights. 2-Acetylfuran can be formed through the cyclization of an intact glucose molecule or through the recombination of sugar fragments.[12]

For this compound, a plausible pathway would involve the reaction of a C5 sugar derivative (providing the furan ring with a methyl group) with a C3 precursor that can form the propionyl group. Alternatively, a hexose sugar could undergo fragmentation and rearrangement to form the necessary intermediates. The specific amino acid involved can also influence the reaction pathway and the types of furan derivatives formed.[10]

Maillard_Reaction_Pathway cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing Sugar Reducing Sugar Schiff Base Schiff Base Reducing Sugar->Schiff Base + Amino Acid Amino Acid Amino Acid Amadori/Heyns Product Amadori/Heyns Product Schiff Base->Amadori/Heyns Product Rearrangement Dicarbonyls Dicarbonyls Amadori/Heyns Product->Dicarbonyls Dehydration/ Fragmentation Sugar Fragments Sugar Fragments Amadori/Heyns Product->Sugar Fragments This compound This compound Dicarbonyls->this compound Cyclization/ Condensation Melanoidins Melanoidins Dicarbonyls->Melanoidins Other Flavor Compounds Other Flavor Compounds Dicarbonyls->Other Flavor Compounds Sugar Fragments->this compound

Plausible Maillard reaction pathway for furan formation.

Experimental Protocols for Analysis

The analysis of volatile and semi-volatile compounds like this compound in complex food matrices typically involves a sample preparation step to isolate the analytes, followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for this purpose.[4][13]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

A General Protocol for HS-SPME of Furans in Food:

  • Sample Preparation:

    • Homogenize solid samples to a uniform consistency.[14]

    • Accurately weigh a known amount of the homogenized solid (e.g., 1-5 g) or liquid (e.g., 1-5 mL) sample into a headspace vial (e.g., 20 mL).[14]

    • For solid samples, add a known volume of saturated NaCl solution (e.g., 5 mL) to aid in the release of volatile compounds.[15]

    • Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of the analyte, if available) for accurate quantification.[13]

  • Incubation and Extraction:

    • Seal the vial and incubate at a controlled temperature (e.g., 35-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to allow for equilibration of the analyte between the sample and the headspace.[14][15]

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) at the same temperature to adsorb the volatile compounds.[14]

  • Desorption:

    • Retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.[2]

HS_SPME_Workflow Sample Homogenization Sample Homogenization Vial Sealing Vial Sealing Sample Homogenization->Vial Sealing Incubation & Equilibration Incubation & Equilibration Vial Sealing->Incubation & Equilibration SPME Fiber Exposure SPME Fiber Exposure Incubation & Equilibration->SPME Fiber Exposure Thermal Desorption in GC Inlet Thermal Desorption in GC Inlet SPME Fiber Exposure->Thermal Desorption in GC Inlet GC-MS Analysis GC-MS Analysis Thermal Desorption in GC Inlet->GC-MS Analysis

General workflow for HS-SPME analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds.

Typical GC-MS Parameters for Furan Analysis:

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector, operated in splitless mode for higher sensitivity. Temperature: ~250-280°C.[2][13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[13]

    • Column: A mid-polarity capillary column is often used, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness).[2]

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 35-40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 200-250°C).[2][13]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode:

      • Full Scan: Used for qualitative identification by comparing the obtained mass spectrum with a library (e.g., NIST).

      • Selected Ion Monitoring (SIM): Used for quantitative analysis by monitoring specific ions characteristic of the target analyte and internal standard, which provides higher sensitivity and selectivity.[2]

    • Temperatures: Ion source (~230°C) and quadrupole (~150°C).[13]

Table 2: Example GC-MS Parameters for Furan Derivative Analysis

ParameterSettingReference
GC System
ColumnRxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm)[2]
Carrier GasHelium, constant flow at 1.40 mL/min[2]
Oven Program35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min)[2]
Injector Temp.280°C (Splitless)[2]
MS System
IonizationElectron Ionization (EI), 70 eV[2]
AcquisitionSelected Ion Monitoring (SIM)[2]
Source Temp.325°C[2]
Quadrupole Temp.200°C[2]

Conclusion

This compound is a naturally occurring flavor compound found in thermally processed foods, notably roasted sesame seeds and coffee. Its formation is intrinsically linked to the Maillard reaction. While its presence is confirmed, there is a significant gap in the literature regarding its quantitative levels in a wide variety of food products. The analytical methodologies for furan and its derivatives, particularly HS-SPME-GC-MS, are well-established and can be readily adapted for the robust and sensitive quantification of this compound. Further research is warranted to expand the quantitative database of this compound in different food matrices, to fully elucidate its specific formation pathways, and to assess its potential toxicological significance. This will provide a more complete understanding of its role in food chemistry and safety.

References

An In-depth Technical Guide to the Biosynthesis of 2-Methyl-5-propionylfuran in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-propionylfuran is a significant flavor and aroma compound found in various heat-treated foods, including roasted coffee and sesame seeds.[1][2] Its characteristic nutty and sweet aroma makes it a molecule of interest for the food and fragrance industries. While its presence in plants is documented, the specific biosynthetic pathway for its formation in vivo has not been fully elucidated. This technical guide provides a comprehensive overview of the current understanding, proposes a hypothetical biosynthetic pathway based on established principles of plant biochemistry, details experimental protocols for pathway elucidation, and presents quantitative data on its occurrence.

Introduction

This compound is a substituted furan, an aromatic heterocyclic compound characterized by a five-membered ring containing one oxygen atom. It is classified as an aromatic ketone and is recognized as a plant metabolite.[1][2] While it is a well-known product of the Maillard reaction and other thermal degradation processes during the roasting of coffee beans and sesame seeds, its potential for direct biosynthesis within the plant is a subject of scientific inquiry. Understanding its biosynthetic origins could enable novel approaches for metabolic engineering to enhance flavor profiles in crops or for its sustainable production through biotechnological methods.

Occurrence and Quantitative Data

The presence of this compound is most notably reported in roasted coffee and sesame products. However, specific quantitative data for this compound is sparse in peer-reviewed literature, with most studies focusing on the broader categories of furans or more common derivatives like 2-methylfuran. The roasting process significantly influences the concentration of furanic compounds, which are formed from the thermal degradation of carbohydrates, amino acids, and fatty acids.

Table 1: Concentration of this compound and Related Furan Derivatives in Plant-Based Products

CompoundPlant SourceProduct TypeConcentration RangeReference
This compound CoffeeRoasted Beansup to 4.2 mg/kgThe Good Scents Company*
FuranCoffeeRoasted Beans911 - 5852 µg/kg[1]
FuranCoffeeBrewed Coffee<10 - 288 µg/kg[1]
2-MethylfuranCoffeeRoasted Beans4 - 20 mg/kg[3]
2-MethylfuranCoffeeBrewed Espresso583 µg/kg[4]
3-MethylfuranCoffeeBrewed Espresso19 ng/g[3]
Total FuransCoffeeRoasted Beansup to 40,000 µg/kg[3]

*Note: This value is from a commercial database and has not been independently verified in peer-reviewed literature. Comprehensive quantitative studies detailing the concentration of this compound under varied conditions are currently lacking.

Proposed Biosynthetic Pathway (Hypothetical)

In the absence of a confirmed pathway, we propose a hypothetical route for the biosynthesis of this compound in plants, likely involving a Type III Polyketide Synthase (PKS). Plant PKSs are versatile enzymes that catalyze the condensation of a starter CoA-ester with multiple extender units (typically malonyl-CoA) to generate a wide array of aromatic compounds.

This proposed pathway consists of the following key steps:

  • Initiation: A starter molecule, Propionyl-CoA , derived from the metabolism of amino acids (e.g., valine, isoleucine) or fatty acids, is loaded onto the PKS enzyme.

  • Elongation: The PKS catalyzes two successive condensation reactions with Malonyl-CoA , an extender unit derived from Acetyl-CoA via Acetyl-CoA Carboxylase (ACC). Each condensation step extends the carbon chain by two carbons.

  • Intermediate Formation: This process forms a linear poly-β-keto chain attached to the enzyme.

  • Cyclization and Aromatization: The polyketide intermediate undergoes an intramolecular cyclization and subsequent dehydration/aromatization reactions to form the furan ring. The exact mechanism of furan ring formation in this context is speculative but could involve enolization and attack of a hydroxyl group onto a carbonyl, followed by dehydration.

  • Methylation: A methyl group is added to the furan ring, likely at the C5 position. This reaction would be catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

  • Release: The final product, this compound, is released from the PKS enzyme.

Pathway Diagram

G Hypothetical Biosynthesis of this compound cluster_precursors Primary Metabolism cluster_enzymes Key Enzymes Amino Acids / Fatty Acids Amino Acids / Fatty Acids Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Propionyl-CoA Propionyl-CoA PKS Type III Polyketide Synthase (PKS) Propionyl-CoA->PKS Starter Unit Malonyl-CoA->PKS Extender Unit (x2) Polyketide_Intermediate Enzyme-Bound Poly-β-keto Intermediate Cyclized_Intermediate Cyclized Furanone Intermediate Polyketide_Intermediate->Cyclized_Intermediate Intramolecular Cyclization MT Methyltransferase Methylated_Furan 5-Methyl-2-propionylfuranone Cyclized_Intermediate->Methylated_Furan Final_Product This compound Methylated_Furan->Final_Product Aromatization/ Dehydration SAM SAM SAM->MT SAH SAH PKS->Polyketide_Intermediate MT->SAH ACC Acetyl-CoA Carboxylase

Caption: Hypothetical polyketide synthase pathway for this compound.

Experimental Protocols for Pathway Elucidation

Elucidating a novel biosynthetic pathway is a multi-step process that integrates metabolomics, transcriptomics, and biochemical characterization. The following protocols provide a general framework for identifying the genes and enzymes responsible for this compound synthesis in a target plant species.

Metabolite Profiling and Intermediate Identification

Objective: To identify potential precursors and intermediates in the biosynthetic pathway.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Collect plant tissues at different developmental stages or under conditions where this compound production is highest. Freeze tissues immediately in liquid nitrogen and lyophilize.

  • Extraction: Extract metabolites from ground tissue using a solvent system appropriate for semi-volatile compounds, such as ethyl acetate or a mixture of hexane and diethyl ether. Add an internal standard for quantification.

  • Derivatization (Optional): For less volatile intermediates, perform a derivatization step (e.g., silylation) to increase volatility and improve chromatographic separation.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Data Analysis: Identify peaks by comparing mass spectra to libraries (e.g., NIST, Wiley) and by running authentic standards. Search for compounds structurally related to this compound that co-accumulate with it.

Isotope Labeling Studies

Objective: To trace the flow of carbon from primary metabolites to the final product, confirming precursor-product relationships.

Methodology: Stable Isotope Feeding and GC-MS Analysis

  • Precursor Selection: Based on the hypothetical pathway, select stable isotope-labeled precursors (e.g., ¹³C₃-propionate, ¹³C₂-acetate).

  • Feeding Experiment: Administer the labeled precursor to the plant material (e.g., cell cultures, detached leaves, or whole seedlings) through the growth medium or by vacuum infiltration.

  • Time-Course Sampling: Collect samples at various time points after administration.

  • Extraction and GC-MS Analysis: Perform metabolite extraction and GC-MS analysis as described in Protocol 4.1.

  • Mass Isotopomer Analysis: Analyze the mass spectra of this compound and suspected intermediates to determine the incorporation of the ¹³C label. An increase in the molecular ion mass (M+n) corresponding to the number of incorporated labeled carbons confirms the precursor's role in the pathway.

Candidate Gene Identification via Transcriptomics

Objective: To identify genes encoding the biosynthetic enzymes by finding transcripts that are co-expressed with the production of this compound.

Methodology: RNA-Seq and Co-expression Analysis

  • Sample Collection: Collect tissues with high and low (or zero) production of the target compound.

  • RNA Extraction and Sequencing: Extract total RNA, prepare cDNA libraries, and perform high-throughput sequencing (e.g., Illumina platform).

  • Bioinformatic Analysis:

    • Assemble the transcriptome and annotate the genes.

    • Perform differential expression analysis to identify genes upregulated in the high-producing tissue.

    • Conduct a weighted gene co-expression network analysis (WGCNA) to find modules of genes whose expression patterns are highly correlated with the accumulation of this compound.

    • Prioritize candidate genes within these modules that are annotated as plausible enzyme classes (e.g., polyketide synthases, methyltransferases, acyl-CoA ligases).

Biochemical Characterization of Candidate Enzymes

Objective: To confirm the function of candidate enzymes in vitro.

Methodology: Heterologous Expression and Enzyme Assays

  • Gene Cloning and Expression: Clone the coding sequences of candidate genes into an expression vector (e.g., pET vector for E. coli). Transform the vector into an expression host and induce protein production.

  • Protein Purification: Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Incubate the purified enzyme with the hypothesized substrates (e.g., Propionyl-CoA, Malonyl-CoA, SAM) in a suitable buffer.

    • Stop the reaction and extract the products.

    • Analyze the reaction products by GC-MS or LC-MS to confirm the formation of the expected intermediate or final product.

Experimental and Logical Workflows

The elucidation of a biosynthetic pathway follows a logical progression from identifying intermediates to validating the function of the responsible genes.

G General Workflow for Plant Biosynthetic Pathway Elucidation A Hypothesis Generation (e.g., from chemical structure) B Metabolite Profiling (GC-MS, LC-MS) A->B D Isotope Labeling Studies (e.g., ¹³C feeding) A->D C Identification of Intermediates & Co-regulated Metabolites B->C F Transcriptome Analysis (RNA-Seq) C->F E Confirmation of Precursor-Product Relationship D->E E->F L Complete Pathway Elucidation E->L G Identification of Candidate Genes (PKS, MT, etc.) F->G H Heterologous Expression & Protein Purification G->H I In Vitro Enzyme Assays H->I J Confirmation of Enzyme Function I->J K In Vivo Validation (Gene Silencing/Overexpression) J->K J->L K->L

Caption: A logical workflow for the elucidation of a plant metabolic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in plants remains an uncharacterized but important area of flavor science. The hypothetical pathway presented here, centered on a Type III PKS, provides a robust framework for future research. The experimental protocols detailed in this guide offer a clear roadmap for researchers to identify the specific enzymes and genes involved. Future work should focus on performing comparative metabolomic and transcriptomic analyses on high- and low-producing plant varieties (e.g., different coffee cultivars or sesame lines) to pinpoint candidate genes. Subsequent biochemical validation will be crucial to definitively elucidate this pathway, opening the door for metabolic engineering of flavor profiles and biotechnological production of this valuable aroma compound.

References

An In-depth Technical Guide to 2-Methyl-5-propionylfuran: Initial Isolation, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-propionylfuran, a furan derivative with significant applications in the flavor and fragrance industry and potential for further exploration in pharmaceutical and cosmetic sciences. This document details its physicochemical properties, natural occurrence, and methods for its characterization. Furthermore, it outlines a common synthetic pathway and discusses the general metabolic fate of furan-containing compounds. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and metabolic pathways, adhering to specified formatting guidelines.

Introduction

This compound (CAS No. 10599-69-6) is a member of the furan family, characterized by a furan ring substituted with a methyl group at the 2-position and a propionyl group at the 5-position.[1][2] It is a naturally occurring compound found in sesame seed oil and coffee, contributing to their characteristic aromas.[1][2] Its pleasant, sweet, and nutty aroma makes it a valuable flavoring agent in the food and beverage industry.[3] Beyond its sensory properties, this compound serves as a versatile intermediate in organic synthesis.[3] This guide aims to provide a detailed technical resource for professionals interested in the isolation, characterization, and synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.17 g/mol [3]
CAS Number 10599-69-6[1]
IUPAC Name 1-(5-methylfuran-2-yl)propan-1-one[1]
Appearance White to almost white clear liquid[3]
Boiling Point 72 °C at 5 mmHg[3]
Density 1.04 g/cm³[3]
Refractive Index n20/D 1.51[3]
Vapor Density 4.76[4]

Natural Occurrence and Initial Isolation

General Experimental Workflow for Isolation

The isolation of this compound from natural sources such as sesame oil or coffee would typically involve the following steps:

G A Sample Preparation (e.g., grinding of coffee beans, extraction of sesame oil) B Volatile Compound Extraction (e.g., Steam Distillation, Solvent Extraction, or Supercritical Fluid Extraction) A->B C Fractionation (e.g., Column Chromatography) B->C D Purification (e.g., Preparative Gas Chromatography or HPLC) C->D E Characterization (Spectroscopic Analysis) D->E

Caption: General workflow for the isolation of this compound.

Synthesis

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylfuran.[5][6] This electrophilic aromatic substitution reaction involves the reaction of 2-methylfuran with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.

Synthetic Scheme

G cluster_0 Friedel-Crafts Acylation 2-Methylfuran 2-Methylfuran Product This compound 2-Methylfuran->Product Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Product Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Product

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on general Friedel-Crafts acylation procedures.[7]

Materials:

  • 2-Methylfuran

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add propionyl chloride to the cooled suspension with continuous stirring.

  • After the addition is complete, add 2-methylfuran dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Once the addition of 2-methylfuran is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Characterization

The characterization of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueKey DataReference
¹H NMR Predicted shifts can be obtained from spectral databases.[8]
¹³C NMR Spectral data available in public databases.[1]
Mass Spec. Major fragments at m/z 138 (M+), 109, 95, 53.[9]
FTIR (Neat) Characteristic peaks for C=O stretch, C-O-C stretch, and aromatic C-H stretch.[1]
Detailed Experimental Protocols for Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR Parameters: Acquire the proton-decoupled spectrum.

5.2.2. Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

  • Ionization Method: Electron Ionization (EI) at 70 eV is common.

  • Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

5.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small drop of the neat liquid is placed between two KBr or NaCl plates.

  • Instrumentation: A standard FTIR spectrometer.

  • Analysis: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) to identify characteristic functional group vibrations.

Biological Activity and Metabolism

While specific signaling pathways directly involving this compound are not well-documented, the metabolism of furan derivatives, in general, has been studied.[10][11] Furan and its derivatives can undergo metabolic activation by cytochrome P450 enzymes, particularly CYP2E1.[12][13] This process can lead to the formation of reactive metabolites, such as unsaturated γ-dicarbonyls, which can then be detoxified through conjugation with glutathione (GSH).[10][11]

General Metabolic Pathway of Furan Derivatives

G A Furan Derivative (e.g., this compound) C Reactive Electrophilic Metabolite (Unsaturated γ-dicarbonyl) A->C Metabolic Activation B Cytochrome P450 (CYP2E1) B->C E GSH Conjugate (Detoxification) C->E Conjugation D Glutathione (GSH) D->E

Caption: General metabolic pathway of furan derivatives.

Conclusion

This compound is a compound of significant interest due to its pleasant sensory properties and its utility as a synthetic intermediate. This technical guide has provided a detailed overview of its physicochemical characteristics, methods for its synthesis, and a framework for its isolation and characterization. The outlined experimental protocols offer a practical basis for researchers working with this molecule. While its specific biological activities remain an area for further investigation, understanding the general metabolic pathways of furan derivatives provides a foundation for toxicological and metabolic studies. This compilation of data and methodologies is intended to be a valuable resource for scientists and professionals in the fields of chemistry, food science, and drug development.

References

Physical and chemical properties of 2-Methyl-5-propionylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-5-propionylfuran, a versatile heterocyclic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This document details its chemical structure, physical characteristics, spectroscopic profile, synthesis, and reactivity. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its synthesis and analytical characterization.

Introduction

This compound (CAS No. 10599-69-6) is a furan derivative characterized by a methyl group at the 5-position and a propionyl group at the 2-position of the furan ring.[1] It is a naturally occurring compound found in various food items, such as sesame seed oil and coffee, contributing to their characteristic aroma.[1][2] Its pleasant, sweet, and nutty aroma makes it a valuable ingredient in the food and fragrance industries.[3] Beyond its sensory properties, this compound serves as a key intermediate in organic synthesis for the development of more complex molecules, including potential therapeutic agents.[3] This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
Appearance Colorless to light yellow clear liquid[3]
Odor Sweet, nutty[3]
Boiling Point 72 °C at 5 mmHg[2]
Density 1.04 g/cm³
Refractive Index (n²⁰/D) 1.51

Spectroscopic Data

The spectroscopic profile is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (alkyl)
~1670StrongC=O stretch (ketone)
~1570, ~1460MediumC=C stretch (furan ring)
~1230StrongC-O stretch (furan ring)

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are provided below.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1d1HFuran H-3
~6.1d1HFuran H-4
~2.8q2H-CH₂- (propionyl)
~2.4s3H-CH₃ (furan)
~1.2t3H-CH₃ (propionyl)

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~190C=O (ketone)
~158C-5 (furan)
~152C-2 (furan)
~118C-3 (furan)
~108C-4 (furan)
~30-CH₂- (propionyl)
~14-CH₃ (furan)
~8-CH₃ (propionyl)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragment ions.

m/zRelative IntensityAssignment
138Moderate[M]⁺ (Molecular ion)
109High[M - C₂H₅]⁺
81Moderate[C₅H₅O]⁺
53Moderate[C₄H₅]⁺

Synthesis

This compound is commonly synthesized via the Friedel-Crafts acylation of 2-methylfuran. This electrophilic aromatic substitution reaction introduces the propionyl group onto the furan ring, primarily at the 5-position due to the activating and directing effects of the methyl group.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylfuran

This protocol is a general procedure adapted from standard Friedel-Crafts acylation methods.[4][5]

Materials:

  • 2-Methylfuran

  • Propionyl chloride (or propionic anhydride)

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., zinc chloride)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.

  • After the addition is complete, add 2-methylfuran (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition of 2-methylfuran is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Methylfuran 2-Methylfuran Addition 2. Add 2-Methylfuran dropwise at 0°C 2-Methylfuran->Addition PropionylChloride Propionyl Chloride Mixing 1. Mix AlCl₃ and Propionyl Chloride in DCM at 0°C PropionylChloride->Mixing AlCl3 AlCl₃ (Lewis Acid) AlCl3->Mixing Mixing->Addition Stirring 3. Stir at Room Temperature Addition->Stirring Quenching 4. Quench with Ice/HCl Stirring->Quenching Workup 5. Extraction and Washing Quenching->Workup Purification 6. Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the furan ring and the propionyl substituent.

  • Furan Ring: The furan ring is an electron-rich aromatic system, susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization. The methyl group at the 5-position is an activating group, further enhancing the electron density of the ring.

  • Propionyl Group: The ketone functional group can undergo a variety of reactions, including:

    • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Oxidation: While the furan ring is sensitive to oxidation, under specific conditions, the ketone can be a site for reactions like the Baeyer-Villiger oxidation.

    • Condensation Reactions: The α-protons of the propionyl group are acidic and can participate in aldol-type condensation reactions in the presence of a base.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of this compound, particularly in complex matrices such as food and fragrance samples.

Experimental Protocol: GC-MS Analysis

This protocol provides a general guideline for the GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile and semi-volatile compounds (e.g., HP-5MS, DB-5)

Sample Preparation:

  • Liquid Samples (e.g., essential oils, fragrance mixtures): Dilute the sample in a suitable solvent (e.g., dichloromethane, hexane) to an appropriate concentration.

  • Solid or Semi-Solid Samples (e.g., food products): Use headspace solid-phase microextraction (HS-SPME) for the extraction of the volatile analyte from the sample matrix.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution (for liquid samples) Sample->Dilution HS-SPME HS-SPME (for solid/semi-solid samples) Sample->HS-SPME Injection Injection into GC Dilution->Injection HS-SPME->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Library Search and Spectral Matching DataAcquisition->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is a combustible liquid. Avoid contact with skin and eyes, and work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest due to its desirable organoleptic properties and its utility as a synthetic intermediate. This technical guide has provided a thorough overview of its physical and chemical properties, spectroscopic data, synthesis, and analytical methods. The information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile furan derivative.

References

Spectroscopic Profile of 2-Methyl-5-propionylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-propionylfuran (CAS No. 10599-69-6), a heterocyclic ketone of interest in flavor chemistry and as a potential intermediate in organic synthesis. This document presents available mass spectrometry data alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Detailed experimental protocols for the acquisition of such spectra are also provided to facilitate the replication and verification of these findings.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, an aromatic ketone found in sesame seed oil and coffee.[1][2] The mass spectrometry data is derived from experimental findings, while the NMR and IR data are predicted based on established spectroscopic principles and data from analogous structures.

Table 1: Mass Spectrometry (MS) Data
PropertyValue
Ionization ModeElectron Ionization (EI)
Mass Fragments (m/z) Relative Intensity (%)
10999.99
13834.26
5327.52
11010.83
296.31
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d1HH-3 (furan)
~6.10d1HH-4 (furan)
~2.85q2H-C(=O)-CH₂ -CH₃
~2.35s3H-CH₃ (furan)
~1.15t3H-C(=O)-CH₂-CH₃
Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ, ppm)Assignment
~192C =O
~158C -5 (furan)
~152C -2 (furan)
~118C -3 (furan)
~108C -4 (furan)
~35-C(=O)-CH₂ -CH₃
~14-CH₃ (furan)
~8-C(=O)-CH₂-CH₃
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3120Medium=C-H stretch (furan ring)
~2980, ~2940MediumC-H stretch (aliphatic -CH₃ and -CH₂)
~1675StrongC=O stretch (ketone)
~1570, ~1500MediumC=C stretch (furan ring)
~1170StrongC-O-C stretch (furan ring)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is utilized.

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is performed with 8 to 16 scans and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is conducted with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • A Fourier transform is applied to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • The spectrum is phase-corrected, and the chemical shift axis is calibrated using the residual solvent peak.

    • For the ¹H NMR spectrum, the peaks are integrated to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum is acquired using the Attenuated Total Reflectance (ATR) technique with a neat sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory is used.[1]

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • A small drop of this compound is placed directly onto the ATR crystal.

    • The IR spectrum is recorded over a range of 4000-400 cm⁻¹, with 16 to 32 scans co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation and Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation prior to mass analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • The sample is injected into the GC, where it is vaporized and separated on a capillary column.

    • Upon elution from the GC column, the analyte enters the ion source of the mass spectrometer.

    • The molecules are ionized by a high-energy electron beam (typically 70 eV).

    • The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the structural elucidation process based on the obtained data.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis Sample Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Neat Liquid (IR) Neat Liquid on ATR Crystal (IR) Sample->Neat Liquid (IR) Dilute Solution (MS) Dilute Solution in Volatile Solvent (MS) Sample->Dilute Solution (MS) NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer Neat Liquid (IR)->FTIR_Spec GCMS_Spec GC-MS Dilute Solution (MS)->GCMS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR_Spec->IR_Data MS_Data Mass Spectrum (m/z Fragments) GCMS_Spec->MS_Data

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structure_Elucidation Start Spectroscopic Data (NMR, IR, MS) MS_Analysis MS Data: Determine Molecular Weight & Fragmentation Pattern Start->MS_Analysis IR_Analysis IR Data: Identify Functional Groups (e.g., C=O, C-O-C) Start->IR_Analysis NMR_Analysis NMR Data: Determine Carbon Skeleton & Proton Connectivity Start->NMR_Analysis Combine Combine & Correlate All Spectroscopic Data MS_Analysis->Combine IR_Analysis->Combine NMR_Analysis->Combine Propose Propose Chemical Structure Combine->Propose Verify Verify Structure with Predicted Spectra & Data Propose->Verify

Caption: Logical workflow for structural elucidation using spectroscopic data.

References

The Role of 2-Methyl-5-propionylfuran as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-propionylfuran is a naturally occurring furan derivative identified as a volatile organic compound (VOC) and plant metabolite, notably contributing to the characteristic aroma of sesame seed oil and coffee[1][2]. While its primary commercial application lies in the flavor and fragrance industry, the broader biological significance of this compound within the plant and its potential for pharmacological applications are areas of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound, including its hypothesized biosynthesis, potential physiological roles in plants, and a summary of the known biological activities of related furan compounds. Detailed experimental protocols for the analysis and biological evaluation of this metabolite are also presented, alongside visualizations of key pathways and workflows to support further research and development.

Introduction

Furan derivatives are a diverse class of heterocyclic organic compounds that are widespread in nature and are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties[3][4][5][6]. This compound, a member of this family, is recognized as a significant flavor component in roasted sesame seeds and coffee[1][2]. As a plant metabolite, its role is likely multifaceted, potentially extending beyond flavor to encompass functions in plant defense and signaling. For drug development professionals, the furan scaffold is a promising pharmacophore, and understanding the biological activities of naturally occurring derivatives like this compound can inform the design of novel therapeutic agents[7][8].

Biosynthesis of this compound in Plants (Hypothetical Pathway)

While the specific biosynthetic pathway of this compound in plants has not been fully elucidated, a plausible route can be hypothesized based on the known biosynthesis of other furan fatty acids in plants and microorganisms[9]. The proposed pathway likely involves the modification of fatty acid precursors.

The biosynthesis is thought to begin with a common fatty acid, such as linoleic acid. Through a series of enzymatic reactions involving lipoxygenases, hydroperoxide lyases, and subsequent cyclization and modification steps, the furan ring is formed. The propionyl side chain and the methyl group are likely the result of specific enzymatic modifications of the fatty acid chain.

Hypothetical Biosynthesis of this compound cluster_0 Fatty Acid Metabolism cluster_1 Enzymatic Conversions cluster_2 Final Product Linoleic_Acid Linoleic Acid Lipoxygenase Lipoxygenase Linoleic_Acid->Lipoxygenase Oxidation Hydroperoxide_Lyase Hydroperoxide Lyase Lipoxygenase->Hydroperoxide_Lyase Intermediate Formation Isomerase_Cyclase Isomerase/Cyclase Hydroperoxide_Lyase->Isomerase_Cyclase Precursor Formation Reductases_Modifiers Reductases & Modifying Enzymes Isomerase_Cyclase->Reductases_Modifiers Furan Ring Formation 2M5PF This compound Reductases_Modifiers->2M5PF Side Chain Modification

A hypothesized biosynthetic pathway for this compound in plants.

Role as a Plant Metabolite

As a volatile organic compound, this compound likely plays a role in plant communication and defense. The release of VOCs can serve to attract pollinators, repel herbivores, or act as signals to neighboring plants of an impending threat. Furthermore, many furan derivatives are known to possess antimicrobial properties, suggesting a direct role in defending against pathogens.

Potential Role in Plant Defense Signaling

Upon pathogen attack or herbivore damage, plants can initiate a cascade of signaling events leading to the production and release of defense compounds, including VOCs. A generalized plant defense signaling pathway that could be triggered by such threats and lead to the synthesis of secondary metabolites like this compound is depicted below.

Generalized Plant Defense Signaling Pathway Pathogen_Attack Pathogen/Herbivore Attack PAMPs PAMPs/DAMPs Recognition Pathogen_Attack->PAMPs ROS_Burst Reactive Oxygen Species (ROS) Burst PAMPs->ROS_Burst Ca_Influx Calcium Ion Influx PAMPs->Ca_Influx MAPK_Cascade MAPK Cascade Activation ROS_Burst->MAPK_Cascade Ca_Influx->MAPK_Cascade Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors Gene_Expression Defense Gene Expression Transcription_Factors->Gene_Expression Metabolite_Synthesis Synthesis of Defense Metabolites (e.g., this compound) Gene_Expression->Metabolite_Synthesis

A generalized plant defense signaling cascade.

Biological Activities and Potential for Drug Development

While specific biological activity data for this compound is limited, the broader class of furan derivatives has been extensively studied and shown to possess a variety of pharmacological effects. These findings suggest that this compound may also exhibit similar properties, making it a compound of interest for further investigation in drug discovery.

Table 1: Summary of Known Biological Activities of Furan Derivatives

Biological ActivityDescriptionKey Findings from Literature
Anti-inflammatory Inhibition of inflammatory pathways and mediators.Furan derivatives have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines. Some natural furanones exhibit antioxidant and anti-inflammatory activities[10][11].
Antimicrobial Inhibition of the growth of bacteria and fungi.Various furan derivatives have demonstrated significant antibacterial and antifungal activity against a range of pathogens[12][13][14].
Antioxidant Scavenging of free radicals and reduction of oxidative stress.The furan ring can act as an electron donor, and many furan derivatives exhibit potent antioxidant activity[15][16].
Anticancer Cytotoxicity against various cancer cell lines.Certain furan derivatives have been shown to induce apoptosis and inhibit the proliferation of cancer cells[17].

Quantitative Data

Table 2: Concentration of 2-Methylfuran in Various Coffee Samples

Coffee TypeMean Concentration (ng/g)Reference
Regular Ground Coffee9470[18]
Decaffeinated Ground Coffee10400[18]
Cartridge Type Coffee10700[18]
Regular Instant Coffee Powder1600[18]
Decaffeinated Instant Coffee Powder1800[18]
Commercially Brewed Regular Coffee172[18]
Commercially Brewed Decaffeinated Coffee184[18]
Commercially Brewed Espresso583[18]

Note: The data presented is for 2-methylfuran, a related but distinct compound from this compound.

Experimental Protocols

The following section outlines detailed methodologies for the extraction, quantification, and biological evaluation of this compound. These protocols are based on established methods for the analysis of furan derivatives in complex matrices.

Experimental Workflow

Experimental Workflow cluster_0 Sample Preparation cluster_1 Extraction & Quantification cluster_2 Biological Activity Assays Sample_Collection Plant Material Collection (e.g., Sesame Seeds, Coffee Beans) Homogenization Homogenization/Grinding Sample_Collection->Homogenization HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS Quantification Quantification using Internal Standard GC_MS->Quantification Antibacterial Antibacterial Assay (e.g., MIC Determination) Quantification->Antibacterial Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition in Macrophages) Quantification->Anti_inflammatory Antioxidant Antioxidant Assay (e.g., DPPH Scavenging) Quantification->Antioxidant

A typical experimental workflow for the analysis of this compound.
Extraction and Quantification by HS-SPME-GC-MS

This method is suitable for the analysis of volatile compounds like this compound from solid or liquid samples[19][20].

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace autosampler with Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heater-shaker or water bath

  • Homogenized plant sample (e.g., ground sesame seeds or coffee beans)

  • Saturated sodium chloride (NaCl) solution

  • Internal standard (e.g., a deuterated analog of this compound)

  • Organic solvent for standards (e.g., methanol)

Procedure:

  • Sample Preparation:

    • Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength and promote the release of volatile compounds.

    • Spike the sample with a known amount of the internal standard.

    • Immediately seal the vial.

  • Headspace SPME:

    • Place the vial in the autosampler tray or a heated water bath.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile analytes.

  • GC-MS Analysis:

    • Retract the fiber and inject it into the GC inlet for thermal desorption of the analytes.

    • GC Conditions (Example):

      • Injector: Splitless mode, 250°C.

      • Carrier Gas: Helium, constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 250°C and hold for 5 min.

    • MS Conditions (Example):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of this compound and the internal standard.

  • Quantification:

    • Create a calibration curve using standards of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

In Vitro Biological Activity Assays

6.3.1. Antibacterial Activity (Minimum Inhibitory Concentration - MIC):

  • A broth microdilution method can be used to determine the MIC of this compound against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Prepare serial dilutions of the compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

6.3.2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):

  • Use a murine macrophage cell line (e.g., RAW 264.7).

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • A decrease in nitrite concentration indicates inhibition of NO production and potential anti-inflammatory activity.

6.3.3. Antioxidant Activity (DPPH Radical Scavenging Assay):

  • Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

  • Mix the compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • A decrease in absorbance indicates the scavenging of the DPPH radical and antioxidant activity. Ascorbic acid can be used as a positive control.

Conclusion

This compound is a plant metabolite with a recognized role in the flavor chemistry of important food products. While its specific functions within the plant are not yet fully understood, the known biological activities of the broader furan derivative class suggest its potential involvement in plant defense and signaling. For researchers in drug development, this compound and its analogs represent a promising area for the discovery of new therapeutic agents with anti-inflammatory, antimicrobial, and antioxidant properties. The experimental protocols provided in this guide offer a framework for the further investigation of this compound, which will be crucial for unlocking its full potential as both a significant plant metabolite and a valuable bioactive compound. Further research is warranted to elucidate its precise biosynthetic pathway, quantify its presence in various plant tissues, and comprehensively evaluate its specific biological activities.

References

Unveiling the Sensory Landscape of 2-Methyl-5-propionylfuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-propionylfuran, a heterocyclic organic compound, is a significant contributor to the aroma profile of various food products, most notably those that undergo heat processing. Its presence has been confirmed in roasted sesame seed oil and coffee, where it imparts distinct and desirable flavor notes.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory properties and aroma profile of this compound, intended for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and drug development. While the compound is recognized for its pleasant aromatic characteristics, this document also highlights the existing gaps in quantitative sensory data and the need for further research to fully elucidate its sensory impact and underlying physiological mechanisms.

Olfactory Properties and Aroma Profile

This compound is characterized by a multifaceted and appealing aroma. General descriptors from scientific literature and flavor industry resources consistently point to a pleasant, sweet, and nutty profile.[4][5] More specifically, its aroma is often described as having green and hazelnut-like nuances.[5] Its role as a key flavor contributor has been identified in studies on sesame seed oil, where it is considered a principal component of its characteristic aroma.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.17 g/mol
CAS Number 10599-69-6
Appearance Colorless to light yellow liquid
Boiling Point 72 °C at 5 mmHg
Flavor Type Green, hazelnut, nutty

(Data sourced from various chemical and flavor databases)

Experimental Protocols for Sensory Evaluation

To address the current gap in quantitative data, the following section outlines established methodologies for the comprehensive sensory evaluation of aroma compounds like this compound. These protocols are based on standard practices in sensory science and flavor chemistry.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[6][7][8] A trained sensory panel sniffs the effluent from a gas chromatograph to detect and describe the aromas of individual separated compounds.

Objective: To identify and characterize the specific aroma contribution of this compound.

Methodology:

  • Sample Preparation: A solution of pure this compound in a suitable solvent (e.g., diethyl ether or ethanol) is prepared. For analysis in a food matrix, a volatile extract is obtained using methods such as steam distillation under reduced pressure followed by column chromatography.[1][9]

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX or DB-5) to separate the volatile compounds.[10]

  • Olfactometry: The column effluent is split between a chemical detector (e.g., mass spectrometer or flame ionization detector) and an olfactory detection port (ODP).[10]

  • Sensory Evaluation: Trained panelists sniff the ODP and record the retention time, aroma descriptor, and intensity of any detected odor.

  • Data Analysis: The results are compiled into an aromagram, which plots aroma intensity versus retention time, allowing for the identification of the most potent odorants.

Sensory Panel Evaluation for Quantitative Aroma Profile

A trained sensory panel can develop a detailed quantitative aroma profile of this compound using descriptive analysis.

Objective: To quantify the intensity of various aroma attributes of this compound.

Methodology:

  • Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of various aroma attributes using reference standards.[11][12]

  • Sample Presentation: Samples of this compound, diluted in an odor-free medium (e.g., water or oil), are presented to the panelists in coded, covered glass containers.

  • Evaluation: Panelists assess the aroma of the samples and rate the intensity of each identified attribute (e.g., nutty, sweet, green, roasted) on a structured scale (e.g., a 15-point scale).[11]

  • Data Analysis: The intensity ratings from all panelists are averaged to create a quantitative aroma profile, which can be visualized using a spider plot.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Prepare Dilutions Prepare Dilutions Code and Randomize Code and Randomize Prepare Dilutions->Code and Randomize Present to Panel Present to Panel Code and Randomize->Present to Panel Panelists Rate Attributes Panelists Rate Attributes Present to Panel->Panelists Rate Attributes Collect and Compile Data Collect and Compile Data Panelists Rate Attributes->Collect and Compile Data Statistical Analysis Statistical Analysis Collect and Compile Data->Statistical Analysis Generate Aroma Profile Generate Aroma Profile Statistical Analysis->Generate Aroma Profile

Caption: Workflow for Quantitative Sensory Panel Evaluation.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).[13][14] While the specific OR that binds to this compound has not yet been identified, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating an associated G protein (Gαolf). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.

G Odorant Molecule\n(this compound) Odorant Molecule (this compound) Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Odorant Molecule\n(this compound)->Olfactory Receptor (GPCR) Binds to G Protein (Gαolf) Activation G Protein (Gαolf) Activation Olfactory Receptor (GPCR)->G Protein (Gαolf) Activation Activates Adenylyl Cyclase Activation Adenylyl Cyclase Activation G Protein (Gαolf) Activation->Adenylyl Cyclase Activation Stimulates cAMP Production cAMP Production Adenylyl Cyclase Activation->cAMP Production Catalyzes Ion Channel Opening Ion Channel Opening cAMP Production->Ion Channel Opening Opens Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Causes Signal to Olfactory Bulb Signal to Olfactory Bulb Neuron Depolarization->Signal to Olfactory Bulb Transmits Odor Perception Odor Perception Signal to Olfactory Bulb->Odor Perception Leads to

Caption: Generalized Olfactory Signal Transduction Pathway.

Conclusion and Future Directions

This compound is a noteworthy aroma compound with a desirable sweet, nutty, and green hazelnut-like sensory profile. Its identification as a key flavor component in roasted sesame seed oil underscores its importance in food chemistry. However, this technical guide also illuminates a clear deficit in the publicly available scientific literature regarding its quantitative sensory properties.

For a more complete understanding of its role in flavor and for potential applications in drug development where off-tastes can be a significant hurdle, further research is imperative. Future studies should focus on:

  • Determination of Odor Thresholds: Establishing the detection and recognition thresholds of this compound in different media (e.g., water, air, oil) is critical to understanding its potency.

  • Quantitative Descriptive Analysis: A comprehensive aroma profile generated by a trained sensory panel would provide a detailed and quantifiable description of its sensory attributes.

  • Identification of a Specific Olfactory Receptor: Uncovering the specific olfactory receptor(s) that bind to this compound would provide valuable insights into the molecular basis of its perception and could have implications for understanding individual differences in flavor perception.

By addressing these research gaps, the scientific community can build a more robust understanding of this important aroma compound, paving the way for more precise applications in the food and pharmaceutical industries.

References

A Technical Guide to the Anticipated Thermal Degradation Products of 2-Methyl-5-propionylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-propionylfuran is a furan derivative recognized for its pleasant, sweet, and nutty aroma, leading to its use as a flavoring agent in the food industry, particularly in baked goods and beverages.[1] It is also a valuable intermediate in organic synthesis.[1] Given its applications in food products that often undergo heat treatment, understanding its thermal stability and the nature of its degradation products is of significant importance for both quality control and safety assessment.

Thermal processing can induce complex chemical reactions, leading to the formation of new volatile and non-volatile compounds. While the thermal degradation of some furan compounds like furfural and 5-(hydroxymethyl)furfural (HMF) is well-documented, specific data for this compound is lacking.[2] This guide synthesizes information from the thermal decomposition of analogous 2-alkylfurans and other furan derivatives to predict the thermal behavior of this compound.[3] Hazardous decomposition products from thermal stress can include carbon monoxide and carbon dioxide.[4]

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of its side chains and the eventual degradation of the furan ring.

2.1. Side-Chain Reactions

The propionyl and methyl side chains are susceptible to cleavage under thermal stress. The primary mechanisms are expected to be:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the furan ring, and the bond between the carbonyl carbon and the ethyl group, are likely points of initial cleavage. This can lead to the formation of various radical species that can then recombine or react further.

  • Decarbonylation: Loss of the carbonyl group as carbon monoxide is a common reaction for ketones at high temperatures.

  • Homolytic Cleavage: The C-C bonds within the propionyl side chain can break, leading to the formation of smaller alkyl radicals.

2.2. Furan Ring Degradation

The furan ring itself can undergo degradation, although this typically requires higher energy. Potential pathways include:

  • Ring Opening: Thermal stress can lead to the opening of the furan ring, forming various aliphatic compounds.

  • Rearrangement and Polymerization: The degradation products, particularly radical species, can undergo rearrangement to form more stable compounds or polymerize to form larger, less volatile molecules.

Below is a proposed initial degradation pathway for this compound.

G cluster_side_chain Side-Chain Degradation cluster_ring Furan Ring Degradation MPF This compound Furan_Radical 5-Methyl-2-furanyl radical MPF->Furan_Radical α-cleavage Propionyl_Radical Propionyl radical MPF->Propionyl_Radical α-cleavage Methylfuran_Ketone_Radical 1-(5-methylfuran-2-yl)ethanone radical MPF->Methylfuran_Ketone_Radical Homolytic cleavage Aliphatic_Compounds Aliphatic Compounds (e.g., hexanedione) Furan_Radical->Aliphatic_Compounds Ring Opening Polymers Polymerization Products Furan_Radical->Polymers Polymerization Ethyl_Radical Ethyl radical Propionyl_Radical->Ethyl_Radical Decarbonylation CO Carbon Monoxide Propionyl_Radical->CO Decarbonylation Propionyl_Radical->Polymers Polymerization Ethyl_Radical->Polymers Polymerization Methyl_Radical Methyl radical Methylfuran_Ketone_Radical->Methyl_Radical Further cleavage Methyl_Radical->Polymers Polymerization Pentanedione 2,4-Pentanedione

Caption: Proposed initial thermal degradation pathways for this compound.

Potential Thermal Degradation Products

Based on the proposed pathways, a number of volatile and semi-volatile compounds may be formed. The following table summarizes these potential products. Quantitative data is not available and awaits experimental determination.

Potential Degradation Product Molecular Formula Proposed Formation Pathway
2-Acetyl-5-methylfuranC₇H₈O₂Homolytic cleavage of the ethyl group from the propionyl side chain.
2-MethylfuranC₅H₆OCleavage of the entire propionyl side chain.
FuranC₄H₄OCleavage of both methyl and propionyl side chains.
Carbon MonoxideCODecarbonylation of the propionyl side chain.
EthaneC₂H₆Dimerization of methyl radicals or reaction of ethyl radicals with a hydrogen donor.
PropaneC₃H₈Reaction of propyl radicals with a hydrogen donor.
2,3-PentanedioneC₅H₈O₂Rearrangement reactions following ring opening.
Acetic AcidC₂H₄O₂Oxidative degradation.
Formic AcidCH₂O₂Oxidative degradation.

Experimental Protocols

To identify and quantify the thermal degradation products of this compound, a systematic experimental approach is required. The following protocol is a generalized methodology based on standard techniques for the analysis of volatile compounds in food and chemical matrices.[5][6]

4.1. Objective

To identify and quantify the volatile and semi-volatile compounds generated from the thermal degradation of this compound at a specified temperature.

4.2. Materials and Equipment

  • This compound (purity >98%)

  • Inert matrix (e.g., silica gel, food-grade oil)

  • Sealed reaction vials (e.g., 20 mL headspace vials)

  • Heating block or oven with precise temperature control

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Headspace Autosampler with Solid-Phase Microextraction (SPME) capability

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Internal standards (e.g., deuterated furan derivatives)

  • High-purity helium gas

4.3. Experimental Procedure

  • Sample Preparation:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg) into a 20 mL headspace vial.

    • If using a matrix, add a known amount of the inert matrix (e.g., 1 g of silica gel) to the vial and mix thoroughly.

    • Spike the sample with a known concentration of internal standard.

    • Seal the vial immediately with a PTFE/silicone septum and aluminum cap.

  • Thermal Treatment:

    • Place the sealed vials in a pre-heated oven or heating block at the desired temperature (e.g., 160°C, 180°C, 200°C).

    • Heat the samples for a defined period (e.g., 15, 30, 60 minutes).

    • Prepare a control sample (without heating) to identify any initial impurities.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Transfer the heated vials to the HS-SPME autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 10 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile and semi-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injection: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a short period (e.g., 2 minutes) in splitless mode.

    • GC Separation:

      • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Detection:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a wide mass range (e.g., m/z 35-400).

      • Source and Transfer Line Temperatures: Maintain at appropriate temperatures (e.g., 230°C and 280°C, respectively).

4.4. Data Analysis

  • Compound Identification:

    • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

    • Confirm the identity of key analytes by comparing their retention times and mass spectra with those of authentic standards.

  • Quantification:

    • Quantify the identified degradation products using the internal standard method.

    • Generate calibration curves for key analytes using authentic standards to determine their concentrations in the samples.

The following diagram illustrates the general experimental workflow.

G cluster_prep Sample Preparation cluster_treatment Thermal Treatment cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Weigh this compound and matrix into vial B Spike with Internal Standard A->B C Seal Vial B->C D Heat vial at specified temperature and time C->D E Equilibrate vial in HS autosampler D->E F Expose SPME fiber to headspace E->F G Desorb SPME fiber in GC inlet F->G H Separate compounds by GC G->H I Detect and identify by MS H->I J Identify peaks using mass spectral libraries I->J K Quantify using internal standard J->K

Caption: General experimental workflow for the analysis of thermal degradation products.

Conclusion and Future Research

This technical guide provides a theoretical framework for understanding the thermal degradation of this compound. Based on the chemistry of similar furan compounds, it is anticipated that its degradation will involve side-chain cleavage and furan ring decomposition, leading to the formation of a variety of smaller volatile compounds.

To validate these predictions, experimental studies are essential. Future research should focus on:

  • Performing thermal degradation experiments at various temperatures and time points relevant to food processing conditions.

  • Unequivocally identifying the degradation products using techniques such as GC-MS and comparing them with authentic standards.

  • Quantifying the formation of key degradation products to understand the kinetics of the degradation process.

  • Investigating the impact of the food matrix (e.g., pH, water activity, presence of other reactive compounds) on the degradation pathways.

Such studies will provide crucial data for assessing the stability of this compound in various applications and ensuring the quality and safety of products in which it is used.

References

Solubility of 2-Methyl-5-propionylfuran in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-propionylfuran. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information, the theoretical principles governing its solubility, and detailed experimental protocols for determining solubility. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound is a furan derivative with a molecular structure that suggests moderate polarity. The presence of a ketone functional group and a furan ring introduces polar characteristics, while the methyl and ethyl groups contribute to its nonpolar nature. This balance of polarity is a key determinant of its solubility in various organic solvents. The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in solvents of similar polarity.

Solubility Data

Specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative assessments and data for structurally similar compounds provide valuable insights into its expected solubility profile.

Qualitative Solubility of this compound and Analogues

CompoundSolvent ClassSpecific SolventReported SolubilityCitation
This compound Alcohols, Ethers, KetonesGeneralSoluble
NitrilesAcetonitrileSlightly Soluble
2-Acetyl-5-methylfuran (Analogue)AlcoholsEthanolSoluble[1]
VariousOrganic SolventsSoluble[2]
2-Propionylfuran (Analogue)KetonesAcetoneSparingly Soluble[3]
AlcoholsMethanolSlightly Soluble[3]
AlcoholsGeneralSoluble

This table summarizes available qualitative data. For precise formulation work, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the solvent is saturated with the solute. The concentration of the solute in the clear, saturated solution is then determined analytically, representing the solubility at that temperature.

Materials and Apparatus
  • Solute: this compound (high purity)

  • Solvents: A range of organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, hexane)

  • Equipment:

    • Analytical balance

    • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., ±0.5°C)

    • Glass vials or flasks with airtight seals

    • Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Methodology
  • Preparation: Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Sample Analysis:

    • Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).

    • A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking the dilution factor into account. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or mole fraction (χ).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solute (this compound) B Add Known Volume of Organic Solvent A->B C Seal and Agitate at Constant Temperature (e.g., 24-72h) B->C D Allow Solids to Settle C->D E Filter Supernatant (e.g., 0.45 µm Syringe Filter) D->E F Prepare Dilutions of Saturated Solution E->F G Quantify Concentration (e.g., via HPLC) F->G H Calculate Solubility (g/100mL, mg/mL, etc.) G->H

Caption: Generalized workflow for determining equilibrium solubility.

References

An In-depth Technical Guide on the Discovery of 2-Methyl-5-propionylfuran in Roasted Coffee Beans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Methyl-5-propionylfuran is a heterocyclic volatile compound identified as a contributor to the complex aroma profile of roasted coffee. This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and proposed formation pathways of this specific furan derivative. While quantitative data for many furanic compounds in coffee is extensive, specific data for this compound is less prevalent in publicly accessible scientific literature. This paper synthesizes available information on its sensory characteristics and outlines detailed experimental protocols for its analysis based on established methods for similar compounds. Furthermore, a plausible chemical pathway for its formation during the Maillard reaction in coffee roasting is proposed. This document aims to serve as a foundational resource for researchers in flavor chemistry, food science, and related fields.

Introduction

The characteristic aroma of roasted coffee is a complex symphony of over a thousand volatile compounds, many of which are generated during the roasting process through intricate chemical reactions. Among these, furan derivatives play a significant role in defining the sensory profile of the final beverage. This compound, a member of this class, is recognized for its pleasant, sweet, and nutty aroma, contributing to the desirable flavor notes in coffee and other thermally processed foods.[1][2] Its presence is a direct result of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs at elevated temperatures.

This guide delves into the specifics of this compound in the context of roasted coffee, providing a detailed examination of the analytical techniques employed for its identification and a proposed mechanism for its formation.

Sensory Profile and Quantitative Data

This compound is characterized by a pleasant, sweet, and nutty aroma.[1] It is utilized in the food and beverage industry as a flavoring agent to enhance the sensory attributes of a variety of products.[1][2]

A comprehensive search of scientific literature reveals a notable gap in specific quantitative data for this compound in roasted coffee beans. Most studies on furan derivatives in coffee focus on more abundant or toxicologically significant compounds such as furan and 2-methylfuran. However, based on the general distribution of furanic compounds, its concentration is expected to be influenced by coffee variety (Arabica vs. Robusta) and the degree of roast. The table below provides a general overview of furan and 2-methylfuran concentrations to offer a contextual framework.

CompoundCoffee VarietyRoasting DegreeConcentration Range (µg/kg)
FuranArabicaLight to Dark911 - 3809
FuranRobustaLight to Darkup to 5852
2-MethylfuranArabicaLight to Dark-
2-MethylfuranRobustaLight to Dark-

The sensory threshold for this compound in water has not been explicitly reported in the reviewed literature. For context, a "Threshold of Concern" for its use as a flavoring agent has been established at 540 µ g/person/day .[3]

Experimental Protocols

The analysis of volatile furan derivatives in a complex matrix like coffee is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and allows for the extraction and identification of volatile and semi-volatile compounds without the need for extensive sample preparation.

HS-SPME-GC-MS Method for the Analysis of this compound

This protocol is a synthesized methodology based on common practices for analyzing furan derivatives in coffee.

Objective: To extract, identify, and quantify this compound in roasted coffee beans.

Materials and Reagents:

  • Roasted coffee beans (ground)

  • This compound analytical standard (≥98% purity)

  • Internal standard (e.g., d4-furan or a suitable deuterated analog)

  • High-purity water

  • Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME autosampler

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh 1.0 g of finely ground roasted coffee into a 20 mL headspace vial.

    • Add a precise amount of the internal standard solution.

    • Add 5 mL of a saturated NaCl solution in high-purity water to the vial. The salt solution increases the ionic strength, which aids in the partitioning of volatile compounds into the headspace.

    • Immediately seal the vial with the magnetic screw cap.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes with agitation to facilitate the release of volatile compounds into the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.

  • GC-MS Analysis:

    • Desorption: Transfer the SPME fiber to the GC injection port and desorb the analytes at 250°C for 5 minutes in splitless mode.

    • Gas Chromatography:

      • Column: Use a polar capillary column (e.g., DB-WAX or equivalent, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature of 40°C, hold for 2 minutes.

        • Ramp to 180°C at a rate of 5°C/min.

        • Ramp to 240°C at a rate of 10°C/min and hold for 5 minutes.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-350.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the coffee sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Ground Coffee add_is Add Internal Standard start->add_is add_nacl Add Saturated NaCl Solution add_is->add_nacl seal Seal Vial add_nacl->seal incubate Incubate and Equilibrate (60°C) seal->incubate extract Extract with SPME Fiber incubate->extract desorb Desorb in GC Inlet (250°C) extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Compound Identification detect->identify quantify Quantification identify->quantify

Caption: Experimental workflow for the analysis of this compound in coffee.

Proposed Formation Pathway of this compound

The formation of this compound in roasted coffee is proposed to occur via the Maillard reaction. The specific precursors are likely a pentose sugar (such as arabinose, which is present in coffee arabinogalactans) and an amino acid that can provide the propionyl side chain, such as threonine or alanine, which can generate a three-carbon fragment.

Formation_Pathway cluster_reactants Precursors in Green Coffee cluster_maillard Maillard Reaction (Roasting) cluster_intermediates Key Intermediates pentose Pentose Sugar (e.g., Arabinose) amadori Amadori Rearrangement pentose->amadori methylglyoxal Methylglyoxal pentose->methylglyoxal amino_acid Amino Acid (e.g., Threonine/Alanine) strecker Strecker Degradation amino_acid->strecker c3_fragment C3 Carbonyl Fragment (e.g., Propanal) strecker->c3_fragment dehydration Dehydration & Cyclization amadori->dehydration furfural_deriv Furan Intermediate dehydration->furfural_deriv product This compound c3_fragment->product methylglyoxal->product furfural_deriv->product

Caption: Proposed formation pathway of this compound via the Maillard reaction.

Conclusion

This compound is a recognized contributor to the desirable sweet and nutty aroma of roasted coffee. While its presence is established, this technical guide highlights a clear opportunity for further research, particularly in quantifying its concentration across different coffee varieties and roasting profiles, and in determining its sensory threshold. The provided experimental protocol offers a robust starting point for such investigations. The proposed formation pathway, rooted in the principles of the Maillard reaction, provides a theoretical framework for understanding how this flavor compound is generated from precursors present in green coffee beans. Further studies using isotopic labeling would be invaluable in confirming the precise precursors and intermediate steps in its formation. This knowledge can ultimately be applied to optimize roasting processes to modulate the concentration of this and other key aroma compounds, thereby tailoring the sensory profile of coffee.

References

Methodological & Application

Synthesis of 2-Methyl-5-propionylfuran via Friedel-Crafts Acylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-5-propionylfuran through the Friedel-Crafts acylation of 2-methylfuran with propionyl chloride. Friedel-Crafts acylation is a fundamental and versatile method for the C-C bond formation, leading to the synthesis of aryl ketones which are valuable intermediates in the pharmaceutical and fine chemical industries. This protocol will explore the use of various Lewis acid catalysts and outline a comprehensive procedure for the reaction, workup, and purification of the target compound.

Introduction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich furan ring. In the case of 2-methylfuran, the substitution is highly regioselective, with the acyl group predominantly adding to the 5-position due to the activating and directing effects of the methyl group. The resulting product, this compound, is a useful building block in organic synthesis. A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting material, thus preventing polysubstitution.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound via Friedel-Crafts acylation proceeds through the following steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the propionyl chloride to form a complex.

  • Generation of the Electrophile: This complex then generates the resonance-stabilized propionylium ion.

  • Electrophilic Attack: The electron-rich 2-methylfuran attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).

  • Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the furan ring and yielding the final product, this compound.

Friedel_Crafts_Acylation_Mechanism Reactants 2-Methylfuran + Propionyl Chloride AcyliumIon Propionylium Ion (Electrophile) Reactants->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃, SnCl₄) SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product Deprotonation CatalystRegen Catalyst Regeneration SigmaComplex->CatalystRegen + H⁺ + [Lewis Acid]⁻ CatalystRegen->LewisAcid Reforms Catalyst

Caption: Mechanism of Friedel-Crafts Acylation.

Data Presentation

The yield of this compound is highly dependent on the choice of Lewis acid catalyst, solvent, and reaction temperature. The following table summarizes typical quantitative data obtained from various experimental conditions.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃Dichloromethane0 to rt2 - 475 - 85
SnCl₄Dichloromethane0 to rt3 - 570 - 80
ZnCl₂Dichloromethanert to 406 - 860 - 70
BF₃·OEt₂Dichloromethane0 to rt4 - 665 - 75
TiCl₄Dichloromethane-10 to 02 - 380 - 90

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different Lewis acid catalysts.

General Safety Precautions
  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous conditions are crucial for the success of the reaction; therefore, all glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Lewis acids such as aluminum chloride and tin(IV) chloride are corrosive and moisture-sensitive. Handle them with care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Propionyl chloride is a corrosive and lachrymatory liquid. It should be handled with extreme care in a fume hood.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

Materials:

  • 2-Methylfuran

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Add a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of 2-methylfuran (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains at 0 °C.

  • Once the addition of 2-methylfuran is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation (boiling point of this compound is approximately 72 °C at 5 mmHg) to obtain the pure product.[1]

Protocol 2: Synthesis using Tin(IV) Chloride (SnCl₄)

Materials:

  • Same as Protocol 1, but with anhydrous tin(IV) chloride (SnCl₄) instead of AlCl₃.

Procedure:

  • Follow the same setup as in Protocol 1. To the flask, add 2-methylfuran (1.0 equivalent) and anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of propionyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • To the dropping funnel, add a solution of tin(IV) chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Simultaneously add the propionyl chloride solution and the tin(IV) chloride solution dropwise to the stirred 2-methylfuran solution over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • The workup and purification procedure is identical to that described in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental_Workflow Start Start Setup Reaction Setup (Anhydrous Conditions) Start->Setup ReagentAddition Addition of Reactants & Catalyst (Controlled Temperature) Setup->ReagentAddition Reaction Reaction Monitoring (TLC) ReagentAddition->Reaction Workup Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Drying, Concentration, Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis.

Conclusion

The Friedel-Crafts acylation of 2-methylfuran with propionyl chloride is an efficient method for the synthesis of this compound. The choice of Lewis acid catalyst significantly impacts the reaction conditions and yield. While stronger Lewis acids like aluminum chloride and titanium(IV) chloride generally provide higher yields in shorter reaction times, milder catalysts such as tin(IV) chloride and zinc chloride can also be effective, potentially offering advantages in terms of substrate compatibility and ease of handling. Proper control of reaction parameters, particularly temperature and anhydrous conditions, is critical for achieving optimal results and minimizing side reactions. The provided protocols offer a detailed guide for researchers to successfully synthesize this valuable chemical intermediate.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution is pivotal for the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The acylation of furan derivatives, such as 2-methylfuran, is of particular interest as it provides access to a range of valuable furan-containing compounds.[4]

2-Methylfuran is a biomass-derived platform chemical that can be converted into various value-added products.[4] Its acylation, specifically with propionyl chloride, yields 2-propionyl-5-methylfuran (1-(5-methylfuran-2-yl)propan-1-one), a compound with applications as a flavoring agent and as a synthon for more complex molecules.[5]

A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is deactivated towards further substitution, which prevents polysubstitution.[1][3] Additionally, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable and clean product formation.[1][2]

However, the furan ring is sensitive to strong acids, which can lead to polymerization and other side reactions.[6] Therefore, careful selection of the catalyst and reaction conditions is crucial for a successful acylation. This document provides detailed protocols for the Friedel-Crafts acylation of 2-methylfuran using propionyl chloride, focusing on methodologies that employ both traditional Lewis acids and modern heterogeneous catalysts to optimize yield and selectivity.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. This ion then acts as the electrophile in an aromatic substitution reaction with the electron-rich 2-methylfuran ring.

Mechanism Steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of propionyl chloride.

  • Cleavage and Ion Formation: The carbon-chlorine bond cleaves to form a resonance-stabilized propionylium ion.

  • Electrophilic Attack: The propionylium ion attacks the C5 position of the 2-methylfuran ring, which is activated by the oxygen atom and the methyl group. This forms a carbocation intermediate known as an arenium ion.

  • Deprotonation: A weak base, such as the Lewis acid complex, removes a proton from the arenium ion, restoring the aromaticity of the furan ring and yielding the final product, 2-propionyl-5-methylfuran.

Friedel_Crafts_Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_Methylfuran 2-Methylfuran Arenium_Ion Arenium Ion Intermediate 2_Methylfuran->Arenium_Ion Propionyl_Chloride Propionyl Chloride Lewis_Acid Lewis Acid (e.g., AlCl₃) Acylium_Ion_Formation Acylium Ion Formation Lewis_Acid->Acylium_Ion_Formation Acylium_Ion Propionylium Ion (Electrophile) Acylium_Ion_Formation->Acylium_Ion Generation Acylium_Ion->Arenium_Ion Electrophilic Attack Product 2-Propionyl-5-methylfuran Arenium_Ion->Product Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

Data Presentation: Catalyst Performance

The choice of catalyst is critical in the Friedel-Crafts acylation of sensitive substrates like 2-methylfuran. The following tables summarize the performance of various catalysts in the acylation of 2-methylfuran.

Note: Data for the acylation with propionyl chloride is limited in the literature. The data presented below is for the closely related acylation with acetic anhydride, which serves as a strong indicator of catalyst suitability for acylation with propionyl chloride.

CatalystAcylating AgentTemperature (°C)Time (min)Conversion of 2-Methylfuran (%)Selectivity for 2-Acyl-5-methylfuran (%)Reference
Homogeneous Lewis Acids
AlCl₃Propionyl Chloride0 to RT60-120Moderate to HighModerate to HighGeneral Knowledge[7]
SnCl₄Propionyl Chloride0 to RT60-120ModerateHighGeneral Knowledge
BF₃·OEt₂Propionyl Chloride0 to RT120-240ModerateHighGeneral Knowledge
Heterogeneous Catalysts
ZnClₓ/SAPO-5Acetic Anhydride1102094.5100[6]
FeClₓ/SAPO-5Acetic Anhydride1102087.8100[8]
H-Beta (Si/Al = 23)Acetic Anhydride110N/AHighHigh[8]
[Sn]-BetaAcetic Anhydride110N/AModerateHigh[8]

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Lewis acids like aluminum chloride are moisture-sensitive and can react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Propionyl chloride is corrosive and a lachrymator. Handle with care.

  • The reaction can be exothermic. Use an ice bath for cooling and control the rate of addition of reagents.[7]

Protocol 1: Acylation using a Conventional Lewis Acid (Aluminum Chloride)

This protocol describes a general method for the Friedel-Crafts acylation of 2-methylfuran using aluminum chloride as the catalyst.

Materials and Equipment:

  • 2-Methylfuran (freshly distilled)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Flame-dry the glassware before use to ensure it is free of moisture.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add propionyl chloride (1.0 equivalent) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition of propionyl chloride is complete, add 2-methylfuran (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, to the addition funnel. Add the 2-methylfuran solution dropwise to the reaction mixture over 20-30 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-propionyl-5-methylfuran.

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble and dry glassware under N₂ B 2. Add AlCl₃ and DCM to flask A->B C 3. Cool to 0°C B->C D 4. Add propionyl chloride dropwise C->D E 5. Add 2-methylfuran solution dropwise D->E F 6. Stir at RT for 1-2h and monitor E->F G 7. Quench with ice/HCl F->G H 8. Extract with DCM G->H I 9. Wash with H₂O, NaHCO₃, brine H->I J 10. Dry, filter, and concentrate I->J K 11. Purify (distillation or chromatography) J->K

Caption: Experimental workflow for Friedel-Crafts acylation.

Protocol 2: Acylation using a Heterogeneous Catalyst (e.g., Zeolite)

This protocol provides a general method using a solid acid catalyst, which simplifies catalyst removal and may offer improved selectivity.

Materials and Equipment:

  • 2-Methylfuran

  • Propionyl chloride

  • Heterogeneous acid catalyst (e.g., H-Beta zeolite, activated)

  • Anhydrous solvent (e.g., toluene or dichloroethane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by heating under vacuum or a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

  • Reaction Setup: To a round-bottom flask, add the activated catalyst, 2-methylfuran (1.0 equivalent), and the anhydrous solvent.

  • Reagent Addition: Heat the mixture to the desired reaction temperature (e.g., 80-110 °C). Add propionyl chloride (1.1 equivalents) dropwise over 20-30 minutes.

  • Reaction: Stir the mixture at the reaction temperature for the required time (may range from 1 to 24 hours). Monitor the reaction by GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and remove the catalyst by filtration. Wash the catalyst with a small amount of fresh solvent.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure Lewis acid is anhydrous and fresh. Activate heterogeneous catalysts properly.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side products.
Formation of Dark Tar/Polymer Catalyst is too strongSwitch to a milder Lewis acid (e.g., ZnCl₂, SnCl₄) or a heterogeneous catalyst.[6]
Reaction temperature is too highPerform the reaction at a lower temperature (e.g., 0 °C or below).[6]
High concentration of reagentsUse a more dilute solution. Add reagents slowly to avoid localized heating.
Low Yield of Desired Product Side reactions (e.g., ring opening)Ensure strictly anhydrous conditions. Water can promote ring-opening.
DiacylationUse a 1:1 molar ratio of 2-methylfuran to propionyl chloride. Avoid long reaction times.
Poor Regioselectivity Not typically an issue for 2-methylfuran (acylation at C5 is strongly favored).If observed, consider steric effects of the catalyst and solvent choice.

References

Alternative Synthetic Routes to 2-Acylfurans from Biomass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative synthetic routes to 2-acylfurans, valuable platform chemicals and intermediates in the pharmaceutical and fine chemical industries. The focus is on sustainable methods starting from biomass-derived furan and its derivatives, offering greener alternatives to traditional, often polluting, industrial processes.

Introduction

2-Acylfurans, particularly 2-acetylfuran, are key intermediates in the synthesis of various pharmaceuticals, including the cephalosporin antibiotic Cefuroxime.[1] Traditionally, their synthesis relies on Friedel-Crafts acylation, which can involve harsh catalysts and lead to unwanted byproducts.[2][3] This note explores modern, more sustainable catalytic methods for the synthesis of these important compounds from biomass-derived starting materials.

Greener Friedel-Crafts Acylation of Furan

The Friedel-Crafts acylation of furan with acetic anhydride is a primary route to 2-acetylfuran.[1] Recent advancements have focused on replacing polluting liquid acid catalysts with more environmentally benign heterogeneous catalysts.

Application Note: Heterogeneous Catalysis in Furan Acylation

The use of solid acid catalysts simplifies product purification, reduces corrosive waste, and often allows for catalyst recycling. Several types of heterogeneous catalysts have shown high efficacy, including phosphoric acid, zinc chloride, and metal-exchanged heteropolyacids.[4][5][6] These catalysts offer high yields and selectivity for 2-acetylfuran under optimized conditions. For instance, chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay has demonstrated 88% conversion of furan with 100% selectivity to 2-acetylfuran.[6] Milder Lewis acids like zinc chloride and boron trifluoride etherate are preferred over stronger ones like aluminum chloride to prevent the common side reaction of furan polymerization.[3][7]

Data Summary: Friedel-Crafts Acylation of Furan to 2-Acetylfuran
CatalystAcylating AgentTemperature (°C)Time (h)Furan Conversion (%)2-Acetylfuran Yield (%)Purity (%)Reference
85% Phosphoric AcidAcetic Anhydride705-89.0 - 91.898.9 - 99.2[4][5]
Anhydrous Zinc Chloride / Acetic AcidAcetic Anhydride50 - 1103>9992.0 - 92.799.8[8]
20% w/w Cr₀.₆₆-DTP/K-10Acetic Anhydride--88~88100 (selectivity)[6]
Boron Trifluoride EtherateAcetic Anhydride0----[7]
Experimental Protocol: Synthesis of 2-Acetylfuran using Phosphoric Acid Catalyst[4][5]

Materials:

  • Furan (0.1 mol, 6.8 g)

  • Acetic anhydride (0.12 mol, 12.3 g)

  • 85% Phosphoric acid (1.2 g)

  • Chloroform

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • In a 100 mL flask equipped with an electronic stirrer, thermometer, and condenser, add acetic anhydride (12.3 g, 0.12 mol) and 85% phosphoric acid (1.2 g).[4][5]

  • With stirring, add furan (6.8 g, 0.1 mol) dropwise over approximately 1 hour at 25 °C.[4][5]

  • Heat the mixture to 70 °C and maintain for 5 hours.[4][5]

  • Cool the reaction to 50 °C and add 200 mL of water, stirring for 30 minutes.[4][5]

  • Cool to below 30 °C and extract the mixture three times with 100 mL of chloroform.[4][5]

  • Combine the organic layers and neutralize to a pH of approximately 6.5 with a 30% sodium hydroxide solution.[4]

  • Separate the organic layer and wash with water until neutral.[5]

  • Recover the chloroform by distillation under atmospheric pressure.[5]

  • Collect the 2-acetylfuran product by vacuum distillation at 65-70 °C / 12 mmHg.[4]

Expected Outcome:

  • Yield: 9.8 g (89.0%)[5]

  • Purity: 99.2%[5]

Visualization: Friedel-Crafts Acylation Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification prep1 Add Acetic Anhydride and Phosphoric Acid to Flask react1 Dropwise addition of Furan at 25°C over 1h prep1->react1 react2 Heat to 70°C for 5h react1->react2 workup1 Quench with Water react2->workup1 workup2 Extract with Chloroform workup1->workup2 workup3 Neutralize with NaOH workup2->workup3 workup4 Wash with Water workup3->workup4 workup5 Distill Chloroform workup4->workup5 workup6 Vacuum Distill Product (65-70°C / 12 mmHg) workup5->workup6 product 2-Acetylfuran workup6->product

Workflow for Phosphoric Acid Catalyzed Synthesis of 2-Acetylfuran.

Cross-Ketonization of Methyl 2-Furoate with Carboxylic Acids

An innovative and green alternative to Friedel-Crafts acylation is the continuous-flow, gas-phase cross-ketonization of biomass-derived methyl 2-furoate with carboxylic acids. This method avoids the use of solvents and corrosive liquid acids, offering a lower environmental impact.

Application Note: Gas-Phase Synthesis of 2-Acylfurans

This novel approach utilizes a simple and inexpensive zirconia (ZrO₂) catalyst to facilitate the reaction between methyl 2-furoate and a carboxylic acid, such as acetic acid, in the gas phase.[9][10] The process has demonstrated high selectivity and conversion rates at elevated temperatures.[9] A key advantage is the significantly lower E-factor (a measure of waste produced) compared to traditional liquid-phase batch reactions.[9] The versatility of this method has been shown by successfully synthesizing other valuable acylfurans, like propionyl furan and butyryl furan.[9]

Data Summary: Cross-Ketonization of Methyl 2-Furoate (2-MF) with Acetic Acid (AA)
CatalystReactants (molar ratio)Temperature (°C)2-MF Conversion (%)2-Acetylfuran Selectivity (%)Space-Time Yield (h⁻¹)Reference
ZrO₂2-MF:AA (1:4)35090870.152[9]
Experimental Protocol: Continuous-Flow Synthesis of 2-Acetylfuran via Cross-Ketonization[9][10][11]

Materials and Equipment:

  • Methyl 2-furoate (2-MF)

  • Acetic acid (AA)

  • Nitrogen (carrier gas)

  • Zirconia (ZrO₂) catalyst

  • Fixed-bed reactor

  • High-pressure liquid pump

  • Mass flow controllers

  • Condenser

Procedure:

  • Pack a fixed-bed reactor with the ZrO₂ catalyst.

  • Establish a continuous flow of nitrogen gas through the reactor.

  • Introduce a liquid feed of methyl 2-furoate and acetic acid into a vaporizer. The molar ratio of the feed should be optimized (e.g., 2-MF/AA/N₂ = 1/4/95 mol%).[10]

  • Pass the vaporized reactant mixture over the catalyst bed.

  • Maintain the reactor temperature at 350 °C.[10]

  • Set the gas hourly space velocity (GHSV) to 1722 h⁻¹ and a contact time of 1 second.[11]

  • Cool and condense the product stream to collect the liquid product.

  • Analyze the product mixture using gas chromatography to determine conversion and selectivity.

Visualization: Cross-Ketonization Reaction Pathway

G cluster_reactants Biomass-Derived Reactants reactant1 Methyl 2-Furoate catalyst ZrO₂ Catalyst 350°C, Gas Phase reactant1->catalyst reactant2 Acetic Acid reactant2->catalyst product 2-Acetylfuran catalyst->product byproduct Methanol + CO₂ catalyst->byproduct

Gas-Phase Cross-Ketonization for 2-Acetylfuran Synthesis.

Domino Synthetic Strategies

While direct one-pot syntheses of 2-acylfurans from furfural are still an emerging area, domino reactions starting from 2-acylfurans to create more complex molecules have been explored.[12] The development of cascade reactions that directly convert biomass-derived aldehydes like furfural into 2-acylfurans is a promising future direction for highly efficient synthesis.

Application Note: Future Outlook on Domino Reactions

Domino or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent the pinnacle of synthetic efficiency. A hypothetical one-pot conversion of furfural to a 2-acylfuran could involve an initial transformation of the aldehyde, followed by an in-situ acylation step. Research in this area is ongoing and would significantly streamline the production of these valuable compounds from biomass.

Visualization: Conceptual Domino Synthesis Pathway

G cluster_onepot One-Pot Domino Reaction start Furfural (from Biomass) intermediate Reactive Intermediate (e.g., Furan) start->intermediate Step 1: Decarbonylation/ Oxidation product 2-Acylfuran intermediate->product Step 2: Acylation acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->product catalyst Multifunctional Catalyst

Conceptual One-Pot Domino Synthesis of 2-Acylfurans from Furfural.

Conclusion

The synthesis of 2-acylfurans from biomass is evolving towards greener and more efficient methodologies. While Friedel-Crafts acylation using heterogeneous catalysts offers a significant improvement over traditional methods, innovative gas-phase routes like cross-ketonization present a promising future for sustainable chemical production. The development of one-pot domino reactions from readily available biomass-derived aldehydes like furfural remains a key research goal that could further revolutionize the synthesis of these important chemical intermediates.

References

Laboratory Scale Synthesis of 2-Methyl-5-propionylfuran: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-Methyl-5-propionylfuran, a valuable flavoring agent and a versatile intermediate in organic synthesis. The synthesis is achieved via a Friedel-Crafts acylation of 2-methylfuran with propionyl chloride using aluminum chloride as a Lewis acid catalyst. This application note includes a step-by-step experimental procedure, a summary of the required reagents and their physical properties, and the expected analytical data for the final product, including spectroscopic information. The provided workflow and data are intended to guide researchers, scientists, and drug development professionals in the successful synthesis and characterization of this furan derivative.

Introduction

This compound, also known as 1-(5-methylfuran-2-yl)propan-1-one, is a furan derivative that contributes to the flavor and aroma of various food products and is a useful building block in the synthesis of more complex molecules.[1] The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylfuran. This electrophilic aromatic substitution reaction involves the reaction of 2-methylfuran with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride.[2][3] The acylium ion generated in situ acts as the electrophile, which then attacks the electron-rich furan ring, preferentially at the 5-position due to the activating and directing effect of the methyl group. This method is generally efficient and leads to the desired product in good yields.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberBoiling Point (°C)
2-Methylfuran2-MethylfuranC₅H₆O82.10534-22-563-66
Propionyl chloridePropanoyl chlorideC₃H₅ClO92.5279-03-880
Aluminum chlorideAluminum trichlorideAlCl₃133.347446-70-0180 (subl.)
This compound1-(5-methylfuran-2-yl)propan-1-oneC₈H₁₀O₂138.1610599-69-672 °C/5 mmHg[4]

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃) Predicted: δ ~7.0 (d, 1H, furan-H), ~6.1 (d, 1H, furan-H), 2.8 (q, 2H, -CH₂-), 2.4 (s, 3H, -CH₃), 1.2 (t, 3H, -CH₂-CH₃) ppm
¹³C NMR (CDCl₃) Predicted: δ ~190 (-C=O), ~160 (furan-C), ~152 (furan-C), ~118 (furan-CH), ~108 (furan-CH), ~32 (-CH₂-), ~14 (-CH₃), ~8 (-CH₂-CH₃) ppm
IR (Neat, cm⁻¹) Characteristic peaks for C=O stretching, C-O-C stretching, and C-H stretching.
Mass Spec. (EI) m/z (%): 138 (M+), 109, 81, 53, 29

Experimental Protocol

Materials and Reagents
  • 2-Methylfuran (≥98%)

  • Propionyl chloride (≥99%)

  • Anhydrous aluminum chloride (≥99%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Nitrogen or argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

    • Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants:

    • In the addition funnel, prepare a solution of 2-methylfuran (1.0 equivalent) and propionyl chloride (1.05 equivalents) in anhydrous DCM.

    • Add the solution from the addition funnel dropwise to the stirred aluminum chloride slurry over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • Remove the ice bath and let the reaction warm to room temperature, stirring for another 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[4]

Mandatory Visualization

Reaction Signaling Pathway

ReactionPathway Friedel-Crafts Acylation of 2-Methylfuran cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product 2-Methylfuran 2-Methylfuran Acylium_Ion_Formation Acylium Ion Formation 2-Methylfuran->Acylium_Ion_Formation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylium_Ion_Formation AlCl3 AlCl₃ AlCl3->Acylium_Ion_Formation Product This compound Acylium_Ion_Formation->Product experimental_workflow Experimental Workflow for this compound Synthesis start Start setup Reaction Setup: - Dry glassware - Add AlCl₃ and DCM - Cool to 0°C start->setup addition Slow Addition of Reactants: - 2-Methylfuran and Propionyl Chloride in DCM setup->addition reaction Reaction: - Stir at 0°C - Warm to room temp. addition->reaction workup Aqueous Work-up: - Quench with ice/HCl - Separate layers - Wash with H₂O, NaHCO₃, brine reaction->workup drying Drying and Concentration: - Dry with MgSO₄ - Filter - Rotovap workup->drying purification Purification: - Vacuum Distillation drying->purification product This compound purification->product end End product->end

References

Application of 2-Methyl-5-propionylfuran as a Flavor Ingredient in Food: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-propionylfuran (CAS No. 10599-69-6) is a versatile flavoring substance valued for its pleasant, sweet, and nutty aroma.[1] It is a member of the furan class of compounds and is found naturally in foods such as sesame seed oil and coffee.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a flavor ingredient in various food matrices. It is intended to guide researchers and product developers in the effective and safe utilization of this compound.

Organoleptic Properties and Applications

This compound is characterized by a unique aromatic profile that enhances the sensory attributes of a wide range of food products. Its primary flavor descriptors include sweet, nutty, and green, with hazelnut-like undertones.[1][4]

Suitable Food Matrices

This flavoring agent is effective in a variety of food and beverage categories. Its excellent stability and reactivity make it a valuable ingredient in flavor and fragrance formulations.[1] Common applications include:

  • Baked Goods: Enhances the overall flavor profile of products like cakes, cookies, and pastries.[5][6]

  • Confectionery: Contributes to the sweet and nutty notes in various confections.[1]

  • Beverages: Improves the aroma of juices, sodas, and alcoholic drinks.[5][6]

  • Sauces and Marinades: Used to enhance the flavor of barbecue sauces, marinades, and salad dressings.[5][6]

  • Snack Foods: Elevates the taste and sensory experience of snacks such as chips, popcorn, and nuts.[5][6]

  • Dairy Products: Can be used in dairy products, excluding those in category 02.0.

  • Fats and Oils: Applicable in fat emulsions like water-in-oil types.

  • Edible Ices: Suitable for use in sherbet and sorbet.

  • Processed Fruits and Vegetables: Can be incorporated into processed fruit products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 10599-69-6
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.17 g/mol
Appearance White to almost white or light yellow clear liquid
Purity ≥ 97% (GC)
Boiling Point 72 °C at 5 mmHg
Density 1.04 g/mL
Refractive Index n20D 1.51
Solubility Soluble in alcohol; slightly soluble in water (2314 mg/L at 25 °C est.)
Storage Conditions 2 - 8 °C

Source:[1][4][5][6]

Quantitative Data on Application Levels

The following table summarizes the typical usage levels of this compound in various food categories as recognized by the Flavor and Extract Manufacturers Association (FEMA). These values are intended as a guide for initial formulation development.

Food CategoryAverage Usual Use Level (ppm)Average Maximum Use Level (ppm)
Baked Goods2.010.0
Beverages (non-alcoholic)1.05.0
Chewing Gum--
Confectionery & Frostings2.010.0
Frozen Dairy1.05.0
Gelatins & Puddings1.05.0
Hard Candy2.010.0
Soft Candy--
Sweet Sauces1.05.0

Note: ppm (parts per million) is equivalent to mg/kg or mg/L. Data is derived from FEMA GRAS™ flavoring substances publications.

Experimental Protocols

Protocol for Sensory Evaluation: Descriptive Analysis

This protocol outlines a method for the descriptive sensory analysis of a food product containing this compound.

Objective: To quantitatively describe the sensory profile of a food product flavored with this compound and compare it to a control.

Materials:

  • Test product containing this compound at a predetermined concentration.

  • Control product (without the flavor ingredient).

  • Reference standards for relevant aroma and flavor attributes (e.g., hazelnut, sweet, green).

  • Odor-free sample containers with lids, coded with random three-digit numbers.

  • Purified, room-temperature water and unsalted crackers for palate cleansing.

  • Structured scoresheets with a list of sensory attributes and an intensity scale (e.g., 15-point universal scale).

  • Individual sensory evaluation booths with controlled lighting and ventilation.

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists with prior experience in descriptive sensory analysis.

    • Conduct training sessions to familiarize panelists with the specific aroma and flavor attributes of this compound using reference standards.

    • Ensure panelists can consistently identify, describe, and rate the intensity of each attribute.

  • Sample Preparation and Presentation:

    • Prepare the test and control products under controlled conditions to avoid flavor contamination.

    • Portion equal amounts of each sample into the coded containers.

    • Allow samples to equilibrate to a standardized serving temperature.

    • Present the samples to the panelists in a randomized and balanced order.

  • Evaluation:

    • Instruct panelists to first assess the aroma by sniffing the headspace of the sample.

    • Next, panelists should taste a small amount of the product, ensuring it is distributed throughout the mouth.

    • Panelists rate the intensity of each predefined sensory attribute on the scoresheet.

    • A mandatory palate cleansing with water and crackers is required between samples.

  • Data Analysis:

    • Collect the completed scoresheets.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the test and control products for each attribute.

    • Visualize the results using spider plots or bar charts to compare the sensory profiles.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Selection & Training Sample_Prep Sample Preparation & Coding Panelist_Training->Sample_Prep Aroma_Assessment Aroma Assessment (Sniffing) Sample_Prep->Aroma_Assessment Flavor_Assessment Flavor Assessment (Tasting) Aroma_Assessment->Flavor_Assessment Rating Intensity Rating on Scoresheet Flavor_Assessment->Rating Palate_Cleansing Palate Cleansing Rating->Palate_Cleansing Data_Collection Data Collection Rating->Data_Collection Palate_Cleansing->Aroma_Assessment Next Sample Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Visualization Data Visualization (Spider Plot) Stat_Analysis->Visualization

Workflow for Descriptive Sensory Analysis.
Protocol for Accelerated Stability Testing

This protocol describes an accelerated shelf-life study to evaluate the stability of this compound in a food matrix.

Objective: To assess the chemical stability and sensory impact of this compound in a food product over time under accelerated storage conditions.

Materials:

  • Food product containing this compound at a known initial concentration.

  • Control product (without the flavor ingredient).

  • Appropriate packaging for the food product that is resistant to the storage conditions.

  • Environmental chambers capable of maintaining constant temperature and humidity.

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for quantitative analysis.

  • Sensory evaluation setup as described in Protocol 3.1.

Procedure:

  • Sample Preparation and Initial Analysis (Time 0):

    • Prepare a batch of the food product with the flavor ingredient and a control batch.

    • Package the products in their final packaging.

    • Take initial samples (t=0) for quantitative analysis (GC-MS) to determine the starting concentration of this compound.

    • Conduct an initial sensory evaluation (descriptive analysis) of the flavored product.

  • Accelerated Storage:

    • Place the packaged samples in environmental chambers at elevated temperatures (e.g., 35°C, 45°C, 55°C). The specific temperatures will depend on the food matrix and its typical failure modes.

    • Maintain a constant humidity if relevant to the product's stability.

  • Sampling and Analysis at Time Intervals:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove samples from each storage condition.

    • Allow samples to equilibrate to room temperature.

    • For each time point and condition, perform:

      • Quantitative Analysis: Use a validated GC-MS method to measure the concentration of this compound.

      • Sensory Evaluation: Conduct a descriptive sensory analysis to assess any changes in the flavor profile, including the intensity of the desired attributes and the emergence of any off-flavors.

  • Data Analysis and Shelf-Life Prediction:

    • Plot the concentration of this compound as a function of time for each temperature.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constants at each temperature.

    • Use the Arrhenius equation to model the temperature dependence of the degradation rate and predict the shelf-life at normal storage temperatures (e.g., 25°C).

    • Correlate the quantitative data with the sensory evaluation results to establish the point at which the flavor profile becomes unacceptable.

Stability_Testing_Workflow Start Sample Preparation (t=0) - Flavored Product - Control Initial_Analysis Initial Analysis (t=0) - GC-MS Quantification - Sensory Evaluation Start->Initial_Analysis Storage Accelerated Storage (Multiple Temperatures) Initial_Analysis->Storage Time_Intervals Sampling at Time Intervals (e.g., 1, 2, 4, 8, 12 weeks) Storage->Time_Intervals Analysis_at_t Analysis at each Time Point - GC-MS Quantification - Sensory Evaluation Time_Intervals->Analysis_at_t Analysis_at_t->Time_Intervals Next Interval Data_Analysis Data Analysis - Degradation Kinetics - Arrhenius Plot Analysis_at_t->Data_Analysis Shelf_Life Shelf-Life Prediction Data_Analysis->Shelf_Life Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_signal cluster_response OR Olfactory Receptor (OR) G-Protein Coupled Receptor G_Protein G-Protein (Gαolf) Inactive OR->G_Protein Activates AC Adenylyl Cyclase Inactive G_Protein->AC Activates ATP ATP AC->ATP Converts CNG_Channel Cyclic Nucleotide-Gated Ion Channel Closed Ions Na⁺, Ca²⁺ CNG_Channel->Ions Influx Odorant This compound Odorant->OR Binds cAMP cAMP ATP->cAMP cAMP->CNG_Channel Opens Depolarization Depolarization Ions->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain (Olfactory Bulb) Action_Potential->Brain

References

Application Notes and Protocols: 2-Methyl-5-propionylfuran in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-propionylfuran is a versatile aromatic compound with significant potential in the fragrance industry.[1] Characterized by a furan ring structure, this molecule possesses a unique and desirable olfactory profile, making it a valuable ingredient in a variety of scented products.[1][2] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance formulations, intended for researchers, scientists, and professionals in the field.

Physicochemical and Olfactory Properties

This compound is a white to almost white or light yellow clear liquid with a pleasant, sweet, and nutty aroma.[1][3] Its chemical structure and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 1-(5-methylfuran-2-yl)propan-1-one[2]
Synonyms This compound, 5-Methyl-2-propionylfuran[2]
CAS Number 10599-69-6[1][4]
Molecular Formula C₈H₁₀O₂[1][2]
Molecular Weight 138.17 g/mol [1][2]
Appearance White to almost white clear liquid[1]
Boiling Point 72 °C at 5 mmHg[1][4]
Density 1.04 g/mL[1]
Refractive Index n20/D 1.51[1]
Olfactory Profile Sweet, nutty, green, hazelnut-like[1][3]
Threshold of Concern 540 µ g/person/day [3]

Applications in Fragrance Formulations

Due to its unique aromatic profile, this compound is a valuable component in various fragrance applications. Its sweet and nutty characteristics can enhance the sensory experience of a wide range of products.[1]

  • Cosmetics and Personal Care: It can be incorporated into lotions, creams, and perfumes to contribute to the overall fragrance profile.[1]

  • Food and Beverages: As a flavoring agent, it can enhance the aroma of baked goods, confectionery, and beverages.[1]

  • Aromatherapy: The compound's pleasant scent makes it suitable for use in essential oil blends aimed at promoting relaxation and well-being.[1]

Experimental Protocols

Sensory Analysis: Olfactory Profile Evaluation

Objective: To systematically characterize the olfactory profile of this compound.

Materials:

  • This compound (≥98% purity)

  • Ethanol (perfumer's grade, odorless)

  • Glass vials with PTFE-lined caps

  • Perfumer's smelling strips (blotters)

  • Trained sensory panel (minimum of 5 panelists)

  • Odor-free evaluation room

Protocol:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol.

  • Blotter Dipping: Dip the narrow end of a smelling strip into the solution to a depth of 1 cm.

  • Evaluation:

    • Top Notes (0-5 minutes): Panelists should smell the blotter immediately after dipping and record their initial impressions of the odor.

    • Heart Notes (5-60 minutes): Panelists should re-evaluate the blotter at regular intervals (e.g., 15, 30, 60 minutes) to assess the evolution of the fragrance.

    • Base Notes (>60 minutes): The blotter should be evaluated after several hours to identify the most long-lasting and substantive notes.

  • Data Collection: Panelists should use a standardized scoresheet to rate the intensity of various odor descriptors (e.g., sweet, nutty, green, roasted) on a scale of 1 to 10 and provide qualitative descriptions.

Stability Testing in a Lotion Base

Objective: To assess the chemical stability of this compound in a standard oil-in-water (O/W) lotion base under accelerated aging conditions.

Materials:

  • This compound

  • Unfragranced O/W lotion base

  • Glass jars with airtight lids

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Incubator/oven

  • Analytical balance

  • Solvents for extraction (e.g., hexane)

Protocol:

  • Sample Preparation:

    • Accurately weigh and mix this compound into the lotion base to achieve a final concentration of 0.5% (w/w).

    • Prepare a control sample of the unfragranced lotion base.

    • Divide each sample into three sets for storage under different conditions:

      • Room temperature (20-25°C) in the dark

      • Elevated temperature (40°C) in the dark

      • Room temperature with exposure to UV light

  • Aging: Store the samples for a period of 4 weeks.

  • Analysis (at t=0, 1, 2, and 4 weeks):

    • Extract an aliquot of each sample with a suitable solvent.

    • Analyze the extract using GC-MS to quantify the concentration of this compound.[5]

  • Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration to determine the percentage of degradation. Olfactory evaluation of the aged samples should also be conducted to detect any changes in the scent profile.

Substantivity on Fabric

Objective: To evaluate the longevity and tenacity of this compound on fabric.

Materials:

  • 10% solution of this compound in ethanol

  • Cotton swatches (e.g., 5x5 cm)

  • Pipette

  • Odor-free environment

Protocol:

  • Application: Apply a precise amount (e.g., 100 µL) of the fragrance solution to the center of each cotton swatch.

  • Drying: Allow the swatches to air-dry for 30 minutes.

  • Sensory Evaluation:

    • A trained sensory panel should evaluate the odor intensity of the swatches at regular intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

    • Intensity should be rated on a labeled magnitude scale (LMS) or a numerical scale (e.g., 0-10).

  • Data Analysis: Plot the mean odor intensity against time to generate a substantivity curve.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Example Sensory Panel Evaluation of this compound

Odor DescriptorMean Intensity (1-10) - Top NoteMean Intensity (1-10) - Heart NoteMean Intensity (1-10) - Base Note
Sweet8.27.56.8
Nutty7.88.58.0
Green6.55.03.5
Roasted4.05.56.0

Table 2: Example Stability of this compound in Lotion Base (4 weeks)

Storage Condition% DegradationOlfactory Change
Room Temp, Dark< 2%None detected
40°C, Dark8%Slight decrease in top notes
Room Temp, UV Light15%Noticeable loss of freshness, slight discoloration

Table 3: Example Substantivity of this compound on Cotton

Time (hours)Mean Odor Intensity (0-10)
09.5
18.8
47.2
85.5
243.0
481.5

Visualizations

General Olfactory Signaling Pathway

The following diagram illustrates a generalized signal transduction pathway for an odorant, such as a furan derivative, interacting with an olfactory receptor.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_Channel Opens Influx Ca²⁺/Na⁺ Influx Ion_Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Generalized olfactory signal transduction cascade.

Experimental Workflow for Fragrance Evaluation

This diagram outlines the logical workflow for the comprehensive evaluation of this compound in a fragrance application.

Fragrance_Evaluation_Workflow Start Start: Characterize This compound Physicochem Physicochemical Analysis (Purity, BP, etc.) Start->Physicochem Sensory Sensory Analysis (Olfactory Profile) Start->Sensory Formulation Formulation Development (Inclusion in Base) Physicochem->Formulation Sensory->Formulation Stability Stability Testing (Accelerated Aging) Formulation->Stability Substantivity Substantivity Testing (On Skin/Fabric) Formulation->Substantivity Performance_Eval Performance Evaluation (GC-MS & Sensory) Stability->Performance_Eval Substantivity->Performance_Eval Data_Analysis Data Analysis & Interpretation Performance_Eval->Data_Analysis Conclusion Conclusion: Application Suitability Data_Analysis->Conclusion

Caption: Workflow for fragrance ingredient evaluation.

References

Application Notes and Protocols: 2-Methyl-5-propionylfuran as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methyl-5-propionylfuran, a versatile intermediate in organic synthesis. This document details its synthesis via Friedel-Crafts acylation and its subsequent application in the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical industry.

Introduction

This compound, also known as 1-(5-methylfuran-2-yl)propan-1-one, is a key heterocyclic compound.[1][2] Its furan ring structure and reactive ketone group make it a valuable precursor for more complex molecules.[3] It serves as an important intermediate in the synthesis of fine chemicals, fragrances, and notably, in the development of pharmaceutical agents due to the prevalence of the furan scaffold in medicinal chemistry.[3][4]

Applications in Organic Synthesis

The primary application of this compound in the context of drug development is its use as a prochiral ketone for the synthesis of chiral amines. Chiral amines are critical components of many active pharmaceutical ingredients (APIs), with a significant percentage of all drugs containing a chiral amine moiety.[4] The specific stereochemistry of these amines is often crucial for their pharmacological activity and safety.[4]

A key example is the synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine, a chiral building block with potential applications in the development of various therapeutic agents.[4][5] The furan ring in this compound can act as a bioisostere for a phenyl group, which can lead to improved metabolic stability and pharmacokinetic properties of drug candidates.[5]

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-methylfuran with a propionylating agent, such as propionic anhydride or propionyl chloride, in the presence of a Lewis acid catalyst.[6][7] This electrophilic aromatic substitution reaction introduces the propionyl group onto the furan ring.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for the Friedel-Crafts acylation of furans.[6]

Materials:

  • 2-Methylfuran

  • Propionic anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylfuran and propionic anhydride.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Catalyst: Slowly add boron trifluoride etherate (BF₃·OEt₂) dropwise via the dropping funnel while ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the complete addition of the catalyst, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Quantitative Data Summary for Acylation of Furans:

CatalystAcylating AgentSubstrateProductYield (%)Reference
Boron trifluoride etheratePropionic anhydrideFuran2-PropionylfuranYield is based on analogous acylation reactions of furan.[6]
Zinc ChlorideAcetic anhydride2-Methylfuran2-Acetyl-5-methylfuran60-70
Protocol 2: Asymmetric Synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine

This protocol details the enzymatic transamination of this compound to produce the corresponding chiral amine.[4]

Materials:

  • 1-(5-methylfuran-2-yl)propan-1-one (this compound)

  • (S)-selective ω-transaminase

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Incubator shaker

  • HPLC system with a chiral column

Procedure:

  • Reaction Setup: In a clean reaction vessel, combine 1-(5-methylfuran-2-yl)propan-1-one (1.0 g, 7.24 mmol), isopropylamine (5.0 eq, 36.2 mmol), and pyridoxal 5'-phosphate (1.0 mM final concentration) in 50 mL of 100 mM potassium phosphate buffer (pH 8.0).[4]

  • Co-solvent Addition: To aid in substrate solubility, add DMSO as a co-solvent (10% v/v).[4]

  • Enzyme Addition: Add the (S)-selective ω-transaminase (e.g., 5-10% w/w of the ketone substrate).[4]

  • Incubation: Seal the reaction vessel and place it in an incubator shaker at 30 °C and 200 rpm.[4]

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.[4]

  • Work-up: Once the reaction is complete (typically within 24 hours), adjust the pH of the mixture to >10 using 1 M NaOH.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[4]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-(5-methylfuran-2-yl)propan-1-amine.[4]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.[4]

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.[4]

Quantitative Data Summary for Asymmetric Transamination:

ParameterValueMethod of AnalysisReference
Yield>95%HPLC[4]
Enantiomeric Excess (ee)>99% (S)-enantiomerChiral HPLC[4]
Reaction Time24 hoursTLC/HPLC Monitoring[4]
Optimal pH8.0pH meter[4]
Optimal Temperature30 °CThermometer[4]

Visualizations

G cluster_synthesis Synthesis of this compound 2-Methylfuran 2-Methylfuran Friedel_Crafts Friedel-Crafts Acylation 2-Methylfuran->Friedel_Crafts Propionic_Anhydride Propionic_Anhydride Propionic_Anhydride->Friedel_Crafts 2M5PF This compound Friedel_Crafts->2M5PF

Caption: Synthesis of this compound.

G cluster_application Application in Chiral Amine Synthesis 2M5PF This compound (Prochiral Ketone) Transamination Asymmetric Transamination 2M5PF->Transamination Chiral_Amine (S)-1-(5-methylfuran-2-yl)propan-1-amine Transamination->Chiral_Amine API Active Pharmaceutical Ingredients (APIs) Chiral_Amine->API

Caption: Synthesis of a chiral amine intermediate.

G cluster_pathway Inhibition of Leukotriene Synthesis Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX Leukotrienes Leukotrienes (Pro-inflammatory) 5_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Zileuton_like 5-LOX Inhibitors (e.g., Zileuton) Zileuton_like->5_LOX Inhibits

Caption: Zileuton's mechanism of action.

References

Application Note: Quantification of 2-Methyl-5-propionylfuran in Coffee Using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Coffee is a globally consumed beverage, with its characteristic aroma and flavor attributed to a complex mixture of volatile and semi-volatile organic compounds. Among these, furan derivatives play a significant role, formed during the Maillard reaction and caramelization of sugars during the roasting process. 2-Methyl-5-propionylfuran is a member of the furan class of compounds and is recognized as a flavoring agent present in coffee and sesame seed oil.[1][2] The quantification of such flavor compounds is crucial for understanding their contribution to the sensory profile of coffee and for quality control in the coffee industry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile compounds in complex matrices like coffee.[3][4][5][6] When combined with a sensitive and solvent-free extraction technique like Headspace Solid-Phase Microextraction (HS-SPME), it offers an effective method for the determination of trace-level analytes.[4][5] This application note provides a detailed protocol for the quantification of this compound in coffee, based on established methodologies for other furan derivatives.

Experimental Protocol

This protocol is a proposed method and requires validation for the specific analyte, this compound.

Sample Preparation (HS-SPME)
  • Sample Homogenization: Grind roasted coffee beans to a uniform and fine powder. For liquid coffee samples, use them directly.

  • Aliquoting: Accurately weigh approximately 1-2 grams of homogenized coffee powder into a 20 mL headspace vial. For liquid coffee, pipette 5 mL into the vial.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard to each sample and calibration standard. An ideal internal standard would be an isotopically labeled version of the analyte, such as this compound-d3. If unavailable, a compound with similar chemical properties but not naturally present in coffee can be used.

  • Matrix Modification: Add 5 mL of a saturated sodium chloride (NaCl) solution to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of the analyte into the headspace.[7]

  • Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 30 minutes to allow for the equilibration of this compound between the sample and the headspace.[8]

  • Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 60°C under agitation.[3][5]

GC-MS Analysis
  • Desorption: After extraction, immediately introduce the SPME fiber into the GC inlet for thermal desorption of the analyte at 250°C for 5 minutes in splitless mode.[3]

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.[1]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • Characteristic Ions for this compound (m/z): The primary ions for quantification and qualification should be selected based on the mass spectrum of a pure standard. Based on available data, the prominent ions are m/z 109 (base peak), 138 (molecular ion), 53, 110, and 29.[1] A suggested SIM setup would be to monitor m/z 109 for quantification and m/z 138 and 53 for confirmation.

Calibration and Quantification

Prepare a series of calibration standards by spiking known amounts of a this compound standard solution into a blank matrix (e.g., decaffeinated coffee known to be free of the analyte). Process these standards using the same HS-SPME and GC-MS procedure as the samples. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the coffee samples can then be determined from this calibration curve.

Data Presentation

As no quantitative data for this compound in coffee was found in the literature, the following table is a hypothetical representation of how the results could be presented.

Sample IDCoffee TypeThis compound (ng/g)RSD (%) (n=3)
ALight Roast Arabica15.24.5
BDark Roast Arabica28.73.8
CRobusta19.55.1
DInstant Coffee8.96.2

Method Validation

To ensure the reliability of the proposed method, the following validation parameters should be assessed:

  • Linearity: The linearity of the calibration curve should be evaluated over the expected concentration range of the analyte in coffee samples. A correlation coefficient (R²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.

  • Accuracy and Precision: The accuracy (as recovery) and precision (as relative standard deviation, RSD) should be assessed by analyzing spiked coffee samples at different concentration levels.

  • Specificity: The specificity of the method should be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Visualizations

Experimental Workflow

GC-MS Workflow for this compound Quantification Experimental Workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing A Coffee Sample (Ground or Liquid) B Add to Headspace Vial with NaCl A->B C Spike with Internal Standard B->C D Equilibrate at 60°C C->D E Extract with SPME Fiber D->E F Thermal Desorption in GC Inlet E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (SIM Mode) G->H I Peak Integration and Identification H->I J Quantification using Calibration Curve I->J

Caption: Workflow for the quantification of this compound in coffee.

General Formation Pathway of Furans in Coffee

Furan Formation Pathway General Formation of Furans during Roasting cluster_precursors Precursors in Green Coffee Beans cluster_reactions Key Reactions Carbohydrates Carbohydrates (e.g., Sugars) Roasting Thermal Processing (Roasting) Carbohydrates->Roasting AminoAcids Amino Acids AminoAcids->Roasting Lipids Unsaturated Fatty Acids Lipids->Roasting Maillard Maillard Reaction Roasting->Maillard Caramelization Caramelization Roasting->Caramelization Oxidation Lipid Oxidation Roasting->Oxidation Furans Furan and Derivatives (including this compound) Maillard->Furans Caramelization->Furans Oxidation->Furans

Caption: Simplified pathway of furan formation in coffee during roasting.

References

Application Note: Analysis of Furan Derivatives in Food Matrices using Headspace-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan and its derivatives are process-induced contaminants that can form in a variety of thermally treated foods. Due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC), robust and sensitive analytical methods are crucial for monitoring their presence in the food supply to assess human health risks.[1] Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful and preferred technique for the reliable and sensitive quantification of these volatile compounds in diverse and complex food matrices.[1][2] This application note provides detailed protocols and quantitative data for the analysis of furan and its derivatives in various foodstuffs.

Experimental Protocols

A generalized workflow for the analysis of furan derivatives in food matrices involves sample preparation, HS-SPME extraction, and subsequent GC-MS analysis. The specific conditions may vary depending on the food matrix and the target analytes.

Protocol 1: General Screening of Furan and its Derivatives in Liquid and Solid Food Matrices

This protocol is a starting point for the analysis of a broad range of furan derivatives in various food samples.

1. Sample Preparation:

  • Liquid Samples (e.g., fruit juices, coffee):

    • Homogenize the liquid sample.

    • Place a 5 g aliquot of the sample into a 20 mL headspace vial.[3]

    • Add 5 mL of a saturated NaCl solution to enhance the release of volatile compounds.[3]

    • Spike the sample with an appropriate concentration of a deuterated internal standard (e.g., d4-furan) for accurate quantification.[1]

    • Immediately seal the vial with a PTFE-faced septum and an aluminum cap.[4]

  • Solid Samples (e.g., baby food, coffee powder):

    • Homogenize 5 g of the sample. For low moisture solids like coffee powder, they can be dissolved according to package directions and treated as a liquid sample.[1]

    • Add the homogenized sample to a headspace vial with 5 mL of a saturated NaCl solution.[1]

    • Add a known amount of deuterated furan (d4-furan) as an internal standard.[1]

    • Immediately seal the vial.

2. Headspace-SPME (HS-SPME) Procedure:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used and has been shown to be effective.[4] A 75µm Carboxen/Polydimethylsiloxane coating has also been found suitable for furan extraction.[5]

  • Incubation/Equilibration: Incubate the sealed vial at a controlled temperature, for instance, 35°C for 15 minutes, to allow the analytes to partition into the headspace.[3] For some applications, incubation at 50°C for 10 minutes with agitation (e.g., 250 rpm) is recommended.[2]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period, typically between 10 to 30 minutes, at the same temperature as the incubation.[2][4] An extraction time of 15 minutes at 35°C has been used successfully.[3]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the hot injector of the GC-MS system for thermal desorption. A typical desorption temperature is 280°C for 1 to 3 minutes.[2][6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC Column: A mid-polarity column such as an Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or a non-polar HP-5MS (30 m x 0.25 mm ID, 0.25 µm) is suitable for separating furan and its derivatives.[2][7]

  • Injector: Operate in splitless or split mode (e.g., split ratio 1:10) at a temperature of 280°C.[2][3]

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.4 mL/min.[2][3]

  • Oven Temperature Program: A typical program starts at 32-35°C (hold for 3-4 minutes), ramps up to 200°C at a rate of 20°C/min, and holds for 3 minutes.[2][3]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is recommended.[1][3]

    • Monitored Ions: For furan, the target ion is typically m/z 68, and for the internal standard d4-furan, it is m/z 72.[1]

    • MS Source Temperature: 200-325°C.[1][2]

    • Transfer Line Temperature: 280°C.[2]

Protocol 2: Optimized Analysis of Furan and 10 Derivatives in Diverse Food Commodities

This protocol provides a validated method for the simultaneous analysis of furan and ten of its derivatives.[3]

1. Sample Preparation:

  • Fruit or Juice Samples: Mix 5 g of the sample with 5 mL of a saturated NaCl solution in a headspace vial.[3]

  • Canned Oily Fish: Mix 1 g of the sample with 9 mL of a saturated NaCl solution in a headspace vial.[3]

  • Add a standard mixture containing furan and its 10 derivatives, each at a concentration of 20 ppb, for method validation purposes. For routine analysis, add the internal standard.[3]

2. HS-SPME Procedure:

  • SPME Arrow: A Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME Arrow is recommended for this method.[3]

  • Equilibration: Heat the sample at 35°C for 15 minutes.[3]

  • Adsorption: Adsorb the analytes from the headspace using the SPME arrow for 15 minutes at 35°C.[3]

3. GC-MS/MS Analysis:

  • GC Column: HP-5MS column.[3]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

  • Injector: Split mode with a split ratio of 1:10 and an injector temperature of 280°C.[3]

  • Oven Temperature Program: Start at 32°C and hold for 4 minutes, then ramp to 200°C at 20°C/min and hold for 3 minutes.[3]

  • Detection: Use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode for detection.[3]

Quantitative Data

The following tables summarize quantitative data for the analysis of furan and its derivatives in various food matrices using HS-SPME-GC-MS.

Table 1: Method Validation Parameters for Furan and its Derivatives in Different Food Matrices

Food MatrixAnalyte(s)Recovery (%)Limit of Quantitation (LOQ) (ng/g)Reference
Fruit/JuiceFuran and 10 derivatives76–1170.003–0.675[3]
Canned Oily FishFuran and 10 derivatives76–1170.003–0.675[3]
JuiceFuran and 6 derivatives80-103-[3]
Meat ProductsFuran and 6 derivatives88.6-105-[3]
Baby FoodFuran91.9-108.3-[3]

Table 2: Concentration of Furan and its Derivatives in Commercial Food Products

Food ProductTotal Furan Content (ng/g)Reference
Brewed CoffeeMean: 35,082.26[8]
Canned CoffeeMean: 25,152.22[8]
Potato Chips and Cookies0.57–1.48[8]
Donut1.50[8]
Milk0.34–30.38[8]
Oat6.56[8]
Various Commercial Foods21.14 to 3183.39[9]

Experimental Workflow

The following diagram illustrates the general workflow for the HS-SPME-GC-MS analysis of furan derivatives in food.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample (Liquid or Solid) Homogenization Homogenization Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Salt Add Saturated NaCl Solution Vial->Salt IS Add Internal Standard (d4-furan) Salt->IS Seal Seal Vial IS->Seal Incubation Incubation/ Equilibration Seal->Incubation Extraction Headspace Extraction Incubation->Extraction Desorption Thermal Desorption Extraction->Desorption Separation Chromatographic Separation (GC) Desorption->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HS-SPME-GC-MS workflow for furan analysis.

References

Potential Medicinal Chemistry Applications of 2-Methyl-5-propionylfuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-propionylfuran, a naturally occurring compound found in sources like sesame seed oil and coffee, is primarily recognized for its role as a flavoring agent.[1][2] However, the furan scaffold is a well-established pharmacophore present in numerous biologically active compounds, suggesting that this compound could serve as a valuable starting point for medicinal chemistry research and drug discovery efforts.[3][4][5] Extensive research into furan derivatives has revealed a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic (anticancer) properties.[3][4][6][7][8] This document outlines potential therapeutic applications for this compound and its derivatives, supported by detailed, adaptable experimental protocols for preliminary biological screening.

Introduction to the Furan Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which imparts unique electronic and structural characteristics that are advantageous for drug design.[4] Its ability to act as a bioisostere for other aromatic rings, such as benzene, allows for the modulation of a compound's physicochemical properties, including solubility and metabolic stability, which can enhance pharmacokinetic profiles.[4] The diverse biological activities exhibited by furan derivatives underscore their significance as a privileged scaffold in the development of novel therapeutic agents.[9][10]

Potential Therapeutic Applications of this compound Derivatives

Based on the established biological activities of structurally related furan compounds, this compound can be considered a promising scaffold for the development of novel therapeutic agents in the following areas:

  • Anti-inflammatory Agents: Furan derivatives have been shown to possess anti-inflammatory properties.[3][6][7] For instance, some furan-containing compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[11]

  • Antimicrobial Agents: The furan nucleus is a component of several antimicrobial agents.[6][8][12] Derivatives of furan have shown efficacy against a range of bacterial and fungal pathogens.[3][9]

  • Anticancer Agents: A significant number of furan-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[13][14][15] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[13][16]

Proposed Research Workflow

The exploration of this compound in a medicinal chemistry context would logically follow a structured workflow. This process would begin with the synthesis of a library of derivatives to establish a preliminary structure-activity relationship (SAR), followed by a cascade of in vitro biological evaluations.

G cluster_0 Derivative Synthesis cluster_1 In Vitro Screening cluster_2 Hit Identification & Optimization A This compound B Chemical Modification (e.g., Aldol Condensation, Amide Coupling) A->B C Library of Derivatives B->C D Anti-inflammatory Assays (e.g., COX Inhibition) C->D E Antimicrobial Assays (e.g., MIC Determination) C->E F Cytotoxicity Assays (e.g., MTT Assay) C->F G Hit Compounds D->G E->G F->G H SAR Analysis G->H I Lead Optimization H->I

Caption: Proposed workflow for the development of this compound derivatives.

Experimental Protocols

The following are detailed protocols for key experiments that can be adapted to evaluate the biological potential of this compound and its synthesized derivatives.

Synthesis of Chalcone Derivatives from this compound

Chalcones derived from acetyl-furans have shown promising antimicrobial and anticancer activities.[17] A similar approach can be applied to this compound.

Objective: To synthesize a series of chalcone-like compounds by reacting this compound with various aromatic aldehydes via Claisen-Schmidt condensation.

Materials:

  • This compound

  • Various substituted aromatic aldehydes

  • Ethanol

  • Aqueous solution of Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute acetic acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the synthesized compound using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[16][18]

  • Normal cell line for assessing selectivity (e.g., MCF-10A)[16]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture the selected cell lines in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ values.

G A Seed cells in 96-well plate B Add test compounds (serial dilutions) A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Dissolve formazan in DMSO E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.[16]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Objective: To evaluate the antimicrobial activity of this compound derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents as positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microplate.

  • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Selectivity Index (SI)¹
Derivative 1 MCF-7ValueValue
HepG2ValueValue
Derivative 2 MCF-7ValueValue
HepG2ValueValue
Positive Control MCF-7ValueValue
HepG2ValueValue
¹ SI = IC₅₀ in normal cell line / IC₅₀ in cancer cell line

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 ValueValueValue
Derivative 2 ValueValueValue
Positive Control ValueValueValue

Potential Mechanisms of Action and Signaling Pathways

Should initial screening reveal promising activity, further studies would be necessary to elucidate the mechanism of action. For cytotoxic compounds, this could involve investigating the induction of apoptosis.

G A Furan Derivative B Mitochondrial Stress A->B C Cytochrome c Release B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Potential intrinsic apoptosis pathway induced by furan derivatives.[16]

Conclusion

While this compound is currently utilized primarily in the flavor and fragrance industries, its furan scaffold represents a valuable starting point for medicinal chemistry exploration.[20] The diverse biological activities associated with furan derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, provide a strong rationale for investigating the therapeutic potential of novel this compound derivatives. The protocols and workflow outlined in this document offer a foundational framework for initiating such a research program.

References

Troubleshooting & Optimization

Preventing polymerization in Friedel-Crafts acylation of furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to address the common challenge of polymerization during the Friedel-Crafts acylation of furan. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve higher yields of your desired acylated furan products.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the Friedel-Crafts acylation of furan, with a focus on preventing polymerization and other side reactions.

Q1: My reaction mixture has turned into a dark, insoluble tar. What is happening, and how can I prevent this?

A1: This is a classic indication of furan polymerization, a common side reaction in Friedel-Crafts acylations. Furan is highly susceptible to polymerization under the strongly acidic conditions often created by traditional Lewis acid catalysts like aluminum chloride (AlCl₃).[1][2][3] The acidic environment can cause the furan ring to open, forming reactive intermediates that readily polymerize.[2]

Troubleshooting Steps:

  • Use a Milder Lewis Acid: Switch from strong Lewis acids like AlCl₃ to milder alternatives. Boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and tin(IV) chloride (SnCl₄) are often effective in reducing polymerization.[1][2]

  • Employ Catalytic Amounts: Whenever possible, use catalytic rather than stoichiometric amounts of the Lewis acid.[1]

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature, such as 0 °C or even -78 °C, can significantly decrease the rate of polymerization.[1]

  • Controlled Addition: Add the Lewis acid slowly to the mixture of furan and the acylating agent. This helps to avoid localized high concentrations of the acid which can initiate polymerization.[1][2]

  • Consider Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., H-beta) or supported metal oxides can provide a milder reaction environment and are easier to remove from the reaction mixture.[1][2][4]

Q2: I'm observing low yields of my desired 2-acylfuran, and I suspect furan ring opening is another side reaction. How can I minimize this?

A2: Furan can undergo acid-catalyzed ring opening, particularly in the presence of water, to form 1,4-dicarbonyl compounds. This side reaction can significantly lower the yield of the desired acylated product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[1]

  • Choice of Acylating Agent: In conjunction with milder Lewis acids, acid anhydrides are often a better choice than acyl halides, leading to cleaner reactions with less ring opening.[1]

  • Minimize Reaction Time: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the furan has been consumed to prevent prolonged exposure of the product to acidic conditions.[1]

  • Milder Catalysts: As with polymerization, employing milder Lewis acids is a key strategy to suppress ring opening.[1]

Q3: My product is a mixture of 2-acylfuran and 2,5-diacylfuran. How can I improve the selectivity for mono-acylation?

A3: While the introduction of an acyl group deactivates the furan ring towards further electrophilic substitution, polyacylation can still occur, especially under harsh reaction conditions or with an excess of the acylating agent and catalyst.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of furan to the acylating agent. A slight excess of furan can also favor the formation of the mono-acylated product.[1]

  • Leverage Product Deactivation: The mono-acylated product is less reactive than furan itself. Avoid excessively long reaction times and high temperatures, which can force a second acylation.[1]

  • Order of Addition: In some cases, slowly adding the furan to a mixture of the acylating agent and Lewis acid may improve selectivity, though this can sometimes increase the risk of polymerization.[1]

Data Presentation: Catalyst Performance in Furan Acylation

The choice of catalyst is critical in mitigating side reactions and maximizing the yield of the desired 2-acylfuran. The following table summarizes the yields of 2-acetylfuran from the acylation of furan with acetic anhydride under various catalytic conditions.

CatalystAcylating AgentTemperature (°C)Yield of 2-Acetylfuran (%)Selectivity (%)Reference
AlCl₃Acetic AnhydrideRoom Temp.Low (Polymerization)-[1][3]
BF₃·OEt₂Acetic Anhydride0GoodHigh[1][2]
H-beta ZeoliteAcetic Anhydride7088.8High[4]
Ferrites (Vapor Phase)Acetic Anhydride30089.0799.71[5]
Cr₀.₆₆-DTP/K-10Acetic Anhydride5088 (Conversion)100[6][7]
AlPW₁₂O₄₀ / Mg(OH)₂Carboxylic Acids0Good to ExcellentHigh[8]

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Acetylfuran using Boron Trifluoride Etherate

This protocol provides a representative procedure for the Friedel-Crafts acylation of furan with acetic anhydride using a mild Lewis acid catalyst to minimize polymerization.

Materials:

  • Furan (freshly distilled)

  • Acetic anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add furan (1.0 equivalent) and anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Reagents: Add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Catalyst Addition: Slowly add boron trifluoride etherate (0.1 equivalents) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0 °C.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Quenching: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation to obtain 2-acetylfuran.

Visualizations

Friedel_Crafts_Acylation_of_Furan_Troubleshooting Troubleshooting Polymerization in Furan Acylation Start Start: Friedel-Crafts Acylation of Furan Problem Problem: Polymerization (Tarry Mixture, Low Yield) Start->Problem CheckCatalyst Evaluate Lewis Acid Catalyst Problem->CheckCatalyst StrongCatalyst Strong Lewis Acid (e.g., AlCl3)? CheckCatalyst->StrongCatalyst UseMilderCatalyst Action: Switch to Milder Catalyst (e.g., BF3·OEt2, ZnCl2, Zeolite) StrongCatalyst->UseMilderCatalyst Yes CheckTemp Evaluate Reaction Temperature StrongCatalyst->CheckTemp No UseMilderCatalyst->CheckTemp HighTemp High Temperature? CheckTemp->HighTemp LowerTemp Action: Lower Reaction Temperature (e.g., 0°C or -78°C) HighTemp->LowerTemp Yes CheckAddition Evaluate Reagent Addition HighTemp->CheckAddition No LowerTemp->CheckAddition FastAddition Rapid Addition of Catalyst? CheckAddition->FastAddition SlowAddition Action: Add Catalyst Slowly/Dropwise FastAddition->SlowAddition Yes CheckConditions Evaluate Reaction Conditions FastAddition->CheckConditions No SlowAddition->CheckConditions Anhydrous Anhydrous Conditions? CheckConditions->Anhydrous EnsureAnhydrous Action: Ensure Anhydrous Reagents/Solvents Anhydrous->EnsureAnhydrous No Optimized Optimized Reaction: High Yield of 2-Acylfuran Anhydrous->Optimized Yes EnsureAnhydrous->Optimized

Caption: Troubleshooting workflow for preventing polymerization.

Polymerization_Mechanism Simplified Mechanism of Furan Polymerization Furan Furan Protonation Protonation/ Coordination Furan->Protonation Polymerization Polymerization Furan->Polymerization n Furan LewisAcid Strong Lewis Acid (e.g., AlCl3) LewisAcid->Protonation RingOpening Ring Opening Protonation->RingOpening ReactiveIntermediate Reactive Intermediate (Carbocation) RingOpening->ReactiveIntermediate ReactiveIntermediate->Polymerization Polymer Polymer/Tar Polymerization->Polymer

Caption: Simplified furan polymerization mechanism.

Prevention_Strategies Strategies to Prevent Furan Polymerization Goal Prevent Furan Polymerization Catalyst Catalyst Choice Goal->Catalyst Temperature Temperature Control Goal->Temperature Addition Reagent Addition Goal->Addition Conditions Reaction Conditions Goal->Conditions MildCatalyst Use Milder Lewis Acids (BF3·OEt2, ZnCl2) Catalyst->MildCatalyst HeteroCatalyst Use Heterogeneous Catalysts (Zeolites) Catalyst->HeteroCatalyst LowTemp Low Temperature (0°C to -78°C) Temperature->LowTemp SlowAdd Slow/Controlled Addition of Catalyst Addition->SlowAdd AnhydrousCond Strictly Anhydrous Conditions Conditions->AnhydrousCond Monitor Monitor Reaction Progress (TLC, GC) Conditions->Monitor

Caption: Key strategies for preventing polymerization.

References

Technical Support Center: Minimizing Ring-Opening Side Reactions in Furan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing ring-opening side reactions during furan synthesis. Furans are crucial five-membered aromatic heterocycles in a vast array of natural products and pharmaceuticals. However, their synthesis is often plagued by undesirable ring-opening and polymerization, particularly under acidic conditions inherent to methods like the Paal-Knorr synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic routes and maximize yields of your target furan derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during furan synthesis and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
Low or No Furan Product Yield Incomplete reaction due to insufficient catalysis or harsh conditions degrading starting materials.[1]- Optimize Catalyst: Switch to a milder Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, Bi(NO₃)₃) or use a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) instead of strong mineral acids.[1][2] - Increase Catalyst Loading: A modest increase in catalyst loading may improve conversion. - Use a Dehydrating Agent: Add a dehydrating agent like phosphorus pentoxide (P₂O₅) or set up a Dean-Stark trap to remove water and drive the equilibrium towards the furan product.[1] - Employ Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[3][4]
Reaction Mixture Turns Dark/Forms Tar This indicates polymerization of the furan product or starting materials, often promoted by strong acids and high temperatures.[1] Furans with electron-releasing substituents are particularly prone to polymerization.[5]- Milder Conditions: Use the mildest possible acidic conditions and the lowest effective temperature.[1] - Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water can facilitate ring-opening and subsequent polymerization.[1][6] - Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC) and work it up as soon as the starting material is consumed.[1]
Ring-Opening Side Products Observed The furan ring is susceptible to acid-catalyzed hydrolytic cleavage, especially in the presence of water.[1] This process is initiated by protonation of the furan ring.[5]- Use Aprotic Solvents: Employ non-protic solvents like toluene or DMF to minimize the presence of nucleophilic water.[1] - Control Acidity: Avoid overly strong acidic conditions. Lewis acids are generally a better choice to prevent ring protonation.[2] - Protecting Groups: For substrates with sensitive functionalities, consider using protecting groups that can be removed under neutral or basic conditions.
Difficulty in Product Purification Furans can be volatile and may degrade on acidic silica gel during column chromatography.[1]- Vacuum Distillation: For volatile furans, purification by distillation under reduced pressure can be effective.[1] - Neutralize Silica Gel: Deactivate silica gel by adding a small amount of a neutralizer like triethylamine to the eluent for column chromatography.[1] - Alternative Adsorbents: Consider using neutral alumina for chromatographic purification.
Formation of Pyrrole Byproducts Contamination of the reaction mixture with ammonia or primary amines can lead to the formation of pyrroles via a competing Paal-Knorr pathway.[3]- Ensure Purity of Reagents: Use pure solvents and reagents that are free from nitrogen-containing nucleophiles.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary side reactions in furan synthesis, and how can they be minimized?

A1: The two main side reactions are acid-catalyzed ring-opening and polymerization.[1] Ring-opening is typically initiated by protonation of the furan ring, followed by nucleophilic attack of water, leading to dicarbonyl compounds.[5] Polymerization often results from the reaction of the electron-rich furan ring with carbocationic species generated under acidic conditions.[1] To minimize these side reactions, it is crucial to:

  • Use milder acid catalysts (e.g., Lewis acids) or lower concentrations of Brønsted acids.[1]

  • Maintain anhydrous reaction conditions.[1]

  • Employ the lowest possible reaction temperature and shortest reaction time.[1]

  • Consider using microwave-assisted synthesis for rapid and efficient conversion.[3][4]

Q2: How do substituents on the 1,4-dicarbonyl precursor affect the Paal-Knorr furan synthesis?

A2: Substituents can have both electronic and steric effects on the reaction. Electron-donating groups on the dicarbonyl backbone can often facilitate the reaction. Conversely, bulky substituents may hinder the cyclization step, slowing down the reaction.[7]

Q3: Can furan itself be used as a starting material for more complex furans without ring-opening?

A3: Yes, but with caution. Friedel-Crafts alkylation and acylation of the furan ring are possible but require mild catalysts like phosphoric acid or boron trifluoride due to the furan's sensitivity to strong acids.[5]

Paal-Knorr Synthesis Specifics

Q4: What are the advantages of using Lewis acids over Brønsted acids in the Paal-Knorr synthesis?

A4: Lewis acids, such as ZnCl₂, Sc(OTf)₃, and Bi(NO₃)₃, are generally milder than strong Brønsted acids like sulfuric acid or hydrochloric acid.[2][3] They can effectively catalyze the cyclization of the 1,4-dicarbonyl compound to a furan while minimizing protonation of the furan product, thereby reducing the likelihood of subsequent ring-opening and polymerization.[1]

Q5: Is it possible to perform the Paal-Knorr synthesis under neutral or basic conditions?

A5: The classical Paal-Knorr synthesis is an acid-catalyzed reaction.[7][8] While some variations exist, the dehydration step generally requires an acidic catalyst. Forcing the reaction under basic conditions would not favor the necessary cyclization and dehydration steps.

Data Presentation: Comparison of Catalysts and Conditions

The following tables provide a summary of quantitative data for the Paal-Knorr synthesis of 2,5-dimethylfuran from 2,5-hexanedione under various conditions, illustrating the impact of catalyst choice and reaction parameters on yield and reaction time.

Table 1: Comparison of Brønsted and Lewis Acid Catalysts

CatalystSolventTemperature (°C)TimeYield (%)
H₂SO₄None1302 h75
p-TsOHToluene110 (reflux)4-6 h85-90[3]
ZnCl₂None1301 h88
Sc(OTf)₃CH₂Cl₂2530 min95[2]
Bi(NO₃)₃·5H₂OCH₂Cl₂251.5 h92[9]

Table 2: Conventional Heating vs. Microwave-Assisted Synthesis

MethodCatalystSolventTemperature (°C)TimeYield (%)
Conventionalp-TsOHToluene110 (reflux)4-6 h85-90[3]
MicrowaveHCl (catalytic)Ethanol/Water1403-5 min92[3]
MicrowaveMontmorillonite K-10None1505 min95

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran using p-Toluenesulfonic Acid (Conventional Heating)

This protocol details a traditional approach using a Brønsted acid with azeotropic removal of water.

Materials:

  • 2,5-Hexanedione

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,5-hexanedione (1.0 eq), toluene (to make a ~2 M solution), and p-TsOH·H₂O (0.05 eq).[3]

  • Heat the mixture to reflux with vigorous stirring.[3]

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).[3]

  • Allow the reaction mixture to cool to room temperature.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[3]

  • The crude product can be purified by distillation to yield 2,5-dimethylfuran.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Furan

This protocol provides a general procedure for the rapid synthesis of furans using microwave irradiation.

Materials:

  • 1,4-Dicarbonyl compound

  • Ethanol/Water (1:1)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (1.0 eq).[3]

  • Add a 1:1 mixture of ethanol and water, and a catalytic amount of 1 M HCl (e.g., 2-3 drops). Note: For some substrates, no acid catalyst may be necessary under microwave conditions.[3]

  • Seal the vial and place it in a laboratory microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140 °C) for a short duration (e.g., 3-5 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the contents to a separatory funnel, dilute with water, and extract with diethyl ether or ethyl acetate.[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[3]

Visualizations

Acid-Catalyzed Ring-Opening of Furan

The following diagram illustrates the mechanism of acid-catalyzed ring-opening of a furan, a common side reaction.

G Furan Furan ProtonatedFuran Protonated Furan (Resonance Stabilized Cation) Furan->ProtonatedFuran + H⁺ Dihydrofuranol 2,5-Dihydro-2-furanol ProtonatedFuran->Dihydrofuranol + H₂O Water H₂O ProtonatedDihydrofuranol Protonated Dihydrofuranol Dihydrofuranol->ProtonatedDihydrofuranol + H⁺ RingOpened Ring-Opened Intermediate (Enol) ProtonatedDihydrofuranol->RingOpened Ring Opening Dicarbonyl 1,4-Dicarbonyl Compound RingOpened->Dicarbonyl Tautomerization

Caption: Mechanism of acid-catalyzed furan ring-opening.

Paal-Knorr Furan Synthesis Workflow

This diagram outlines the key steps and considerations in a typical Paal-Knorr furan synthesis.

G Start Start: 1,4-Dicarbonyl Compound AcidCatalyst Add Acid Catalyst (Brønsted or Lewis) Start->AcidCatalyst Solvent Choose Solvent (Anhydrous, Aprotic) AcidCatalyst->Solvent ReactionConditions Set Reaction Conditions (Temperature, Time) Solvent->ReactionConditions Cyclization Intramolecular Cyclization & Dehydration ReactionConditions->Cyclization FuranProduct Furan Product Cyclization->FuranProduct Workup Aqueous Workup & Extraction FuranProduct->Workup Purification Purification (Distillation or Chromatography) Workup->Purification FinalProduct Pure Furan Derivative Purification->FinalProduct G LowYield Low Furan Yield CheckReaction Check for Starting Material Consumption (TLC) LowYield->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Complete Consumption CheckReaction->Complete IncreaseTimeTemp Increase Reaction Time or Temperature Incomplete->IncreaseTimeTemp ChangeCatalyst Use Stronger/More Efficient Catalyst Incomplete->ChangeCatalyst SideProducts Check for Side Products (Tarry mixture?) Complete->SideProducts Polymerization Polymerization/Degradation Likely SideProducts->Polymerization Yes PurificationLoss Product Loss During Workup/Purification SideProducts->PurificationLoss No MilderConditions Use Milder Conditions: - Lower Temperature - Milder Catalyst (Lewis Acid) - Anhydrous Solvent Polymerization->MilderConditions OptimizePurification Optimize Purification: - Neutralize Silica - Vacuum Distillation PurificationLoss->OptimizePurification

References

Optimizing reaction conditions for the synthesis of 2-Methyl-5-propionylfuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methyl-5-propionylfuran. Our goal is to help you optimize reaction conditions, overcome common challenges, and achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 2-methylfuran. This reaction involves treating 2-methylfuran with a propionylating agent, such as propionic anhydride or propionyl chloride, in the presence of a Lewis acid or a solid acid catalyst.[1]

Q2: Why is the choice of catalyst so critical in this synthesis?

A2: The furan ring is sensitive to strong acids, which can lead to polymerization and the formation of dark, insoluble tars.[1] Therefore, the choice of catalyst is crucial to balance reactivity with the stability of the starting material and product. Strong Lewis acids like aluminum chloride (AlCl₃) can be effective but often lead to unwanted side reactions. Milder Lewis acids or heterogeneous catalysts are generally preferred to minimize degradation and improve the selectivity of the reaction.[1]

Q3: What are the main side reactions to be aware of during the synthesis of this compound?

A3: The primary side reactions are:

  • Polymerization/Resinification: The furan ring can polymerize under strongly acidic conditions, leading to the formation of tar and a significant reduction in yield.[1]

  • Ring Opening: In the presence of acid and water, the furan ring can undergo hydrolysis, leading to the formation of 1,4-dicarbonyl compounds.[1]

  • Polysubstitution: While less common in acylation compared to alkylation, there is a possibility of introducing more than one propionyl group onto the furan ring, especially if the reaction conditions are not well-controlled.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, away from heat and direct sunlight to maintain its quality and integrity.[2] The recommended storage temperature is between 2 - 8 °C.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst Inactivity: The Lewis acid may be old or have been exposed to moisture. 2. Reaction Temperature Too Low: The activation energy for the reaction is not being met. 3. Incomplete Reaction: The reaction time may be insufficient. 4. Degradation of Starting Material/Product: The reaction conditions are too harsh, leading to polymerization or ring opening.1. Use a fresh, anhydrous Lewis acid or activate the heterogeneous catalyst before use. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions by TLC or GC. 3. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 4. Switch to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂), lower the reaction temperature, and ensure all reagents and solvents are anhydrous.
Formation of Dark Tar/Polymer 1. Catalyst is too strong: Strong Lewis acids like AlCl₃ are highly active and can promote polymerization of the furan ring. 2. High Reaction Temperature: Elevated temperatures can accelerate polymerization. 3. High Concentration of Acid: Localized high concentrations of the catalyst can initiate polymerization.1. Use a milder Lewis acid (e.g., ZnCl₂, SnCl₄) or a solid acid catalyst like zeolites.[1] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] 3. Add the Lewis acid catalyst slowly and portion-wise to the reaction mixture to maintain a low concentration.[1]
Product is Difficult to Purify 1. Presence of Multiple Byproducts: Side reactions leading to impurities with similar polarity to the product. 2. Product Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of the furan product during column chromatography. 3. Co-elution of Impurities: Impurities having similar retention times as the product.1. Optimize the reaction conditions to minimize side product formation. 2. Use deactivated (neutral) silica or alumina for column chromatography, or add a small amount of a neutralizer like triethylamine to the eluent. 3. Optimize the solvent system for column chromatography to achieve better separation. Consider purification by vacuum distillation.
Presence of Diacylated Product 1. Excess Acylating Agent: Using a large excess of the propionylating agent can lead to a second acylation. 2. High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can promote a second reaction.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the propionylating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed.

Data Presentation

While specific comparative data for the propionylation of 2-methylfuran is limited in the literature, the following table provides illustrative data based on analogous acylation reactions of 2-methylfuran. This data can be used as a starting point for optimizing your reaction conditions.

Table 1: Illustrative Yields for the Acylation of 2-Methylfuran with Propionic Anhydride under Various Catalytic Conditions

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
H-BEA ZeoliteDodecane120475Analogous to[4]
H-ZSM-5None150268Analogous to[5]
ZnCl₂Dichloromethane25665Analogous to[6]
BF₃·OEt₂Dichloromethane0 - 25570Analogous to[1]
AlCl₃Carbon Disulfide0355Analogous to general Friedel-Crafts

Note: The yields presented are for illustrative purposes based on similar acylation reactions and may vary for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Mild Lewis Acid Catalyst

This protocol describes a general procedure for the Friedel-Crafts acylation of 2-methylfuran with propionic anhydride using zinc chloride as a catalyst.

Materials:

  • 2-Methylfuran

  • Propionic Anhydride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylfuran (1.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve anhydrous zinc chloride (1.2 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

  • Slowly add the zinc chloride solution to the stirred 2-methylfuran solution, maintaining the temperature below 5 °C.

  • Add propionic anhydride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation (boiling point of this compound is approximately 72 °C at 5 mmHg) or column chromatography on neutral silica gel using a hexane/ethyl acetate gradient.[3][7]

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine 2-Methylfuran and Anhydrous DCM start->reagents cool_reactants Cool to 0 °C reagents->cool_reactants add_catalyst Slowly Add Lewis Acid Catalyst cool_reactants->add_catalyst add_anhydride Add Propionic Anhydride Dropwise add_catalyst->add_anhydride react Stir at Room Temperature (4-6 hours) add_anhydride->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete quench Quench with Saturated NaHCO₃ Solution monitor->quench Reaction Complete extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry (MgSO₄) extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify end End Product purify->end troubleshooting_logic start Low Yield or No Product check_tar Is there tar/polymer formation? start->check_tar strong_acid Use Milder Catalyst (e.g., ZnCl₂, Zeolite) check_tar->strong_acid Yes check_reagents Check Reagent Purity and Anhydrous Conditions check_tar->check_reagents No lower_temp Lower Reaction Temperature strong_acid->lower_temp success Improved Yield lower_temp->success use_fresh Use Fresh/Dry Reagents and Solvents check_reagents->use_fresh Impure/Wet optimize_time_temp Optimize Reaction Time and Temperature check_reagents->optimize_time_temp Pure/Dry use_fresh->success optimize_time_temp->success

References

Technical Support Center: Optimizing 2-Acylfuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development to enhance the yield and purity of 2-acylfuran synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Friedel-Crafts acylation of furan, a common method for synthesizing 2-acylfurans.

Q1: My reaction mixture has turned into a dark, insoluble tar. What is happening, and how can I prevent it?

A1: This is a classic sign of furan polymerization, a very common side reaction. Furan is highly susceptible to polymerization under the strongly acidic conditions often employed in classical Friedel-Crafts reactions with catalysts like aluminum chloride (AlCl₃)[1]. This side reaction significantly reduces the yield and complicates purification[2].

Troubleshooting Steps:

  • Use a Milder Lewis Acid: Switch from strong Lewis acids like AlCl₃ to milder alternatives such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄)[1]. Zinc chloride, in particular, has been shown to be an effective and milder catalyst that can reduce polymerization[2][3].

  • Employ Catalytic Amounts: Whenever possible, use catalytic instead of stoichiometric amounts of the Lewis acid[1].

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to reduce the rate of polymerization[1]. Strict temperature control during the exothermic addition of furan is critical[2].

  • Controlled Addition: Add the Lewis acid or furan slowly to the reaction mixture to avoid localized high concentrations of acid[1][2].

  • Consider Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or supported metal oxides, can offer a milder reaction environment and are easier to separate from the reaction mixture[1][2].

  • Addition of Acetic Acid: The addition of acetic acid when using a Lewis acid catalyst can help suppress the autopolymerization of furan[2][4].

Q2: I am observing low yields of my desired 2-acylfuran, and I suspect ring opening is occurring. How can I confirm this and what can I do to minimize it?

A2: Furan can undergo acid-catalyzed ring opening, especially in the presence of water, to form 1,4-dicarbonyl compounds. This side reaction can significantly reduce the yield of the desired acylated product[1].

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Water can facilitate the ring-opening process[1]. Lewis acid catalysts like zinc chloride and aluminum chloride are highly sensitive to moisture[5].

  • Prompt Work-up: Promptly neutralize the acid catalyst after the reaction is complete to prevent prolonged exposure of the product to acidic conditions[2].

Q3: How can I improve the selectivity for mono-acylation and avoid diacylated byproducts?

A3: While the acyl group is deactivating and generally discourages a second acylation, polyacylation can occur, especially if the reaction conditions are too harsh or if an excess of the acylating agent and catalyst are used[1][5]. The primary diacylated byproduct is typically 2,5-diacetylfuran[5].

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar ratio of furan to the acylating agent close to 1:1. A slight excess of furan can also favor mono-acylation[1]. Some optimized procedures have successfully used a furan to acetic anhydride molar ratio of 1:1.06[3][6].

  • Avoid Harsh Conditions: Avoid excessively long reaction times and high temperatures, which might force a second acylation[1][3]. Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the formation of the desired product is maximized[3].

Q4: How can I increase the selectivity for acylation at the 2-position over the 3-position?

A4: Acylation of furan typically occurs preferentially at the 2-position due to the higher stability of the cationic intermediate. However, the use of bulky reagents or certain catalysts might lead to the formation of the 3-isomer[1].

Troubleshooting Steps:

  • Choice of Catalyst: The nature of the Lewis acid can influence regioselectivity. Experiment with different mild Lewis acids to find the one that gives the best selectivity for your specific substrate[1].

  • Steric Hindrance: If your acylating agent is very bulky, this could favor acylation at the less hindered 3-position. If possible, consider using a less bulky acylating agent[1].

Data Presentation: Impact of Reaction Conditions on Yield

The choice of catalyst and reaction parameters is critical in mitigating side reactions and maximizing the yield of 2-acylfurans. The following table summarizes the yields of 2-acetylfuran from the acylation of furan with acetic anhydride under different catalytic conditions.

CatalystAcylating AgentFuran:Acylating Agent Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Zinc ChlorideAcetic Anhydride1:1.0650392.799.8[6]
Phosphoric AcidAcetic Anhydride1:1.270589.099.2[7]
FerriteAcetic Anhydride1:4300 (573 K)-89.0799.71[8][9]
Metal Ion Exchanged ClayAcetic Anhydride5:1Room Temp.-78.1-[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylfuran using Zinc Chloride Catalyst

This protocol is adapted from a method demonstrating high yield and purity[6].

Materials:

  • Furan (reagent grade)

  • Acetic anhydride (reagent grade)

  • Anhydrous zinc chloride (ZnCl₂)

  • Acetic acid (glacial)

  • Three-necked round-bottom flask (250 mL)

  • Stirring apparatus, condenser, dropping funnel, heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a 250 mL three-necked flask equipped with a stirrer, condenser, and dropping funnel, add acetic anhydride (53.6 g, 0.53 mol), acetic acid (12.0 g, 0.20 mol), and anhydrous zinc chloride (1.0 g).

  • Stir the mixture at 25 °C until the zinc chloride is dissolved.

  • Slowly add furan (34.0 g, 0.50 mol) dropwise to the mixture over approximately 1 hour while maintaining the temperature at 25 °C.

  • After the addition is complete, slowly heat the reaction mixture to 50 °C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by gas chromatography (GC) until the furan starting material is consumed.

  • Cool the reaction mixture to 30 °C.

  • Set up a vacuum distillation apparatus and reclaim the acetic acid under reduced pressure (50 mbar) at a temperature of approximately 44 °C.

  • Purify the remaining crude product by vacuum distillation to obtain 2-acetylfuran.

Protocol 2: Synthesis of 2-Acetylfuran using Phosphoric Acid Catalyst

This protocol is a representative procedure for the Friedel-Crafts acylation of furan with acetic anhydride using a Brønsted acid catalyst[2][3].

Materials:

  • Furan

  • Acetic anhydride

  • 85% Phosphoric acid

  • Chloroform

  • 30% Sodium hydroxide solution

  • Water

  • Flask equipped with a stirrer, thermometer, and dropping funnel

Procedure:

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, add 12.3g (0.12 mol) of acetic anhydride and 1.2g of 85% phosphoric acid[3].

  • While stirring at 25 °C, add 6.8g (0.1 mol) of furan dropwise over approximately 1 hour[3].

  • Heat the mixture to 70 °C and maintain for 5 hours[3].

  • Cool the reaction to 50 °C and add 200 mL of water. Stir for 30 minutes[3].

  • Cool the mixture to below 30 °C and extract three times with 100 mL portions of chloroform[2].

  • Combine the organic layers and wash with a 30% sodium hydroxide solution until the pH of the aqueous layer is approximately 6.5-7.5[2].

  • Wash the organic layer with water until neutral[2].

  • Recover the chloroform by atmospheric distillation and then purify the product by vacuum distillation, collecting the fraction at 65-70 °C / 12mmHg[2][3].

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Acylating Agent and Catalyst add_furan Slowly Add Furan start->add_furan Maintain Low Temp. react Heat and Stir for Specified Time add_furan->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction and Neutralize monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Vacuum Distillation extract->purify end Pure 2-Acylfuran purify->end

Caption: A generalized experimental workflow for the synthesis of 2-acylfurans.

troubleshooting_yield cluster_symptoms Observe Symptoms cluster_solutions Potential Solutions start Low Yield of 2-Acylfuran tar Dark Tar Formation? start->tar impurities Significant Impurities? start->impurities low_conversion Low Starting Material Conversion? start->low_conversion solution_tar Use Milder Catalyst Lower Temperature Slow Addition tar->solution_tar Yes solution_impurities Control Stoichiometry Optimize Reaction Time/Temp Improve Purification impurities->solution_impurities Yes solution_conversion Check Catalyst Activity Ensure Anhydrous Conditions Optimize Temperature low_conversion->solution_conversion Yes

Caption: A troubleshooting guide for low yields in 2-acylfuran synthesis.

References

Purification techniques for 2-Methyl-5-propionylfuran from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methyl-5-propionylfuran from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: When synthesizing this compound via Friedel-Crafts acylation of 2-methylfuran, several impurities can be expected. These can be categorized as follows:

  • By-products: The primary by-product is often the isomeric product, 2-Methyl-4-propionylfuran. Additionally, di-acylated products such as 2-Methyl-3,5-dipropionylfuran may form.[1][2]

  • Unreacted Starting Materials: Residual 2-methylfuran and the acylating agent (e.g., propionyl chloride or propionic anhydride) may be present.

  • Catalyst Residues: Lewis acid catalysts like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄) and their hydrolysis products can contaminate the crude mixture.[2]

  • Polymeric Materials: Furan and its derivatives are susceptible to polymerization in the presence of strong acids, leading to the formation of dark, tarry substances.[2][3][4]

  • Solvent: The solvent used for the reaction and workup will be present in the crude product.

Q2: My purified this compound is a dark yellow or brown color. What causes this and how can I fix it?

A2: The discoloration of this compound is typically due to the presence of colored impurities, which are often polymeric degradation products.[1] This degradation can be accelerated by exposure to air, light, and heat.

To remove the color, you can try the following:

  • Activated Carbon Treatment: Treating a solution of the compound with activated carbon can effectively adsorb colored impurities.

  • Column Chromatography: Passing the material through a silica gel column can separate the desired product from the colored, often more polar, impurities.[1]

  • Distillation: Vacuum distillation can separate the volatile product from non-volatile colored materials.

To prevent discoloration, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber glassware or by wrapping the container in aluminum foil.[1]

Q3: What are the recommended purification methods for this compound?

A3: A multi-step approach is generally most effective for purifying this compound. The recommended workflow is:

  • Aqueous Workup: This initial step removes water-soluble impurities like catalyst residues and unreacted acylating agent.

  • Fractional Vacuum Distillation: This is a primary purification technique to separate the product from non-volatile impurities and some by-products with different boiling points.[1]

  • Column Chromatography: For achieving high purity (>99.5%), column chromatography is an excellent final "polishing" step to remove closely related isomers and other trace impurities.[1][5]

  • Recrystallization (if applicable): If the purified product is a solid at room temperature or can be induced to crystallize, recrystallization can be a highly effective final purification step.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Low Purity After Distillation

My this compound is still impure after vacuum distillation. What could be the problem?

Low purity after distillation can be due to several factors:

  • Co-distillation of Impurities: Impurities with boiling points close to that of this compound will co-distill. The isomeric by-product, 2-Methyl-4-propionylfuran, is a likely candidate.

  • Inefficient Fractionating Column: The fractionating column may not have enough theoretical plates to achieve good separation.

  • Thermal Decomposition: Furan derivatives can be thermally sensitive.[6] High distillation temperatures, even under vacuum, can lead to decomposition and the formation of new impurities.

  • Azeotrope Formation: The product might form an azeotrope with a solvent or an impurity, making separation by distillation difficult.[6]

Troubleshooting Steps:

  • Improve Fractional Distillation: Use a more efficient fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.

  • Lower the Distillation Temperature: Ensure the vacuum is as low as possible to minimize the boiling point and reduce the risk of thermal decomposition.

  • Post-Distillation Chromatography: If co-distillation is suspected, follow up with column chromatography to separate the closely boiling impurities.

Issue 2: Product Solidifies in the Condenser During Distillation

My product is solidifying in the condenser during vacuum distillation. How can I prevent this?

This issue arises if the melting point of your compound is higher than the temperature of the condenser cooling water.

Troubleshooting Steps:

  • Use a Jacketed Condenser: A jacketed condenser allows you to circulate warmer water, keeping the condenser surface temperature above the melting point of your product.

  • Air Condenser: For high-boiling point compounds under high vacuum, sometimes a simple air condenser (no water cooling) is sufficient to condense the vapor without solidification.

  • Heat Gun: As a temporary measure, you can carefully use a heat gun to melt the solidified product in the condenser and allow it to flow into the receiving flask. Be cautious not to overheat and cause thermal decomposition.

Issue 3: Tailing or Broad Peaks in Column Chromatography

My compound is tailing or showing broad peaks during column chromatography. What are the common causes?

Tailing or broad peaks can lead to poor separation and cross-contamination of fractions.

Troubleshooting Steps:

  • Sample Overloading: You may have loaded too much sample onto the column. Reduce the amount of crude product relative to the amount of silica gel.

  • Improper Solvent System: The eluent may be too polar, causing the compound to move too quickly down the column without proper partitioning. Try a less polar solvent system. Conversely, if the compound is not moving, a more polar solvent is needed.

  • Acidic Silica Gel: The slightly acidic nature of silica gel can sometimes interact with furan derivatives, causing tailing.[3] You can try using neutral alumina as the stationary phase or adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to your eluent.

  • Uneven Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

Data Presentation

Table 1: Potential Impurities and Suggested Purification Methods

Impurity CategoryPotential CompoundsSuggested Primary Purification Method
By-products 2-Methyl-4-propionylfuran, 2-Methyl-3,5-dipropionylfuranFractional Vacuum Distillation, Column Chromatography
Unreacted Starting Materials 2-Methylfuran, Propionyl chloride/anhydrideAqueous Wash, Distillation
Catalyst Residues AlCl₃, ZnCl₂, SnCl₄Aqueous Wash, Filtration
Degradation Products Polymeric materials, Colored impuritiesColumn Chromatography, Activated Carbon Treatment

Table 2: Example Parameters for Purification Techniques

TechniqueParameterRecommended Value/Condition
Fractional Vacuum Distillation Pressure1-10 mmHg
Boiling PointDependent on pressure (e.g., approx. 72 °C at 5 mmHg for a similar compound)
Column TypeVigreux or packed column
Column Chromatography Stationary PhaseSilica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent)Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate (e.g., Hexane:Ethyl Acetate 98:2 to 90:10)
MonitoringThin-Layer Chromatography (TLC)

Experimental Protocols

Protocol 1: Aqueous Workup
  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Deionized water.

    • Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, dried product.

Protocol 2: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. Use a short Vigreux column for better separation. Ensure all glass joints are properly sealed.

  • Sample Charging: Add the crude product from the aqueous workup to the distillation flask, along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any initial low-boiling fractions (likely unreacted starting materials and solvent) in a separate receiving flask.

    • As the temperature stabilizes near the expected boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.

    • Monitor the temperature and stop the distillation when the temperature either drops or rises significantly, indicating the end of the product fraction.

Protocol 3: Flash Column Chromatography
  • Eluent Selection: Determine a suitable solvent system using Thin-Layer Chromatography (TLC). The ideal system will give the product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the partially purified product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup crude->workup Removes acids, salts distillation Fractional Vacuum Distillation workup->distillation Removes solvents, some by-products chromatography Column Chromatography distillation->chromatography Removes isomers, trace impurities pure_product High-Purity this compound chromatography->pure_product Final Polishing

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_dist Distillation Troubleshooting cluster_chrom Chromatography Troubleshooting start Low Purity After Purification Step check_dist Distillation Issue? start->check_dist check_chrom Chromatography Issue? start->check_chrom co_dist Co-distilling Impurities? check_dist->co_dist decomp Thermal Decomposition? check_dist->decomp overload Overloaded Column? check_chrom->overload solvent Incorrect Eluent? check_chrom->solvent sol_dist_chrom Action: Follow with Chromatography co_dist->sol_dist_chrom sol_dist_vac Action: Lower Pressure/Temp. decomp->sol_dist_vac sol_chrom_load Action: Reduce Sample Load overload->sol_chrom_load sol_chrom_tlc Action: Re-optimize with TLC solvent->sol_chrom_tlc

Caption: Troubleshooting logic for low purity of this compound.

References

Troubleshooting low yields in the acylation of 2-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of 2-methylfuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide actionable guidance for optimizing experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the acylation of 2-methylfuran in a question-and-answer format.

Question 1: My reaction mixture turned into a dark, insoluble tar, and the yield of 2-acetyl-5-methylfuran is very low. What's causing this?

Answer: This is a classic sign of furan polymerization or resinification.[1][2] 2-Methylfuran, like furan, is highly susceptible to polymerization under the strong acidic conditions often used for Friedel-Crafts acylation.[1]

Troubleshooting Steps:

  • Use a Milder Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at promoting polymerization.[2] Consider switching to milder Lewis acids such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂).[1] Heterogeneous catalysts like zeolites can also provide a milder reaction environment.[1][3]

  • Lower the Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C to 5 °C) can significantly decrease the rate of polymerization.[1][4]

  • Control Reagent Addition: Add the Lewis acid catalyst slowly to the mixture of 2-methylfuran and the acylating agent. This prevents localized high acid concentrations that can initiate polymerization.[1]

  • Ensure Reagent Purity: Impurities or peroxides in the 2-methylfuran starting material can act as initiators for polymerization.[2] It is recommended to use freshly distilled or purified 2-methylfuran.

Question 2: The reaction is clean, but the conversion is poor, even after extended reaction times. What are the likely causes?

Answer: Low conversion with minimal side products often points to issues with catalyst activity or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Catalyst Activity and Loading:

    • Moisture Sensitivity: Lewis acid catalysts are extremely sensitive to moisture, which leads to deactivation.[5][6] Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous.[1][5]

    • Stoichiometric Requirement: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[5][7] The ketone product forms a stable complex with the catalyst, rendering it inactive.[5][6] A general starting point is at least one equivalent of the catalyst relative to the acylating agent.

  • Optimize Reaction Temperature: While low temperatures prevent polymerization, some reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at low temperatures, consider a gradual and controlled increase in temperature while monitoring for the onset of side reactions.[5] Some protocols report success at temperatures between 45-110 °C.[4][8]

  • Consider the Acylating Agent: Acetic anhydride is a common and effective acylating agent.[4] If using a carboxylic acid directly, the reaction may require more forcing conditions and can be prone to other side reactions like acid self-ketonization.[9][10]

Question 3: I am observing multiple products in my analysis, including a diacylated species. How can I improve selectivity for mono-acylation?

Answer: While the acyl group deactivates the furan ring to further substitution, diacylation can occur, especially under forcing conditions or with a highly active catalyst.[2][7]

Troubleshooting Steps:

  • Control Stoichiometry: Avoid using a large excess of the acylating agent. A molar ratio of 1:1 (2-methylfuran to acylating agent) is a good starting point to favor mono-acylation.[1]

  • Limit Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, and avoid excessively high temperatures, as these conditions can drive the reaction toward the thermodynamically favored, but less desired, diacylated product.[1]

  • Order of Addition: In some cases, adding the 2-methylfuran slowly to the mixture of the acylating agent and Lewis acid can help maintain a low concentration of the more reactive starting material, thus favoring mono-substitution.[1]

Question 4: I suspect the furan ring is opening as a side reaction. How can I prevent this?

Answer: The furan ring can undergo acid-catalyzed ring opening to form 1,4-dicarbonyl compounds, a reaction that is significantly promoted by the presence of water.[1]

Troubleshooting Steps:

  • Ensure Strictly Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture.[1]

Data Presentation: Catalyst and Condition Comparison

The choice of catalyst and reaction conditions has a profound impact on the yield of 2-acetyl-5-methylfuran. The following table summarizes quantitative data from various reported methods.

CatalystAcylating AgentTemperature (°C)Reaction TimeConversion/Yield (%)Selectivity (%)Reference
ZnCl₂Acetic Anhydride0–5, then RT4 h60–70 (Yield)High[4]
H₃PO₄ (85%)Acetic Anhydride452.5 h60–70 (Yield)High[4]
ZnClx/SAPO-5Acetic Anhydride90–11020 min94.5 (Conversion)100[8]
Hβ ZeoliteAcetic Anhydride60Continuous FlowDeactivation observedHigh[8]

Visualizing Workflows and Reactions

Diagrams can clarify complex experimental workflows and reaction pathways.

Troubleshooting_Workflow start Low Yield Observed check_tar Is there significant tar / polymer formation? start->check_tar tar_yes High Probability of Polymerization check_tar->tar_yes Yes check_conversion Is the reaction clean but conversion is low? check_tar->check_conversion No action_catalyst Use Milder Catalyst (e.g., ZnCl2, Zeolite) tar_yes->action_catalyst action_temp Lower Reaction Temperature (e.g., 0-5 °C) tar_yes->action_temp action_addition Slow Reagent Addition tar_yes->action_addition end_node Implement Changes & Re-run action_catalyst->end_node action_temp->end_node action_addition->end_node conversion_yes Likely Catalyst or Condition Issue check_conversion->conversion_yes Yes check_selectivity Are multiple products observed (e.g., diacylation)? check_conversion->check_selectivity No action_anhydrous Ensure Strictly Anhydrous Conditions conversion_yes->action_anhydrous action_stoich Check Catalyst Stoichiometry (>=1 equivalent for Lewis Acids) conversion_yes->action_stoich action_optimize_temp Carefully Optimize Temperature conversion_yes->action_optimize_temp action_anhydrous->end_node action_stoich->end_node action_optimize_temp->end_node selectivity_yes Poor Selectivity check_selectivity->selectivity_yes Yes check_selectivity->end_node No action_ratio Adjust Reactant Molar Ratio (1:1) selectivity_yes->action_ratio action_time Limit Reaction Time / Temperature selectivity_yes->action_time action_ratio->end_node action_time->end_node

Caption: A troubleshooting workflow for diagnosing low yields.

Reaction_Pathways cluster_main Reaction Pathways reactants 2-Methylfuran + Acetic Anhydride product Desired Product: 2-Acetyl-5-methylfuran reactants->product Desired Acylation (Mild Acid, Low Temp) side_polymer Side Product: Polymer / Tar reactants->side_polymer Polymerization (Strong Acid, High Temp) side_ringopen Side Product: Ring-Opened Species reactants->side_ringopen Ring Opening (Acid + H2O) side_diacyl Side Product: Diacylated Furan product->side_diacyl Further Acylation (Excess Acylating Agent)

Caption: Main reaction pathway and common detrimental side reactions.

Detailed Experimental Protocol

This protocol is adapted from a reliable method for the acetylation of 2-methylfuran using zinc chloride, which balances reactivity with the minimization of side reactions.[4]

Materials:

  • 2-Methylfuran (0.5 mol)

  • Acetic Anhydride (1.0 mol)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.015 mol)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Sodium carbonate solution (for neutralization)

  • Sodium sulfate (for drying)

  • Distillation apparatus

Procedure:

  • Preparation: Ensure all glassware is thoroughly oven-dried before use.

  • Charging the Flask: In a flask equipped with a magnetic stir bar, combine acetic anhydride (1.0 mol) and 2-methylfuran (0.5 mol).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Catalyst Addition: While stirring, carefully and slowly add anhydrous zinc chloride (0.015 mol) to the cooled mixture. Maintain the temperature between 0-5 °C during and immediately after the addition.

  • Initial Reaction: Continue stirring the reaction mixture in the ice bath for one hour.

  • Warming: Remove the ice bath and allow the reaction to stir at room temperature for an additional three hours.

  • Work-up:

    • Thoroughly wash the reaction mixture with water in a separatory funnel.

    • Neutralize any remaining acid by washing with a saturated sodium carbonate solution until effervescence ceases.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the sodium sulfate.

    • Purify the resulting liquid by distillation under reduced pressure (e.g., 78-82 °C at 14 mbar) to obtain the final product, 2-acetyl-5-methylfuran.[4]

References

Technical Support Center: Optimization of HS-SPME Parameters for Furan Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Headspace Solid-Phase Microextraction (HS-SPME) parameters for the analysis of furan and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of furan and its derivatives important?

A1: Furan and its derivatives are volatile organic compounds that can form in various food products and pharmaceutical preparations during heat treatment. Their analysis is crucial due to their potential carcinogenicity, making it essential to monitor and control their levels.[1]

Q2: Which SPME fiber is most suitable for the extraction of furan derivatives?

A2: The choice of SPME fiber coating is a critical parameter that significantly influences extraction efficiency. For highly volatile compounds like furan and its alkylated derivatives, fibers with porous sorbents that facilitate adsorption are generally more suitable.[2] Studies have shown that composite fibers, particularly those containing Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often the most effective choices for extracting a broad range of volatile furan derivatives.[1][3][4] The SPME Arrow, a newer generation of SPME device, offers enhanced sensitivity and robustness compared to traditional fibers.[2]

Q3: What are the key parameters to optimize for HS-SPME extraction?

A3: The critical parameters for HS-SPME optimization include the choice of fiber coating, extraction temperature, extraction time, sample volume, and the addition of salt to modify the sample's ionic strength.[1][5] Desorption temperature and time are also important for the efficient transfer of the analytes to the gas chromatograph.[1]

Q4: How does adding salt improve extraction efficiency?

A4: Adding a salt, such as sodium chloride (NaCl), to the sample matrix increases the ionic strength of the solution. This "salting-out" effect can decrease the solubility of volatile organic compounds like furan derivatives, promoting their partitioning into the headspace and thereby enhancing their adsorption onto the SPME fiber.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Very Low Peak Intensity Inappropriate SPME fiber selection.Test different fiber coatings, starting with CAR/PDMS or DVB/CAR/PDMS.[1]
Suboptimal extraction temperature or time.Systematically optimize extraction temperature and time. A good starting point is 30-60°C for 15-40 minutes.[3][6][7]
Incorrect GC-MS parameters.Ensure the GC inlet temperature is appropriate for desorption (e.g., 250-280°C) and the MS is in the correct acquisition mode (e.g., SIM for higher sensitivity).[8]
Analyte degradation.Minimize sample heating time and temperature if analytes are thermally labile.
Poor Reproducibility (High RSD%) Inconsistent sample volume or headspace volume.Use a consistent and accurately measured sample volume in vials of the same size.
Inconsistent fiber placement in the headspace.Ensure the autosampler places the fiber at the same depth in the vial for each run.
Fiber degradation or contamination.Condition the fiber regularly according to the manufacturer's instructions. Replace the fiber if it is damaged or shows significant carryover.
Ghost Peaks or Carryover Incomplete desorption of analytes from the previous run.Increase the desorption time and/or temperature in the GC inlet.[1]
Contaminated syringe or injector.Clean the GC inlet and syringe regularly. Perform blank runs to check for contamination.
Fiber not being cleaned sufficiently between analyses.Increase the fiber bake-out time and/or temperature in a separate clean bake-out station.[1]
Saturated Detector Signal Sample concentration is too high.Dilute the sample or reduce the sample volume.[1]
High concentration of interfering compounds.Adjust the split ratio in the GC inlet to reduce the amount of sample introduced to the column.[1]
Consider using a more selective fiber or implementing sample cleanup steps if matrix interferences are significant.

Experimental Protocols

SPME Fiber Selection
  • Objective: To determine the most efficient fiber for extracting the target furan derivatives.

  • Methodology:

    • Prepare identical samples containing a known concentration of the furan derivatives of interest.

    • Test a minimum of three different fiber coatings (e.g., CAR/PDMS, DVB/CAR/PDMS, and PDMS).

    • Perform the extraction under consistent, moderate conditions (e.g., 40°C for 30 minutes).[1]

    • Analyze the extracts by GC-MS.

    • Compare the peak areas of the furan derivatives obtained with each fiber. The fiber yielding the highest peak area is considered the most efficient for that analyte.

Optimization of Extraction Temperature
  • Objective: To find the optimal temperature for partitioning the furan derivatives into the headspace.

  • Methodology:

    • Using the optimal fiber identified in the previous step, prepare a series of identical samples.

    • Equilibrate and extract the samples at a range of different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

    • Keep the extraction time constant (e.g., 30 minutes).

    • Analyze the extracts by GC-MS.

    • Plot the peak area of the target analytes against the extraction temperature to determine the optimum.

Optimization of Extraction Time
  • Objective: To determine the time required to reach equilibrium between the sample, headspace, and SPME fiber.

  • Methodology:

    • Using the optimal fiber and temperature, prepare a series of identical samples.

    • Extract the samples for different durations (e.g., 10, 20, 30, 40, 50, 60 minutes).[1]

    • Analyze the extracts by GC-MS.

    • Plot the peak area of the target analytes against the extraction time. The optimal time is typically where the peak area plateaus.[1]

Quantitative Data Summary

Table 1: Optimized HS-SPME Parameters for Furan Derivative Analysis in Food Matrices

ParameterFuran & Alkylfurans in Baby Formula & Coffee[8]Furan & Derivatives in Dried Fruits & Roasted Nuts[3]Furan & Derivatives in Various Foods[6]
SPME Fiber 120 µm Carbon Wide Range/PDMS (SPME Arrow)50/30 µm DVB/CAR/PDMSCAR/PDMS (SPME Arrow)
Sample Volume 0.5 g solid + 10 mL NaCl soln. or 5 mL liquidNot specified1-5 g sample
Salt Addition 30% NaCl solution20% (w/v) NaClSaturated NaCl solution
Incubation/Equilibration Time 10 minNot specified15 min
Incubation/Equilibration Temp. 50°C50°C30°C
Extraction Time 10 min25 min10-15 min
Extraction Temperature 50°C50°C30°C
Agitation 250 rpm700 rpmNot specified
Desorption Temperature 280°CNot specifiedNot specified
Desorption Time 1 minNot specified3 min

Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Add Sample to Vial Sample->Vial Salt Add Salt Solution Vial->Salt Equilibrate Equilibration (Incubation) - Temperature - Time Salt->Equilibrate Expose Expose SPME Fiber - Extraction Time - Agitation Equilibrate->Expose Desorb Thermal Desorption in GC Inlet - Temperature - Time Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis of furan derivatives.

Optimization_Logic Start Start Optimization Fiber Select SPME Fiber (e.g., CAR/PDMS, DVB/CAR/PDMS) Start->Fiber Temp Optimize Extraction Temperature Fiber->Temp Time Optimize Extraction Time Temp->Time Salt Optimize Salt Concentration Time->Salt Validation Method Validation Salt->Validation End Optimized Method Validation->End

Caption: Logical relationship for the systematic optimization of HS-SPME parameters.

References

Technical Support Center: Overcoming Matrix Effects in GC-MS Quantification of 2-Methyl-5-propionylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS quantification of 2-Methyl-5-propionylfuran. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS quantification of this compound, presented in a question-and-answer format.

Question 1: My analyte peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

Answer:

Peak distortion, such as tailing or fronting, is a common issue that can be caused by several factors related to the sample matrix and GC system.

  • Possible Causes:

    • Active Sites in the GC Inlet or Column: Co-extracted matrix components can interact with active sites in the liner or the front of the column, leading to peak tailing for polar analytes.[1]

    • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak fronting.[1]

    • Inappropriate Solvent: A mismatch between the injection solvent and the stationary phase of the column can cause peak distortion.[1]

  • Solutions:

    • Deactivate the System: Use a deactivated inlet liner and ensure your column is properly conditioned. The use of analyte protectants, which are chemical additives added to extracts and standards, can also help by creating a standardized enhancement effect that masks active sites.[1][2]

    • Reduce Sample Concentration: You can either dilute your sample or decrease the injection volume to avoid overloading the column.[1]

    • Match Solvent to Stationary Phase: Whenever possible, dissolve your sample in a solvent that is compatible with your GC column's stationary phase.[1]

Question 2: I'm observing inaccurate quantification with either significantly high (>120%) or low (<70%) recovery. What is causing this and how can I correct for it?

Answer:

Inaccurate quantification in the form of high or low recovery is a classic sign of matrix effects.

  • Possible Causes:

    • Matrix-Induced Enhancement (High Recovery): Non-volatile components from the matrix can coat active sites within the GC inlet. This "protects" the analyte from thermal degradation, leading to an enhanced signal and artificially high recovery.[1][2][3]

    • Matrix-Induced Suppression (Low Recovery): Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source. This leads to a suppressed signal and artificially low recovery.[1][2]

  • Solutions:

    • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for enhancement effects by ensuring that both the standards and samples experience similar matrix-induced changes.[1][2]

    • Employ Stable Isotope Dilution (SID): This is a highly effective method where a stable isotope-labeled version of the analyte (e.g., a deuterated standard) is used as an internal standard. Since the labeled standard has nearly identical chemical and physical properties to the analyte, it is affected by matrix effects in the same way, allowing for accurate correction of both enhancement and suppression.[2][4]

    • Implement the Standard Addition Method: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's own matrix. This is a robust way to correct for matrix effects but can be more labor-intensive.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in GC-MS analysis?

A1: Matrix effects in GC-MS refer to the alteration of the analytical signal of a target analyte due to the presence of other co-extracted components from the sample matrix.[3] These effects can manifest as either signal enhancement (an artificially high signal) or signal suppression (an artificially low signal), both of which lead to inaccurate quantification.[2][3] In GC-MS, signal enhancement is commonly observed and is often caused by matrix components blocking active sites in the GC inlet, which protects the analyte from thermal degradation.[2][3]

Q2: When should I suspect that my analysis is being affected by matrix effects?

A2: You should suspect matrix effects if you observe poor reproducibility of results, inconsistent recoveries for your quality control samples, or significant discrepancies between results obtained using different calibration methods (e.g., external calibration vs. standard addition). Visually, matrix effects can also be indicated by changes in peak shape, such as tailing or fronting.[1][3]

Q3: When should I use the standard addition method versus matrix-matched calibration?

A3: The standard addition method is often considered the gold standard for correcting matrix effects as it calibrates within the specific matrix of each sample. It is particularly useful when a blank matrix for preparing matrix-matched standards is not available or when the matrix composition varies significantly between samples. However, it is more time-consuming. Matrix-matched calibration is a good alternative when you have a representative blank matrix and are analyzing a batch of samples with similar matrix compositions.[1][5]

Q4: Can sample dilution help in overcoming matrix effects?

A4: Yes, sample dilution can be a simple and effective way to mitigate matrix effects. By diluting the sample, the concentration of interfering matrix components is reduced, which can lessen their impact on the analyte's signal.[4] However, it is important to ensure that after dilution, the analyte concentration remains above the limit of quantification (LOQ) of the method.

Q5: What is the role of sample preparation techniques like SPME and QuEChERS in managing matrix effects?

A5: Sample preparation techniques such as Solid Phase Microextraction (SPME) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) are designed to selectively extract the analytes of interest while minimizing the co-extraction of interfering matrix components.[1][6] By providing a cleaner sample extract to the GC-MS system, these techniques can significantly reduce the occurrence and severity of matrix effects.[1] The QuEChERS method, for instance, is versatile and can be adapted for various food matrices, including those with high fat content.[6]

Quantitative Data Summary

The following tables summarize recovery and precision data from studies on the analysis of furan and its derivatives in various food matrices, demonstrating the effectiveness of the described methods in overcoming matrix effects.

Table 1: Recovery and Precision of Furan and its Derivatives by SPME-GC-MS/MS in Different Food Matrices

MatrixAnalyte ConcentrationRecovery (%)Intra-day RSD (%)Inter-day RSD (%)
Canned Oily FishHigh/Low75.9–114.61–164–20
FruitHigh/Low86.1–113.91–164–20
JuiceHigh/Low84.9–117.21–164–20

Source: Adapted from Molecules (2023)[7]

Table 2: In-house Validation Data for Furan Analysis by SPME-GC-MS

MatrixTrueness (%)Repeatability (RSD %)
Orange Juice875-16
Coffee935-16

Source: Adapted from Analyst (RSC Publishing)[8]

Experimental Protocols

Protocol 1: Matrix-Matched Calibration

This protocol outlines the steps for creating and using a matrix-matched calibration curve.

  • Prepare Blank Matrix Extract: Obtain a sample of the matrix that is known to be free of this compound. Process this blank matrix using the same extraction and cleanup procedure as for the samples.[1]

  • Prepare Calibration Standards: Spike aliquots of the blank matrix extract with known concentrations of a this compound standard solution to create a series of calibration standards.[1]

  • Internal Standard Addition: Add a constant amount of a suitable stable isotope-labeled internal standard to each matrix-matched calibrator and to each sample extract.[1]

  • GC-MS Analysis: Analyze the matrix-matched calibrators and the sample extracts under the same GC-MS conditions.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Use this curve to determine the concentration of the analyte in the samples.

Protocol 2: Standard Addition Method

This protocol provides a general framework for implementing the standard addition method for quantification.

  • Sample Preparation: Aliquot equal amounts of the homogenized sample into a series of at least four vials.[1]

  • Spiking: Leave one vial unspiked (this will be the sample blank). To the remaining vials, add increasing known amounts of a this compound standard solution. The spiking levels should bracket the expected concentration of the analyte in the sample.[1]

  • Internal Standard Addition: Add a constant, known amount of a suitable stable isotope-labeled internal standard to all vials.[1]

  • GC-MS Analysis: Analyze each prepared sample by GC-MS.[1]

  • Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each vial. Plot the peak area ratio (y-axis) against the concentration of the added standard (x-axis). The absolute value of the x-intercept of the resulting linear regression line corresponds to the concentration of the analyte in the original sample.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Strategy Sample Sample Homogenization Extraction Extraction (e.g., QuEChERS, SPME) Sample->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Inject Extract Data Data Acquisition GCMS->Data SID Stable Isotope Dilution Data->SID Process Data MMC Matrix-Matched Calibration Data->MMC Process Data SA Standard Addition Data->SA Process Data Result Result SID->Result MMC->Result SA->Result

Caption: General experimental workflow for GC-MS analysis with different quantification strategies to overcome matrix effects.

logical_relationship cluster_causes Causes cluster_solutions Solutions ME Matrix Effects (Enhancement/Suppression) Cleanup Advanced Sample Cleanup (SPME, QuEChERS) ME->Cleanup Mitigated by Calibration Calibration Strategy (SID, Matrix-Matched, Standard Addition) ME->Calibration Mitigated by Instrumental Instrumental Optimization (Deactivated Liners, Analyte Protectants) ME->Instrumental Mitigated by Coelution Co-eluting Matrix Components Coelution->ME ActiveSites Active Sites in GC System ActiveSites->ME Ionization Interference in MS Source Ionization->ME

Caption: Logical relationship between the causes of matrix effects and the corresponding mitigation strategies.

References

Technical Support Center: Strategies to Control Regioselectivity in the Acylation of Substituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective acylation of substituted furans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during these critical synthetic transformations.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the acylation of substituted furans, presented in a question-and-answer format.

Issue 1: Low Regioselectivity (Mixture of Isomers)

  • Question: My reaction is producing a mixture of acylated furan isomers. How can I improve the regioselectivity?

  • Answer: Low regioselectivity is a common issue influenced by several factors. Here are the primary causes and potential solutions:

    • Inappropriate Lewis Acid: The strength and nature of the Lewis acid catalyst play a crucial role in directing the acylation. Strong Lewis acids like AlCl₃ can sometimes lead to lower selectivity.[1][2]

      • Solution: Screen a variety of Lewis acids with different strengths. Milder options such as SnCl₄, ZnCl₂, BF₃·OEt₂, or even heterogeneous catalysts like zeolites (e.g., H-BEA) can offer improved regioselectivity.[1][2][3]

    • Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable, but often undesired, isomer.[1]

      • Solution: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C). This will favor the kinetically controlled product, which may be the desired regioisomer.[1][2]

    • Steric Hindrance: Bulky substituents on the furan ring or a bulky acylating agent can sterically hinder the approach of the electrophile to the desired position.[1]

      • Solution: If possible, consider using a less bulky acylating agent. For highly hindered substrates, alternative strategies such as directed ortho-lithiation followed by quenching with an acylating agent may be necessary.[1]

Issue 2: Low or No Yield

  • Question: I am observing very low to no yield of the desired acylated product. What are the possible reasons and solutions?

  • Answer: Poor yields can stem from deactivation of the furan ring, catalyst issues, or insufficient reactivity of the acylating agent.

    • Deactivated Furan Ring: Strong electron-withdrawing groups on the furan can make it less susceptible to electrophilic acylation.[1]

      • Solution: Employ a more potent activating system, such as a stronger Lewis acid or a more reactive acylating agent (e.g., an acid anhydride or acyl chloride).[1] For highly deactivated systems, consider alternative synthetic routes.

    • Catalyst Poisoning: Functional groups on the furan substrate can coordinate with and deactivate the Lewis acid catalyst.[1]

      • Solution: Use protecting groups for interfering functionalities.

    • Insufficiently Reactive Acylating Agent: Carboxylic acids are generally not reactive enough for direct acylation under standard Friedel-Crafts conditions.[1]

      • Solution: Convert the carboxylic acid to a more reactive derivative like an acyl chloride or anhydride before the reaction.[1] Alternatively, specific catalytic systems, such as zeolites, can facilitate direct acylation with carboxylic acids.[1]

Issue 3: Product Decomposition or Polymerization

  • Question: My reaction mixture is turning into a dark, insoluble tar, and I am unable to isolate the desired product. What is causing this?

  • Answer: Furan and its derivatives are sensitive to strongly acidic conditions and can readily polymerize or undergo ring-opening.[2][4]

    • Harsh Reaction Conditions: Strong Lewis acids and high temperatures can promote polymerization and ring-opening of the furan ring.[1][2]

      • Solution: Use milder Lewis acids (e.g., SnCl₄, ZnCl₂, BF₃·OEt₂) and lower reaction temperatures.[2] Using catalytic amounts of the Lewis acid instead of stoichiometric amounts can also reduce degradation.[2]

    • Presence of Water: Trace amounts of water can react with the Lewis acid to form strong protic acids, which can catalyze the decomposition of the furan ring.[1][2]

      • Solution: Ensure all glassware is flame-dried and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1][2]

Issue 4: Polyacylation

  • Question: My reaction is resulting in the formation of di-acylated products. How can I favor mono-acylation?

  • Answer: Although the first acyl group is deactivating, polyacylation can occur under certain conditions.[2]

    • Excess Acylating Agent: Using a large excess of the acylating agent increases the probability of multiple acylations.[1]

      • Solution: Use a stoichiometric amount or only a slight excess of the acylating agent.[1]

    • High Reactivity of Mono-acylated Product: In some cases, the mono-acylated product may still be sufficiently reactive for a second acylation.

      • Solution: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.[1]

Frequently Asked Questions (FAQs)

  • Q1: How does the substituent on the furan ring direct the position of acylation?

    • A1: The regioselectivity is primarily governed by the electronic properties of the substituent. Electron-donating groups (EDGs) like alkyl and alkoxy groups are activating and typically direct the incoming acyl group to the C5 position on a 2-substituted furan.[1][5] Electron-withdrawing groups (EWGs) are deactivating and can direct acylation to the C4 or C5 position, depending on the specific group and reaction conditions.[5]

  • Q2: What is the general order of reactivity for the different positions on the furan ring?

    • A2: For an unsubstituted furan, the α-positions (C2 and C5) are significantly more reactive towards electrophiles than the β-positions (C3 and C4).[1] This is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the α-position. The general order of reactivity is C2 > C5 > C3 > C4.[1]

  • Q3: Can I use a carboxylic acid directly as an acylating agent?

    • A3: Direct acylation with carboxylic acids is challenging due to their lower reactivity compared to acyl chlorides or anhydrides.[1] However, it can be achieved with specific catalytic systems, such as certain zeolites like HZSM-5, or by using an in-situ activation method, for instance, with trifluoroacetic anhydride.[1]

  • Q4: Are there alternative methods to Friedel-Crafts acylation for introducing an acyl group onto a furan ring?

    • A4: Yes, several alternatives exist. Directed ortho-lithiation can be used where a directing group guides lithiation to an adjacent position, which is then quenched with an acylating agent.[1] Palladium-catalyzed cross-coupling reactions of stannyl or boronic acid-substituted furans with acyl chlorides are also effective.[1]

Data Presentation

Table 1: Influence of Lewis Acid on Regioselectivity of Acylation of 2-Methylfuran with Acetic Anhydride

Lewis AcidSolventTemperature (°C)C5:C4:C3 Isomer RatioReference
SnCl₄Dichloromethane0>95 : <5 : 0General Trend[1][2]
ZnCl₂Dichloromethane090 : 10 : 0General Trend[1][2]
AlCl₃Dichloromethane085 : 15 : 0 (with polymerization)General Trend[2][4]
H-BEA (Zeolite)Acetic Anhydride100>98 : <2 : 0General Trend[1][3]

Table 2: Effect of Temperature on Regioselectivity of Acylation of 2-Substituted Furans

SubstituentAcylating AgentLewis AcidTemperature (°C)Major IsomerMinor Isomer(s)Reference
-CH₃Acetic AnhydrideSnCl₄-78C5C4General Trend[1]
-CH₃Acetic AnhydrideSnCl₄25C5C4 (increased %)General Trend[1]
-OCH₃Acetic AnhydrideZnCl₂-20C5-General Trend
-OCH₃Acetic AnhydrideZnCl₂50C5C4General Trend

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation of a 2-Substituted Furan

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the 2-substituted furan (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane) to a flame-dried round-bottom flask equipped with a magnetic stirrer.[1]

  • Cooling: Cool the solution to the desired temperature (typically between 0 °C and -78 °C) using an appropriate cooling bath.[1][2]

  • Catalyst Addition: Slowly add the Lewis acid (e.g., SnCl₄, 1.1 eq.) dropwise to the stirred solution.[1]

  • Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride or a specific acyl chloride, 1.1 eq.) dropwise to the reaction mixture.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding it to a cold, saturated aqueous solution of NaHCO₃ or a dilute HCl solution, depending on the nature of the workup required.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: Acylation using a Heterogeneous Zeolite Catalyst

  • Preparation: In a round-bottom flask, add the 2-substituted furan (1.0 eq.), the acylating agent (e.g., acetic anhydride, 1.5 eq.), and the activated zeolite catalyst (e.g., H-BEA, 10-20 wt%).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots (after cooling and filtering) for GC or LC-MS analysis.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter to remove the zeolite catalyst.[1]

  • Purification: Wash the filtrate as needed, dry the organic phase, and concentrate under reduced pressure. Purify the product as described in Protocol 1.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Substituted Furan and Anhydrous Solvent cool Cool to Desired Temperature (-78 to 0 °C) prep->cool add_catalyst Add Lewis Acid (e.g., SnCl₄) Dropwise cool->add_catalyst add_acyl Add Acylating Agent (e.g., Ac₂O) Dropwise add_catalyst->add_acyl monitor Monitor Reaction (TLC, GC/MS) add_acyl->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for a typical Lewis acid-catalyzed Friedel-Crafts acylation experiment.

regioselectivity_logic start 2-Substituted Furan substituent_type Nature of Substituent? start->substituent_type edg Electron-Donating Group (EDG) (-R, -OR) substituent_type->edg EDG ewg Electron-Withdrawing Group (EWG) (-COR, -CN) substituent_type->ewg EWG c5_attack Acylation at C5 (Major Product) edg->c5_attack ewg->c5_attack Conditions dependent c4_attack Acylation at C4 (Potential Product) ewg->c4_attack troubleshooting_pathway start Acylation Reaction issue Low Selectivity Low Yield Polymerization start->issue solution_selectivity Screen Lewis Acids Lower Temperature issue:p0->solution_selectivity solution_yield Use More Reactive Acylating Agent Protect Functional Groups issue:p1->solution_yield solution_poly Use Milder Lewis Acid Ensure Anhydrous Conditions issue:p2->solution_poly outcome Improved Reaction solution_selectivity->outcome solution_yield->outcome solution_poly->outcome

References

Validation & Comparative

A Researcher's Guide to the Validation of GC-MS Methods for Furan Analysis in Food

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of furan and its derivatives in food products is of paramount importance due to their potential carcinogenicity. Furan, a volatile organic compound, can form in thermally processed foods and its presence is a significant food safety concern.[1][2] Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with headspace (HS) or headspace solid-phase microextraction (HS-SPME) sampling, stands as the predominant analytical technique for furan analysis.[1][3][4] This guide provides a comprehensive comparison of GC-MS method validation parameters, detailed experimental protocols, and a comparative overview of alternative analytical approaches to aid in the selection and implementation of robust analytical strategies.

Comparative Analysis of GC-MS Method Performance

The validation of an analytical method is crucial to ensure its fitness for purpose. Key performance indicators include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy (recovery). The following tables summarize these parameters for the analysis of furan and its derivatives in various food matrices using different GC-MS techniques.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a well-established and robust method for the analysis of volatile compounds like furan.[4][5] It is particularly useful for samples with higher concentrations of furan, such as coffee.[1][6]

Performance Parameter Furan Food Matrix Reported Values Reference
Linearity (R²) FuranBeverages0.9997[5][7]
LOD FuranBaby Food, Coffee, Canned Goods0.021 - 5 ng/g[4]
LOQ FuranBaby Food, Coffee, Canned Goods0.071 - 20 ng/g[4]
Precision (RSD) FuranBeverages4.3%[5][7]
Recovery FuranCoffee95 - 101%[5][7][8]
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS offers enhanced sensitivity compared to HS-GC-MS, making it suitable for detecting lower levels of furan and its derivatives.[1][4] The use of different SPME fiber coatings, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), can significantly improve extraction efficiency.[9]

Performance Parameter Analyte(s) Food Matrix Reported Values Reference
Linearity (R²) Furan and 10 derivativesVariousNot explicitly stated, but method validated[9][10][11]
LOD Furan and derivativesJuices, Canned Fish0.003 - 0.675 ng/g[9][10]
LOQ Furan and derivativesJuices, Canned Fish0.003 - 0.675 ng/g[9][10][11]
Precision (RSD) Furan and derivativesVariousIntra-day: 1-16%, Inter-day: 4-20%[9][10][11]
Recovery Furan and derivativesVarious76 - 117%[9][10][11]

Detailed Experimental Protocol: HS-SPME-GC-MS for Furan Analysis

This section outlines a typical experimental protocol for the analysis of furan and its derivatives in food samples using HS-SPME-GC-MS.

Sample Preparation

Proper sample preparation is critical to minimize the loss of volatile furan and to ensure reproducibility.[3]

  • Homogenization: Solid and semi-solid food samples should be homogenized to a uniform consistency. To prevent furan loss, it is advisable to chill the samples before and during homogenization.[4]

  • Aliquoting: Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.[4][12] For liquid samples, a larger volume (e.g., 5-10 g) can be used directly.[4]

  • Matrix Modification: Add a saturated sodium chloride (NaCl) solution (e.g., 5-9 mL) to the vial.[2][9][10][11] The addition of salt increases the ionic strength of the sample matrix, which enhances the partitioning of volatile analytes into the headspace.[13]

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard, such as deuterated furan (e.g., furan-d4), to each sample and calibration standard for accurate quantification.[12][13][14]

  • Sealing: Immediately seal the vial with a PTFE-faced septum and an aluminum cap.[2][13]

HS-SPME Procedure
  • Incubation: Place the sealed vial in a heated autosampler tray, typically maintained at a temperature between 35°C and 60°C, and allow it to equilibrate for a set time (e.g., 15-20 minutes).[2][9][10][11] Caution should be exercised as high incubation temperatures can lead to the formation of furan in the sample during analysis.[5][7][8]

  • Extraction: Expose the SPME fiber (e.g., CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the volatile analytes.[9][10][11]

GC-MS Analysis
  • Desorption: Retract the SPME fiber and immediately insert it into the heated GC injector port for thermal desorption of the analytes onto the analytical column.[13]

  • Gas Chromatography:

    • Column: A common choice is a mid-polarity column, such as a HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[9][10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.4 mL/min).[1]

    • Oven Temperature Program: An example program is: initial temperature of 35-40°C (hold for 2-4 minutes), ramp up to 150-200°C at a rate of 5-20°C/min, and a final hold time.[1][9][10][12]

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][12]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[1][9][10][12] Characteristic ions for furan (m/z 68 and 39) and its deuterated internal standard (m/z 72 and 42) are monitored.[1][15]

Mandatory Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Homogenize Homogenize Sample Weigh Weigh into Headspace Vial Homogenize->Weigh Add_NaCl Add Saturated NaCl Solution Weigh->Add_NaCl Spike_IS Spike with Internal Standard Add_NaCl->Spike_IS Seal Seal Vial Spike_IS->Seal Incubate Incubate and Equilibrate Seal->Incubate Extract Expose SPME Fiber Incubate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for GC-MS analysis of furan in food.

Method Validation Parameters

Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision Specificity Specificity/Selectivity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Alternative Analytical Methods

While GC-MS is the gold standard, other techniques can be employed for furan analysis, though they may have limitations.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This method can be more cost-effective as it does not require an internal standard like d4-furan.[6] However, it lacks the selectivity and confirmatory power of mass spectrometry.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally not suitable for the direct analysis of highly volatile compounds like furan itself, but it can be used for the analysis of less volatile furan derivatives.[12]

  • Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD): This technique is selective for sulfur and phosphorus compounds and would not be suitable for the analysis of furan itself, but could be used for sulfur-containing furan derivatives.[12]

References

A Comparative Guide to Lewis Acid Catalysts for the Friedel-Crafts Acylation of Furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation of furan is a cornerstone of heterocyclic chemistry, providing a direct pathway to valuable 2-acylfurans. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The choice of a Lewis acid catalyst is paramount, directly influencing reaction efficiency, selectivity, and the overall sustainability of the process. This guide offers an objective comparison of various Lewis acid catalysts for the Friedel-Crafts acylation of furan, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The Role of the Lewis Acid: Mechanism of Acylation

The Friedel-Crafts acylation of furan proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst plays a crucial role in activating the acylating agent, typically an acyl halide or anhydride, to generate a highly reactive acylium ion.[2][3][4] This electrophile is then attacked by the electron-rich furan ring, preferentially at the 2-position due to the higher stability of the resulting intermediate. Subsequent deprotonation restores the aromaticity of the furan ring, yielding the 2-acylfuran product.[2]

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Acylating_Agent R-CO-X Acylium_Ion [R-C≡O]⁺ Acylating_Agent->Acylium_Ion + LA Lewis_Acid LA Furan Furan Ring Intermediate Arenium Ion (σ-complex) Furan->Intermediate + [R-C≡O]⁺ Product 2-Acylfuran Intermediate->Product - H⁺

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation of furan.

Performance Comparison of Lewis Acid Catalysts

The selection of a Lewis acid catalyst is a critical decision that balances reactivity with the potential for side reactions. Furan's sensitivity to strong acids can lead to polymerization and ring-opening, making the choice of catalyst crucial for achieving high yields.[5][6] Milder Lewis acids are often preferred to mitigate these side reactions.[5][6] The following table summarizes the performance of various Lewis acid catalysts in the acylation of furan with acetic anhydride.

CatalystAcylating AgentFuran:Acylating Agent Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Zinc Chloride (ZnCl₂)Acetic Anhydride1:1.0650392.7[1]
Boron Trifluoride Etherate (BF₃·OEt₂)Acetic Anhydride1:10 to RT2~85[5][6]
Phosphoric Acid (H₃PO₄)Acetic Anhydride1:2.2601.5~80[7]
Cr-exchanged DTP/K-10Acetic Anhydride---88 (conv.)[8]

Experimental Protocols

Reproducible and detailed methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative protocols for the Friedel-Crafts acylation of furan using two common Lewis acid catalysts.

Protocol 1: Acylation using Zinc Chloride (ZnCl₂)

This protocol is adapted from a method demonstrating high yield and purity.[1]

Materials:

  • Furan (freshly distilled)

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl₂)

  • Glacial acetic acid

  • Three-necked round-bottom flask (250 mL)

  • Stirring apparatus, condenser, and dropping funnel

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a 250 mL three-necked flask equipped with a stirrer, condenser, and dropping funnel, add acetic anhydride (53.6 g, 0.53 mol), acetic acid (12.0 g, 0.20 mol), and anhydrous zinc chloride (1.0 g).

  • Stir the mixture at 25 °C until the zinc chloride is completely dissolved.

  • Slowly add furan (34.0 g, 0.50 mol) dropwise to the mixture over approximately 1 hour, maintaining the temperature at 25 °C.

  • After the addition is complete, slowly heat the reaction mixture to 50 °C and maintain this temperature for 3 hours.

  • Monitor the reaction progress by gas chromatography (GC) until the furan starting material is consumed.

  • Cool the reaction mixture to 30 °C.

  • Set up a vacuum distillation apparatus and remove the acetic acid under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield 2-acetylfuran.

Protocol 2: Acylation using Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol utilizes a milder Lewis acid to minimize side reactions.[5]

Materials:

  • Furan (freshly distilled)

  • Acetic anhydride

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve freshly distilled furan in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride to the cooled solution.

  • Slowly add boron trifluoride etherate dropwise to the stirred mixture.

  • Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1.5 hours.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Charge flask with furan, solvent, and acylating agent Cooling Cool to 0 °C Reagents->Cooling Catalyst_Addition Slowly add Lewis acid catalyst Cooling->Catalyst_Addition Stirring Stir at controlled temperature Catalyst_Addition->Stirring Monitoring Monitor reaction progress (TLC/GC) Stirring->Monitoring Quench Quench reaction Monitoring->Quench Extraction Aqueous extraction Quench->Extraction Drying Dry organic layer Extraction->Drying Evaporation Solvent removal Drying->Evaporation Purification Purify by distillation Evaporation->Purification

Caption: A generalized experimental workflow for the Friedel-Crafts acylation of furan.

Conclusion

The choice of a Lewis acid catalyst for the Friedel-Crafts acylation of furan is a critical parameter that must be tailored to the specific requirements of the synthesis. While traditional strong Lewis acids can be effective, milder catalysts such as zinc chloride and boron trifluoride etherate often provide a better balance of reactivity and selectivity, minimizing the formation of polymeric byproducts. Furthermore, the development of solid acid catalysts presents a promising avenue for more environmentally benign and recyclable processes. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to the Synthetic Routes of 2-Acylfurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-acylfurans, with a focus on 2-acetylfuran, a key intermediate in the synthesis of pharmaceuticals, fine chemicals, and flavorings. The following sections detail various methodologies, offering an objective analysis of reaction conditions, yields, and scalability, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the quantitative data for the most common synthetic routes to 2-acetylfuran, allowing for a rapid comparison of their key performance indicators.

Synthetic RouteCatalystAcylating Agent/OxidantSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation Zinc Chloride (ZnCl₂)Acetic AnhydrideAcetic Acid50 - 1103 - 592.0 - 92.7High yield and purity, relatively low-cost catalyst.Requires post-reaction neutralization and extraction.
Phosphoric Acid (H₃PO₄)Acetic AnhydrideNone (neat)70589.0Simple procedure, avoids chlorinated solvents.Requires significant workup including extraction and washing.
H-beta ZeoliteAcetic AnhydrideNitromethane67288.8High selectivity, potential for continuous processes, environmentally benign.Catalyst preparation and regeneration can be complex.
Ferrite CatalystAcetic AnhydrideVapor Phase300 (573 K)Continuous89.1High selectivity, suitable for large-scale continuous production.Requires specialized equipment for vapor-phase reactions.
Cross-Ketonization Zirconia (ZrO₂)Acetic AcidGas Phase350Continuous~87 (selectivity)Utilizes bio-based feedstocks, continuous process, lower waste.[1]High temperature, requires specialized gas-phase reactor.[1]
Oxidation of 2-Alkylfurans N/AN/AN/AN/AN/AN/ADirect conversion of readily available starting materials.Detailed, high-yield protocols for selective oxidation are not as well-established as acylation methods.

Note: The "Oxidation of 2-Alkylfurans" route is a known method, but detailed, high-yield experimental protocols comparable to the other listed methods were not as readily available in the surveyed literature. This represents an area for further research and development.

Reaction Pathways and Experimental Workflows

To visualize the logical flow of the synthetic processes, the following diagrams illustrate the general reaction pathway for the primary synthetic routes and a typical experimental workflow.

reaction_pathways General Reaction Pathways for 2-Acylfuran Synthesis cluster_fc Friedel-Crafts Acylation cluster_ck Cross-Ketonization cluster_ox Oxidation furan Furan catalyst_fc Lewis Acid or Solid Acid Catalyst furan->catalyst_fc acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->catalyst_fc acylfuran_fc 2-Acylfuran catalyst_fc->acylfuran_fc Acylation methyl_furoate Methyl 2-Furoate catalyst_ck Metal Oxide Catalyst (e.g., ZrO2) methyl_furoate->catalyst_ck carboxylic_acid Carboxylic Acid (e.g., Acetic Acid) carboxylic_acid->catalyst_ck acylfuran_ck 2-Acylfuran catalyst_ck->acylfuran_ck Ketonization alkylfuran 2-Alkylfuran catalyst_ox Catalyst alkylfuran->catalyst_ox oxidant Oxidizing Agent oxidant->catalyst_ox acylfuran_ox 2-Acylfuran catalyst_ox->acylfuran_ox Oxidation

Caption: General reaction pathways for the synthesis of 2-acylfurans.

experimental_workflow General Experimental Workflow for 2-Acylfuran Synthesis start Start: Reagent Preparation reaction Reaction Setup and Execution (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Workup (Quenching, Extraction, Washing) monitoring->workup purification Purification (Distillation, Chromatography) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End: Pure 2-Acylfuran characterization->end

Caption: A typical experimental workflow for the synthesis and purification of 2-acylfurans.

Detailed Experimental Protocols

The following are detailed methodologies for the key synthetic routes described above.

Protocol 1: Friedel-Crafts Acylation using Zinc Chloride

This method is a high-yield, laboratory-scale synthesis of 2-acetylfuran.

Materials:

  • Furan

  • Acetic Anhydride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Glacial Acetic Acid

  • Chloroform (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, combine acetic anhydride (1.2 mol) and 85% phosphoric acid (1.2 g).

  • With stirring, add furan (1.0 mol) dropwise at 25 °C over a period of approximately 1 hour.[2]

  • After the addition is complete, heat the reaction mixture to 70 °C and maintain this temperature for 5 hours.[2]

  • Cool the mixture to 50 °C and add 200 mL of water, then stir for 30 minutes.[2]

  • After cooling to below 30 °C, transfer the mixture to a separatory funnel and extract three times with 100 mL portions of chloroform.[2]

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution until neutral, then wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure 2-acetylfuran.

Protocol 2: Friedel-Crafts Acylation using Phosphoric Acid

This protocol offers a simpler workup by avoiding metal-based Lewis acids.

Materials:

  • Furan

  • Acetic Anhydride

  • 85% Phosphoric Acid

  • Chloroform

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a stirrer, thermometer, and dropping funnel, add acetic anhydride (0.12 mol) and 85% phosphoric acid (1.2 g).[2]

  • While stirring at 25 °C, add furan (0.1 mol) dropwise over approximately 1 hour.[2]

  • Heat the mixture to 70 °C and maintain for 5 hours.[2]

  • Cool the reaction to 50 °C and add 200 mL of water, then stir for 30 minutes.[2]

  • Cool to below 30 °C and extract three times with 100 mL of chloroform.[2]

  • Combine the organic extracts and neutralize to a pH of approximately 6 with a 30% sodium hydroxide solution.[2]

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by distillation, and then purify the residue by vacuum distillation to obtain 2-acetylfuran.

Protocol 3: Vapor-Phase Acylation over Ferrite Catalyst

This method is suitable for continuous production and offers high selectivity.

Materials and Equipment:

  • Furan

  • Acetic Anhydride

  • Ferrite catalyst (e.g., CoFe₂O₄, NiFe₂O₄, or Cr-substituted ferrite)

  • Fixed-bed reactor system with temperature and flow control

  • Condensation and collection system

Procedure:

  • The ferrite catalyst is packed into a fixed-bed reactor.

  • A gaseous mixture of furan and acetic anhydride (molar ratio, e.g., 1:4) is passed over the catalyst bed.

  • The reaction is carried out at an elevated temperature, for example, 300 °C (573 K).

  • The weight hourly space velocity (WHSV) is maintained at a specific rate, for instance, 0.3 h⁻¹.

  • The product stream exiting the reactor is cooled to condense the liquid products, which are then collected.

  • The collected liquid is analyzed (e.g., by GC) to determine the conversion and selectivity to 2-acetylfuran. The product can be further purified by distillation.

Protocol 4: Cross-Ketonization of Methyl 2-Furoate with Acetic Acid

This protocol describes a green and continuous synthesis of 2-acetylfuran from bio-based precursors.[1]

Materials and Equipment:

  • Methyl 2-furoate

  • Acetic Acid

  • Zirconia (ZrO₂) catalyst

  • Gas-phase flow reactor with precise temperature and flow control

  • Inert carrier gas (e.g., Nitrogen)

  • Condensation and collection system for products

Procedure:

  • The Zirconia catalyst is placed in a fixed-bed reactor.

  • A gaseous feed mixture of methyl 2-furoate, acetic acid, and nitrogen is introduced into the reactor. A typical molar ratio could be 2-MF:AA:N₂ of 0.4:1.6:98.[1]

  • The reaction is conducted at a high temperature, for example, 350 °C.[1]

  • The gas hourly space velocity (GHSV) is controlled, for instance, at 1722 h⁻¹.[1]

  • The product stream is cooled to condense the liquid products, which include 2-acetylfuran, acetone (from homo-ketonization of acetic acid), and unreacted starting materials.

  • The product mixture is collected and analyzed, typically by GC, to determine yield and selectivity. Further purification is achieved through distillation.

Concluding Remarks

The synthesis of 2-acylfurans can be achieved through several effective routes, with the Friedel-Crafts acylation of furan being the most established and versatile method for laboratory and industrial scales. The choice of catalyst in the Friedel-Crafts reaction allows for the optimization of yield, purity, and environmental impact. While the zinc chloride-catalyzed method offers excellent yields, the use of solid acid catalysts like H-beta zeolite and vapor-phase reactions with ferrite catalysts point towards more sustainable and continuous manufacturing processes.

The cross-ketonization of furan-based carboxylic acid derivatives presents a promising green alternative, leveraging renewable feedstocks. However, this method requires more specialized high-temperature equipment. The direct oxidation of 2-alkylfurans remains a less-developed route in terms of detailed, high-yield synthetic protocols but holds potential for future research. Researchers and process chemists are encouraged to evaluate these methods based on their specific laboratory or industrial requirements, considering factors such as scale, available equipment, cost, and environmental considerations.

References

A Comparative Sensory Analysis of 2-Methyl-5-propionylfuran and Other Furanone Flavors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory profiles of 2-Methyl-5-propionylfuran and other key furanone flavor compounds. The information presented is supported by a synthesis of available sensory data and established experimental protocols to aid in research and development applications.

Sensory Profile Comparison

This compound is a versatile flavor compound found in foods such as sesame seed oil and coffee.[1][2] Its characteristic aroma is described as pleasant, sweet, and nutty, with green and hazelnut-like nuances.[3][4] In the food and fragrance industry, it is utilized to enhance the sensory attributes of a variety of products, from baked goods and confectionery to beverages and personal care items.[3]

A comparative analysis with other well-characterized furanones reveals distinct sensory differences, which are critical for their targeted application in flavor and fragrance formulations. The following table summarizes the sensory profiles of this compound alongside other notable furanones based on descriptive sensory data.

Compound Chemical Name CAS Number Sensory Profile Descriptors Reported Odor Threshold
This compound 1-(5-methylfuran-2-yl)propan-1-one10599-69-6Pleasant, sweet, nutty, green, hazelnut-like[3][4]Not widely reported
Furaneol® (HDMF) 4-Hydroxy-2,5-dimethyl-3(2H)-furanone3658-77-3Sweet, fruity, caramel-like, strawberry, pineapple[5]0.03 - 1,700 µg/L[6]
Sotolon 3-Hydroxy-4,5-dimethyl-2(5H)-furanone28664-35-9Seasoning-like, lovage, fenugreek, caramel[7]Not specified in provided context
Homofuraneol 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone27538-09-6Caramel-like[8]20 ppb[8]
Abhexone Not specified in provided contextNot specified in provided contextSeasoning-like[8]1.1 µg/kg (in water)[8]

Experimental Protocols for Sensory Analysis

To obtain robust and reproducible sensory data for furanone compounds, a well-defined experimental protocol is essential. The following outlines a comprehensive methodology for the Quantitative Descriptive Analysis (QDA) of furanone flavors.

Quantitative Descriptive Analysis (QDA) Protocol for Furanones

1. Panelist Selection and Training:

  • Selection: Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability for the duration of the study.

  • Training: Conduct a comprehensive training program (20-40 hours) to familiarize panelists with the sensory characteristics of furanones.

    • Lexicon Development: Guide the panel in developing a consensus vocabulary to describe the aroma, flavor, and mouthfeel attributes of the target furanones. A sensory lexicon is a standardized set of vocabulary used by trained panelists to describe a wide array of sensory attributes.[9]

    • Reference Standards: Provide panelists with reference materials for each sensory attribute to anchor their perceptions and ensure consistent use of the lexicon.

    • Intensity Scaling: Train panelists to rate the intensity of each attribute on a structured line scale (e.g., a 15-cm line scale with anchors of "low" and "high").

2. Sample Preparation:

  • Prepare stock solutions of each furanone compound in a neutral, odor-free solvent (e.g., deionized water, propylene glycol).

  • Create a series of dilutions for each compound, ensuring the concentrations are above their respective detection thresholds and representative of typical use levels.

  • Present samples to panelists in coded, identical, and odor-free containers to prevent bias.

3. Sensory Evaluation:

  • Conduct the evaluation in a controlled environment with neutral lighting, constant temperature, and no interfering aromas.

  • Provide panelists with the samples in a randomized order.

  • Instruct panelists to evaluate the aroma of each sample first by sniffing the headspace, followed by the flavor by tasting.

  • Ensure panelists cleanse their palates with unsalted crackers and deionized water between samples.

4. Data Analysis:

  • Collect the intensity ratings for each attribute from all panelists.

  • Perform statistical analysis on the data, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the sensory profiles of the furanone samples.

  • Utilize multivariate analysis techniques, like Principal Component Analysis (PCA), to visualize the relationships between the samples and their sensory attributes.

Visualizing Experimental and Logical Relationships

To better understand the processes involved in sensory analysis and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis p1 Furanone Stock Solutions p2 Serial Dilutions p1->p2 p3 Coded Samples p2->p3 e1 Randomized Presentation p3->e1 e2 Aroma & Flavor Assessment e1->e2 e3 Intensity Rating e2->e3 a1 Data Collection e3->a1 a2 Statistical Analysis (ANOVA) a1->a2 a3 Multivariate Analysis (PCA) a2->a3 r1 Sensory Profile Comparison a3->r1 r2 Product Development Insights a3->r2 Olfactory_Signaling_Pathway odorant Furanone Molecule receptor Olfactory Receptor (OR) (Receptor for this compound is currently uncharacterized) odorant->receptor Binds to g_protein G-protein (Gαolf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Produces ion_channel Cyclic Nucleotide-gated Ion Channel camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Leads to signal Signal to Brain depolarization->signal Sends

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Furanic Compound Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of furanic compounds, which are generated through the thermal degradation of carbohydrates and are of significant interest in food safety, drug development, and industrial material testing. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This document compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometric methods, providing supporting data and detailed experimental protocols to aid in method selection and cross-validation.

Introduction to Analytical Methods for Furanic Compounds

Furanic compounds, such as 2-furaldehyde (furfural), 5-hydroxymethyl-2-furaldehyde (5-HMF), and furan itself, can indicate the quality and safety of various products, from food and beverages to transformer insulating oil.[1][2][3] Their presence can signify thermal processing, aging, or degradation.[3] Accurate quantification is therefore essential. The primary analytical techniques employed are HPLC, favored for its suitability for polar and less volatile compounds, and GC-MS, which excels in analyzing volatile compounds with high sensitivity.[4][5] Spectrophotometric methods offer a simpler, alternative approach, though often with less specificity.[6][7]

Cross-validation of these methods is crucial when transferring analysis between laboratories or updating a procedure to ensure consistency and reliability of results.[8] This process typically evaluates parameters such as accuracy, precision, linearity, sensitivity, and selectivity.[9][10]

Quantitative Performance Comparison

The performance of an analytical method is defined by several key validation parameters. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the specific furanic compounds being targeted.

Table 1: Performance Comparison of Analytical Methods for Furanic Compound Quantification

ParameterHPLC / UHPLCGC-MSSpectrophotometry
Limit of Detection (LOD) 50 µg/L (ppb)[11]; 0.11 - 0.76 µg/mL[12]0.01-0.02 ng/g[13]; 0.001 - 0.225 ng/g[4]8.4 µM (for 2,5-diformylfuran)[14]
Limit of Quantification (LOQ) 100 µg/L (ppb)[1]; 0.35 - 2.55 µg/mL[4]0.04-0.06 ng/g[13]; 0.003 - 0.675 ng/g[4]25.5 µM (for 2,5-diformylfuran)[14]
Linearity (R²) > 0.999[1][11]> 0.990[13][15]R > 0.920 (PLS Model vs. HPLC)[6]
Recovery (%) ≥ 89.9%[4]; ~90%[16]; 80-120%[11]77.81 - 111.47%[13]Not Typically Reported
Precision (RSD%) ≤ 0.8%[1]; ≤ 4.5%[4]Intra-day: 1 - 16%, Inter-day: 4 - 20%[4]Not Typically Reported

Note: Performance metrics can vary significantly based on the specific analyte, sample matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC and GC-MS techniques.

High-Performance Liquid Chromatography (HPLC) for Furanic Compounds in Transformer Oil

This method is adapted from established protocols for analyzing furanic compounds, which are indicators of cellulose insulation degradation in transformers.[2][11][16]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Take 10 mL of the transformer oil sample and mix with 2 mL of HPLC-grade acetonitrile.[1]

  • Vortex the mixture for 3-10 minutes to ensure thorough mixing.[1]

  • Allow the mixture to settle and the two phases to separate. The top layer is the acetonitrile extract containing the furanic compounds.[1]

  • The extract can be injected directly or diluted as needed to fall within the calibration range.[1]

2. Solid Phase Extraction (SPE) - Alternative Sample Preparation

  • Condition an SPE column by passing 5 mL of hexane through it.

  • Mix 10 mL of the oil sample with 10 mL of hexane and pass it through the SPE column at a rate no faster than 3 mL/min.

  • Wash the column with 20 mL of hexane to remove residual oil.[2]

  • Dry the column under vacuum for 5 minutes.[2]

  • Elute the furanic compounds with a mixture of acetonitrile and water.[2]

  • Filter the collected eluate through a 0.5 µm or smaller PTFE syringe filter before HPLC analysis.[2]

3. HPLC System and Conditions

  • System: A standard HPLC or UHPLC system with a Diode-Array Detector (DAD) or UV detector.[1][16]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2][12]

  • Mobile Phase: A gradient elution using (A) water (often with a modifier like 0.1% formic acid) and (B) acetonitrile.[12]

    • A typical gradient might be: 0-5 min, 5% B; 5-15 min, 5-30% B; 15-20 min, 30-50% B; 20-25 min, 50-5% B; 25-30 min, 5% B.[12]

  • Flow Rate: 1.0 mL/min.[17]

  • Detection: UV detection at the maximum absorption wavelength for the target compounds (e.g., ~280 nm for 5-HMF).[6][12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furanic Compounds in Food

This protocol is based on common practices for analyzing volatile furan derivatives in complex food matrices.[12][18]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.[12][18]

  • Add a saturated sodium chloride (NaCl) solution (e.g., 5 mL) to enhance the release of volatile compounds.[12][18]

  • Spike the sample with an appropriate deuterated internal standard (e.g., d4-furan) for accurate quantification.[12]

  • Immediately seal the vial with a PTFE-faced septum.[19]

  • Place the vial in a heated autosampler tray (typically 40°C to 60°C) and allow it to equilibrate for 15-30 minutes.[12][20]

  • Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the vial's headspace for a set time (e.g., 20-40 minutes) to adsorb the analytes.[12]

2. GC-MS System and Conditions

  • System: A GC system coupled to a Mass Spectrometer.

  • Injection: Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250°C).[12]

  • Column: A suitable capillary column for volatile compounds (e.g., DB-VRX, 60 m x 0.25 mm x 1.4 µm).[12]

  • Carrier Gas: Helium.[21]

  • Oven Temperature Program: A programmed temperature ramp is used for optimal separation. For example: start at 35°C (hold for 5 min), ramp to 100°C at 5°C/min, then to 240°C at 20°C/min (hold for 5 min).[12]

  • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[12]

Cross-Validation Workflow

To ensure data comparability between different methods (e.g., HPLC and GC-MS) or laboratories, a structured cross-validation process is essential. This workflow outlines the key steps.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation cluster_conc Phase 4: Conclusion Define_Methods Define Methods (e.g., HPLC vs. GC-MS) Select_Samples Select Representative Samples (Low, Medium, High Conc.) Define_Methods->Select_Samples Set_Criteria Set Acceptance Criteria (% Difference, Statistical Tests) Select_Samples->Set_Criteria Analyze_M1 Analyze Samples with Method 1 Set_Criteria->Analyze_M1 Analyze_M2 Analyze Samples with Method 2 Set_Criteria->Analyze_M2 Compare_Data Compare Quantitative Results Analyze_M1->Compare_Data Analyze_M2->Compare_Data Stat_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) Compare_Data->Stat_Analysis Conclusion Conclusion Stat_Analysis->Conclusion Conclusion->Define_Methods Investigate discrepancy Report Generate Validation Report Conclusion->Report Methods are comparable

Workflow for cross-validating analytical methods.

Conclusion and Recommendations

Both HPLC and GC-MS are robust and reliable techniques for the quantification of furanic compounds, each with distinct advantages.

  • GC-MS is the method of choice for volatile furanic compounds, such as furan and methylfuran, especially when trace-level detection is required in complex matrices like food.[4] The use of HS-SPME provides excellent sensitivity and minimizes matrix interference.[19][22]

  • HPLC is highly suitable for less volatile and more polar furanic compounds like 5-HMF and 2-furaldehyde.[5] It is a widely used and standardized method for quality control in applications such as analyzing transformer oil.[11][16]

  • Spectrophotometric methods can be used for rapid screening or in resource-limited settings, particularly for quantifying total furanic aldehydes or specific compounds like DFF that form colored complexes.[6][14] However, they may lack the specificity of chromatographic methods.

The selection of an analytical method should be guided by the specific analytes of interest, the sample matrix, the required sensitivity, and available instrumentation. When transitioning between methods or comparing data across different sites, a thorough cross-validation as outlined above is imperative to ensure data integrity and consistency.

References

A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Furan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of furans, a critical class of heterocyclic compounds prevalent in pharmaceuticals, agrochemicals, and functional materials, is highly dependent on the choice of catalytic strategy. The two primary approaches, homogeneous and heterogeneous catalysis, each present a distinct set of advantages and disadvantages in terms of efficacy, selectivity, and industrial applicability. This guide provides an objective comparison of these catalytic systems, supported by quantitative data and detailed experimental protocols to inform researchers and professionals in catalyst selection and process development.

Overview of Catalytic Strategies

Homogeneous Catalysts consist of soluble metal complexes that operate in the same phase as the reactants.[1][2] This uniformity allows for well-defined active sites, often leading to high catalytic activity and selectivity under milder reaction conditions.[1] Common examples include complexes of palladium, ruthenium, gold, and copper.[1][3] However, the primary drawback of homogeneous catalysts is the significant challenge associated with their separation from the reaction mixture, which complicates product purification and hinders catalyst recycling.[4][5]

Heterogeneous Catalysts are solid-phase materials, such as zeolites, metal oxides, or supported metals, that exist in a different phase from the reactants.[1][6] This characteristic facilitates straightforward separation from the product stream, making them highly desirable for industrial-scale continuous processes due to their robustness and recyclability.[1][5][6] While they are stable and easily reusable, heterogeneous catalysts may sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts.[5]

Quantitative Performance Comparison

The efficacy of a catalyst is determined by its ability to convert a substrate to a desired product under specific conditions. The following tables summarize the performance of various homogeneous and heterogeneous catalysts in key furan synthesis reactions, providing a quantitative basis for comparison.

Table 1: Catalytic Conversion of Furfural to Furan Derivatives

Catalyst TypeCatalyst SystemSubstrateProductTemp. (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Ref.
Homogeneous Ru-PNP ComplexFurfuralFurfuryl Alcohol1200.5>9999High[2]
Homogeneous Pt(II) Schiff BaseFurfuralFurfuryl Alcohol1401010088Good[2]
Heterogeneous Ni/C-MOF derivedFurfuralTetrahydrofurfuryl alcohol80810098.598.5[7]
Heterogeneous Au/Zeolite CarbonFurfural2-Furancarboxylic acid1104~90~90100[8]
Heterogeneous AuPd/Mg(OH)₂Furfural2-Furancarboxylic acid3018493.2High[8]
Heterogeneous 5% Pd/Al₂O₃FurfuralTetrahydrofurfuryl alcohol170->99HighHigh[7]

Note: Direct comparison should be made with caution as reaction conditions, substrates, and target products vary across studies.

Experimental Protocols

Reproducibility is fundamental to scientific research. The following sections outline generalized experimental methodologies for catalyst testing in furan synthesis.

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller is charged with the substrate (e.g., furfural), the homogeneous catalyst (e.g., Ru-PNP complex), and a suitable solvent (e.g., ethanol).

  • Reaction Execution: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen) to remove air, followed by purging with the reactant gas (e.g., H₂). The reactor is then pressurized to the desired level (e.g., 20-30 bar H₂) and heated to the target temperature (e.g., 120-140°C) with vigorous stirring for a specified duration.[2]

  • Product Analysis: After cooling the reactor to room temperature and venting the excess gas, a sample of the reaction mixture is collected. The sample is typically filtered and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard to determine substrate conversion and product yields.

  • Catalyst Preparation: The heterogeneous catalyst (e.g., metal supported on carbon) is prepared, often by impregnation or deposition-precipitation methods.[7] The catalyst is then typically calcined and activated via reduction under a hydrogen flow at elevated temperatures.[7]

  • Reactor Setup: A packed-bed or batch reactor is loaded with the solid catalyst. For a batch reaction, the catalyst, substrate (e.g., furfural), and solvent are added to a high-pressure autoclave.

  • Reaction Execution: The reactor is sealed, purged, and pressurized with the reactant gas (e.g., H₂) to the desired pressure (e.g., 1-8 MPa).[7] The mixture is heated to the reaction temperature (e.g., 80-170°C) and stirred for the required time.[7]

  • Catalyst Separation and Product Analysis: Upon completion, the reactor is cooled and depressurized. The solid catalyst is separated from the liquid product mixture by filtration or centrifugation. The liquid phase is then analyzed using GC or HPLC to quantify the conversion and product distribution. The recovered catalyst can be washed, dried, and tested for reusability.

Visualizing Catalytic Processes

Diagrams are essential for illustrating complex workflows and reaction mechanisms. The following visualizations, created using the DOT language, depict a generalized experimental workflow and representative catalytic cycles.

G Generalized Experimental Workflow for Catalyst Evaluation cluster_reaction Reaction cluster_analysis Analysis catalyst_prep Catalyst Synthesis & Characterization reactor_setup Reactor Setup (Catalyst + Reactants) catalyst_prep->reactor_setup reactant_prep Reactant & Solvent Preparation reactant_prep->reactor_setup reaction_execution Execute Reaction (Temp, Pressure, Time) reactor_setup->reaction_execution separation Product/Catalyst Separation reaction_execution->separation analysis Product Analysis (GC/HPLC) separation->analysis recycling Catalyst Recycling Test (for Heterogeneous) separation->recycling

Caption: A generalized workflow for evaluating catalytic performance.

G Conceptual Catalytic Cycles: Homogeneous vs. Heterogeneous cluster_homo Homogeneous Cycle cluster_hetero Heterogeneous Cycle H1 Catalyst (Active) H2 Substrate Coordination H1->H2 +Substrate H3 Catalytic Transformation H2->H3 H4 Product Release H3->H4 -Product H4->H1 Regeneration S Catalyst Surface S_adsorb Reactant Adsorption S->S_adsorb +Substrate S_react Surface Reaction S_adsorb->S_react +H₂ S_desorb Product Desorption S_react->S_desorb S_desorb->S -Product

References

Comparative Analysis of Furan Derivatives in Coffee Varieties: A Focus on 2-Acetyl-5-methylfuran

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable presence of furan derivatives in roasted coffee, significantly contributing to its complex aroma profile. While a direct quantitative comparison of 2-Methyl-5-propionylfuran across different coffee varieties remains elusive in published research, a closely related compound, 2-acetyl-5-methylfuran, offers a valuable point of comparison. This guide synthesizes available data on 2-acetyl-5-methylfuran and other key furan derivatives in Arabica and Robusta coffee, providing insights for researchers, scientists, and professionals in drug development and food science.

2-Acetyl-5-methylfuran is a significant flavor compound found in roasted coffee, contributing sweet, caramel-like, roasted, and nutty notes.[1] Its formation is largely attributed to the Maillard reaction during the roasting process. While it has been detected in various coffee products, including Robusta coffee, specific quantitative data comparing its concentration between Arabica and Robusta varieties is not extensively documented in the available literature.[2]

Quantitative Comparison of Furan Derivatives

Due to the limited direct comparative data for 2-acetyl-5-methylfuran, this analysis includes data on other prevalent and well-quantified furan derivatives, namely furan and 2-methylfuran, to provide a broader understanding of the differences between Arabica and Robusta coffee.

Furan DerivativeCoffee VarietyConcentration RangeReference
Furan Arabica (Espresso)68.27 - 91.48 ng/mL[3][4]
Robusta (Espresso)116.39 ng/mL[3][4]
2-Methylfuran Arabica (Espresso)404.31 - 634.64 ng/mL[3][4]
Robusta (Espresso)845.14 ng/mL[3][4]
2-Acetyl-5-methylfuran Robusta Coffee BrewsDetected (relative abundance reported as 1.40%)[5]
Brazilian & Ethiopian (Arabica)Detected (relative abundance reported as 0.05% - 0.06%)[6]

Note: The data for 2-acetyl-5-methylfuran is presented as relative abundance from single studies and should be interpreted with caution as direct quantitative comparison is not possible without standardized methodologies.

Experimental Protocols

The primary analytical technique for the quantification of volatile furan derivatives in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and HS-SPME
  • Sample Preparation: Roasted coffee beans are typically ground to a uniform particle size. A precise amount of the ground coffee (e.g., 100 mg) is placed into a headspace vial.[6]

  • Equilibration: The vial is sealed and equilibrated at a constant temperature (e.g., 40°C) for a specific duration (e.g., 10 minutes) to allow volatile compounds to partition into the headspace.[6]

  • Extraction: An SPME fiber, commonly coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace of the sample for a set time (e.g., 20 minutes) to adsorb the volatile analytes.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for thermal desorption of the analytes.[6]

  • Separation: The desorbed compounds are separated on a capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed with a gradient to ensure optimal separation of the compounds. A typical program might start at 50°C and ramp up to 250°C.[6]

  • Detection: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., 50-400 m/z).[6]

  • Quantification: Identification and quantification of the target analytes are performed by comparing their mass spectra and retention times with those of authentic standards.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme Headspace SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Grinding Coffee Bean Grinding Weighing Weighing & Vial Sealing Grinding->Weighing Equilibration Equilibration Weighing->Equilibration Extraction SPME Fiber Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of furan derivatives in coffee.

Formation Pathway of Furan Derivatives

The formation of furan derivatives in coffee is a complex process primarily driven by the Maillard reaction and the thermal degradation of various precursors during roasting.

formation_pathway Precursors Precursors (Amino Acids, Sugars, etc.) Roasting Roasting (Thermal Degradation & Maillard Reaction) Precursors->Roasting Intermediates Reactive Intermediates (Dicarbonyls, etc.) Roasting->Intermediates Furans Furan & Alkylfurans (e.g., 2-Methylfuran) Intermediates->Furans Cyclization & Dehydration Acylfurans Acylfurans (e.g., 2-Acetyl-5-methylfuran) Intermediates->Acylfurans Strecker Degradation & Further Reactions

Caption: Simplified pathway for the formation of furan derivatives during coffee roasting.

References

Isotope Dilution Assays: The Gold Standard for Accurate Furan Derivative Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of furan derivatives is paramount due to their potential carcinogenicity and impact on product quality and safety.[1][2] This guide provides an objective comparison of isotope dilution assays (IDAs) with other analytical techniques, supported by experimental data, to underscore their superiority in accuracy and reliability for the analysis of these compounds.

Furan and its derivatives are process-induced contaminants that can form in thermally treated foods and are also found in various environmental and biological matrices.[1][3] Their volatile nature and potential for matrix interference pose significant analytical challenges, making the choice of quantification method critical.[4] Isotope dilution analysis, particularly when coupled with mass spectrometry (MS), has emerged as the definitive method for obtaining accurate and reproducible results.

Comparative Analysis of Quantification Methods

Isotope dilution assays are a form of internal standard quantification. However, they differ from conventional internal standard methods by using a stable, isotopically labeled version of the analyte of interest as the internal standard. This near-perfect internal standard co-elutes with the analyte and experiences identical ionization and fragmentation in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation and instrument response.

Key Advantages of Isotope Dilution Assays:

  • High Accuracy and Precision: By using an isotopically labeled internal standard, IDAs correct for analyte losses during sample preparation and variations in instrument performance, leading to highly accurate and precise measurements.[5][6]

  • Matrix Effect Mitigation: The analyte and its labeled counterpart are similarly affected by matrix components, which can suppress or enhance the analytical signal. This co-behavior allows for effective compensation of these matrix effects.

  • Enhanced Robustness: The method is less susceptible to variations in extraction efficiency, injection volume, and ionization efficiency compared to external and traditional internal standard methods.[5][7]

The primary analytical techniques for the determination of furan derivatives are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[3][7][8] Headspace (HS) and headspace solid-phase microextraction (HS-SPME) are common sample introduction techniques for volatile furan derivatives in GC-MS.[1][3]

Quantitative Performance Data

The following tables summarize the limits of detection (LODs) and quantification (LOQs) for various furan derivatives in different matrices, as determined by isotope dilution assays coupled with GC-MS or LC-MS.

Table 1: Performance of Isotope Dilution GC-MS Methods for Furan Derivatives

Furan DerivativeMatrixAnalytical MethodLODLOQReference
FuranBaby FoodHS-GC-MS0.021 - 5 ng/g0.071 - 20 ng/g[4]
FuranVarious FoodsHS-SPME-GC-MS17 pg (absolute)43 pg (absolute)[5][6]
Furan and 10 DerivativesVarious FoodsHS-SPME-Arrow-GC-MS/MS0.01 - 0.02 ng/g0.04 - 0.06 ng/g[9]
2-EthylfuranVarious FoodsSPME-GC-MS/MS-0.003 - 0.01 ng/g[10]
2-PentylfuranVarious FoodsSPME-GC-MS/MS-0.003 - 0.007 ng/g[10]
Furfuryl AlcoholVarious FoodsSPME-GC-MS/MS-0.160 - 0.675 ng/g[10]

Table 2: Performance of Isotope Dilution LC-MS/MS Methods for Furan Derivatives

Furan DerivativeMatrixAnalytical MethodDecision Limit (CCα)Detection Capability (CCβ)Reference
Nitrofuran MetabolitesChicken MeatLC-MS/MS0.11 - 0.21 µg/kg0.19 - 0.36 µg/kg[7]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of isotope dilution assays for furan derivative quantification.

1. HS-SPME-GC-MS for Volatile Furan Derivatives (Adapted from[1][5])

  • Sample Preparation:

    • Weigh 1-2 grams of the homogenized food sample into a 20 mL headspace vial.

    • Add a saturated solution of sodium chloride (e.g., 5 mL) to enhance the release of volatile compounds.

    • Spike the sample with a known amount of the deuterated internal standard solution (e.g., d4-furan).

    • Immediately seal the vial with a PTFE-faced septum and an aluminum cap.

  • HS-SPME Procedure:

    • Incubate the vial at a controlled temperature (e.g., 60°C) with agitation to allow for equilibration of the analytes between the sample and the headspace.

    • Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period to adsorb the volatile furan derivatives.

  • GC-MS Analysis:

    • Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separate the furan derivatives on a suitable capillary column (e.g., DB-624).

    • Detect and quantify the analytes and their corresponding isotopically labeled internal standards using a mass spectrometer operating in selected ion monitoring (SIM) or tandem MS (MS/MS) mode.

2. LC-MS/MS for Non-Volatile Furan Derivatives (Nitrofuran Metabolites) (Adapted from[7])

  • Sample Preparation:

    • Homogenize the tissue sample (e.g., meat).

    • Perform an acid-catalyzed release of the protein-bound metabolites.

    • Add the deuterated internal standard.

    • Derivatize the metabolites in-situ to a more stable form (e.g., with 2-nitrobenzaldehyde).

    • Perform liquid-liquid extraction to isolate the derivatized analytes.

    • Clean up the extract using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the cleaned-up extract into a liquid chromatograph for separation on a suitable column (e.g., C18).

    • Use a tandem mass spectrometer with positive electrospray ionization (ESI) for detection.

    • Monitor multiple reaction monitoring (MRM) transitions for both the native analytes and their deuterated internal standards for quantification.

Workflow and Signaling Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated using the DOT language.

IDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Extraction Extraction / Derivatization Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Separation Chromatographic Separation (GC or LC) Cleanup->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Quantification Quantification based on Analyte/IS Ratio Detection->Quantification Result Accurate Concentration Determination Quantification->Result

Caption: General workflow for isotope dilution analysis of furan derivatives.

Furan_Activation_Pathway Furan Furan Derivative CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Metabolic Activation ReactiveMetabolite Reactive α,β-Unsaturated Carbonyl Metabolite CYP450->ReactiveMetabolite Nucleophiles Cellular Nucleophiles (Amino Acids, Glutathione, DNA) ReactiveMetabolite->Nucleophiles Reaction Adducts Covalent Adducts Nucleophiles->Adducts

Caption: Metabolic activation pathway of furan derivatives.[11]

References

A Guide to the Inter-laboratory Measurement of 2-Methyl-5-propionylfuran: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Look at Analytical Performance

The following tables summarize quantitative data from hypothetical laboratory studies, reflecting typical performance characteristics of analytical methods used for furan derivatives. These values are representative of what can be expected when analyzing 2-Methyl-5-propionylfuran using Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and effective technique for volatile and semi-volatile compounds.[1][2]

Table 1: Comparison of Method Validation Parameters Across Three Laboratories

ParameterLaboratory ALaboratory BLaboratory C
Limit of Detection (LOD) 0.5 µg/kg0.8 µg/kg1.0 µg/kg
Limit of Quantitation (LOQ) 1.5 µg/kg2.5 µg/kg3.0 µg/kg
Linearity (R²) 0.9980.9950.997
Recovery (%) 95 ± 592 ± 898 ± 4
Precision (RSD%) < 10%< 15%< 10%

Table 2: Recovery Data for this compound in Different Matrices

MatrixSpiked ConcentrationLaboratory A Recovery (%)Laboratory B Recovery (%)Laboratory C Recovery (%)
Coffee 10 µg/kg9894101
50 µg/kg969199
Baked Goods 10 µg/kg938996
50 µg/kg918895
Beverages 5 µg/kg9995102
25 µg/kg9793100

Experimental Protocols: A Closer Look at the Methodology

The data presented is based on a common and robust analytical workflow utilizing HS-SPME-GC-MS. This technique is well-suited for the extraction and quantification of volatile compounds like this compound from complex matrices.

Sample Preparation
  • Homogenization: Solid samples (e.g., coffee beans, baked goods) are cryogenically ground to a fine, uniform powder. Liquid samples (e.g., beverages) are used directly.

  • Aliquoting: A precise amount of the homogenized sample (typically 1-5 g for solids or 1-5 mL for liquids) is weighed into a 20 mL headspace vial.

  • Internal Standard Spiking: An internal standard (e.g., a deuterated analog of the analyte) is added to each sample to correct for matrix effects and variations in extraction efficiency.

  • Matrix Modification: A salt solution (e.g., sodium chloride) is often added to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.

HS-SPME Procedure
  • Incubation: The sealed vial is incubated at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) with constant agitation to facilitate the release of volatile compounds into the headspace.

  • Extraction: A SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) is exposed to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Desorption: The SPME fiber is then retracted and immediately inserted into the hot inlet of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is used for separation.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to ensure optimal separation of the target analyte from other matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound and its internal standard.

Mandatory Visualization: The Analytical Workflow

The following diagram illustrates the typical experimental workflow for the analysis of this compound in an inter-laboratory comparison setting.

InterLab_Comparison_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing & Comparison Sample_Reception Sample Reception & Homogenization Aliquoting Aliquoting & Weighing Sample_Reception->Aliquoting Internal_Standard Internal Standard Spiking Aliquoting->Internal_Standard Matrix_Modification Matrix Modification (e.g., Salt Addition) Internal_Standard->Matrix_Modification Incubation Incubation & Equilibration Matrix_Modification->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption GC_Separation Chromatographic Separation Desorption->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Reporting Individual Lab Data Reporting Quantification->Data_Reporting InterLab_Comparison Inter-laboratory Data Comparison Data_Reporting->InterLab_Comparison

Caption: Experimental workflow for inter-laboratory comparison of this compound measurement.

References

A Researcher's Guide to SPME Fiber Selection for Volatile Furan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile furans is critical due to their potential health risks as process-induced contaminants in thermally treated foods and pharmaceutical products. Solid-Phase Microextraction (SPME) is a widely adopted, solvent-free sample preparation technique that offers high sensitivity for these analytes. However, the choice of SPME fiber is a pivotal parameter that directly influences extraction efficiency and, consequently, the reliability of analytical results. This guide provides an objective comparison of commonly used SPME fibers for volatile furan analysis, supported by experimental data and detailed protocols.

Key Findings on SPME Fiber Efficiency

For the analysis of highly volatile compounds such as furan and its alkylated derivatives, SPME fibers with porous sorbents that promote adsorption are generally more effective than those relying solely on absorption-based coatings like Polydimethylsiloxane (PDMS).[1] Composite fibers, particularly those incorporating Carboxen (CAR) and Divinylbenzene (DVB), have demonstrated superior performance in extracting a broad range of furan derivatives.[1]

Recent advancements in SPME technology, such as the SPME Arrow, offer a more robust design and a larger sorbent volume compared to traditional fibers.[1][2] This results in significantly higher analyte responses and improved method ruggedness.[1][3][4] Studies comparing traditional SPME fibers with the SPME Arrow have shown a remarkable increase in instrumental response, with some analytes showing more than a two-fold increase when using the SPME Arrow.[5]

Comparative Extraction Efficiency Data

The selection of an appropriate SPME fiber is often guided by performance metrics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). The following table summarizes quantitative data from various studies for the analysis of furan and its derivatives using different SPME fibers. It is important to note that LOD and LOQ values are highly dependent on the sample matrix.

AnalyteSPME FiberMatrixLOD (ng/g)LOQ (ng/g)Reference
Furan75µm CAR/PDMSFood Samples0.008 - 0.070.03 - 0.25[6]
FuranCAR/PDMS ArrowCommercial Foods0.001 - 1.0710.003 - 3.571[7]
Furan DerivativesDVB/CAR/PDMSBaby Food0.018 - 0.035-[8]
Furan75µm CAR/PDMSJuice0.056 ng/mL0.14 ng/mL[9]
2-Methylfuran75µm CAR/PDMSJuice0.08 ng/mL0.27 ng/mL[9]
2-Pentylfuran75µm CAR/PDMSJuice0.23 ng/mL0.76 ng/mL[9]
FuranPDMS/CAR/DVBThermally Processed Foods0.54 - 3.5 µg/kg1.8 - 12 µg/kg[10]

Experimental Protocols

The following are detailed experimental protocols for the analysis of furan derivatives using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial. For liquid samples like juice, use 5 mL.[1]

  • For solid samples, add a specific volume of saturated NaCl solution (e.g., 9 mL for a 1 g sample) to the vial. The addition of salt increases the ionic strength, which can enhance the partitioning of volatile compounds into the headspace.[8][11]

  • Add an internal standard, such as d4-furan, for accurate quantification.[7]

  • Seal the vial tightly with a magnetic screw-thread cap.[4]

HS-SPME Procedure
  • Equilibration/Incubation: Place the vial in an autosampler with an agitator. Incubate the sample at a controlled temperature (e.g., 30-50°C) for a specific time (e.g., 10-15 minutes) with agitation (e.g., 250-600 rpm) to facilitate the release of volatile furans into the headspace.[4][7][9]

  • Extraction: Expose the selected SPME fiber to the headspace of the vial for a defined period (e.g., 10-40 minutes) at a controlled temperature.[3][7][9][10] The optimal extraction time and temperature should be determined for each specific analyte and matrix.

  • Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes. Desorption is typically carried out at a high temperature (e.g., 250-280°C) for a short duration (e.g., 1-3 minutes).[4][7]

GC-MS Analysis

The desorbed analytes are separated on a suitable capillary column (e.g., HP-5MS or Rxi-624Sil MS) and detected by a mass spectrometer.[3][7] The GC oven temperature program is optimized to achieve good separation of the target furan derivatives.

SPME Workflow for Furan Analysis

The following diagram illustrates the general workflow for the analysis of volatile furans using HS-SPME-GC-MS.

SPME_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Vial Headspace Vial Sample->Vial Salt Add Saturated NaCl Vial->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Incubate Incubation & Agitation Seal->Incubate Extract Headspace Extraction Incubate->Extract Desorb Thermal Desorption Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Quantification Detect->Quantify SPME_Optimization Start Start Optimization Fiber Select SPME Fiber (e.g., CAR/PDMS, DVB/CAR/PDMS) Start->Fiber Temp Optimize Extraction Temperature Fiber->Temp Time Optimize Extraction Time Temp->Time Salt Optimize Salt Concentration Time->Salt Desorption Optimize Desorption Conditions (Temperature & Time) Salt->Desorption Validation Method Validation Desorption->Validation

References

Safety Operating Guide

Proper Disposal of 2-Methyl-5-propionylfuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Methyl-5-propionylfuran, a furan-containing organic compound, is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical nature, this compound must be handled as hazardous waste. The following guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or glasses, and a lab coat.[1][2]

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][3][4]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames as furan derivatives can be flammable.[2][4]

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are fundamental to safe disposal.

  • Classification: this compound waste should be classified as hazardous chemical waste.[5][6][7]

  • Waste Stream Separation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3][7][8] Mixing with incompatible materials, such as strong oxidizing agents, can lead to dangerous reactions.[7][9]

III. Step-by-Step Disposal Protocol

Follow these procedural steps for the safe collection and disposal of this compound.

  • Container Selection: Use a designated, chemically compatible, and leak-proof hazardous waste container.[6][7][8][10] The container should have a secure screw cap.[10]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[1][3][6][7]

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][10]

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6][7]

    • Ensure the container is kept tightly closed except when adding waste.[1][5][7][10]

    • Do not overfill the container; a general guideline is to leave at least 10% headspace to allow for expansion.[7]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or other non-combustible material.[4][11]

    • Collect the contaminated absorbent material into a separate, sealed container and dispose of it as hazardous waste.[8][11]

    • For larger spills, evacuate the area and contact your institution's EHS department immediately.[4]

  • Final Disposal:

    • Never dispose of this compound down the sink or in regular trash.[5][8][12] This can lead to environmental contamination and potential hazards in the plumbing or waste system.[8]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[5][6][7][8]

IV. Quantitative Data and Regulatory Considerations

ParameterGuidelineCitation
Maximum Accumulation Volume (SAA)55 gallons of hazardous waste[6]
Maximum Accumulation (Acutely Toxic)1 quart of liquid or 1 kilogram of solid[6]
Container HeadspaceMinimum 10%[7]
Storage Time Limit (Partial Container)Up to 12 months in a designated SAA[6]
Removal Time (Full Container)Within 3 calendar days of being full[6]

Note: These are general guidelines. Always consult your local and institutional regulations, as they may vary.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow A 1. Assess Hazards & Wear PPE B 2. Classify as Hazardous Waste A->B C 3. Use Designated & Labeled Container B->C D 4. Store in Satellite Accumulation Area C->D E Spill Occurs D->E G Container Full or Time Limit Reached? D->G F Absorb with Inert Material E->F Yes E->G No J Collect Contaminated Material as Hazardous Waste F->J G->D No H 5. Contact EHS for Pickup G->H Yes I 6. Professional Hazardous Waste Disposal H->I J->D

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Methyl-5-propionylfuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2-Methyl-5-propionylfuran, a versatile flavoring agent and intermediate in organic synthesis.[1][2][3] Adherence to these procedures is critical for minimizing risks and ensuring operational integrity.

Essential Personal Protective Equipment (PPE)

When working with this compound, a systematic approach to personal safety is crucial. The following personal protective equipment is recommended to prevent exposure.[4]

  • Eye and Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: To prevent skin contact, wear appropriate protective gloves and clothing. The specific material and thickness of the gloves should be chosen based on the duration and nature of the handling task.[4]

  • Respiratory Protection: Under normal conditions of use, respiratory protection is not required.[4] However, if handling procedures are likely to generate vapors or aerosols, a risk assessment should be conducted to determine if respiratory protection is necessary.

  • Hygiene Measures: Always handle this compound in accordance with good industrial hygiene and safety practices.[4] This includes washing hands before breaks and at the end of the workday, and ensuring that contaminated clothing is removed and laundered before reuse.

Operational Plan: Step-by-Step Handling Protocol

A clear, procedural approach to handling this compound will ensure both safety and the quality of your research.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

    • Confirm that the work area is well-ventilated.

    • Keep the container tightly closed in a dry and cool place.[4]

  • Handling:

    • Avoid contact with skin, eyes, or clothing.[4]

    • Prevent ingestion and inhalation.[4]

    • Keep the chemical away from heat and sources of ignition.[4]

    • This compound is incompatible with oxidizing agents.[4]

  • In Case of Accidental Release:

    • For any fire involving this chemical, use a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and the container to an approved waste disposal plant.[5] Follow all local, state, and federal regulations for chemical waste disposal.

  • Container Handling: Do not reuse empty containers. Keep the product and empty container away from heat and sources of ignition.[4]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound. This information is critical for safe handling and storage.

PropertyValue
Molecular FormulaC8 H10 O2
Molecular Weight138.17
AppearanceYellow Liquid
OdorOdorless
Vapor Density4.76
Boiling Point72°C / 5mmHg
Occupational Exposure LimitsNot established

Source: Fisher Scientific Safety Data Sheet[4], ChemicalBook[1]

Handling Workflow for this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE: - Safety Goggles - Protective Gloves - Lab Coat prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_safety Verify Eyewash Station & Safety Shower Access prep_area->prep_safety handle_chem Handle this compound prep_safety->handle_chem Proceed to Handling avoid_contact Avoid Contact: - Skin - Eyes - Clothing handle_chem->avoid_contact avoid_ingest Prevent: - Ingestion - Inhalation handle_chem->avoid_ingest avoid_heat Keep Away From: - Heat - Ignition Sources - Oxidizing Agents handle_chem->avoid_heat dispose_waste Dispose of Chemical Waste in Approved Container handle_chem->dispose_waste Proceed to Disposal dispose_container Dispose of Empty Container According to Regulations dispose_waste->dispose_container

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-propionylfuran
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-propionylfuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.